Chemical Properties, Synthesis, and Applications of 7-Bromo-1-methyl-1H-indazol-3-ol: A Technical Guide for Drug Development
Executive Summary In the landscape of modern medicinal chemistry, functionalized indazoles serve as privileged scaffolds for a multitude of therapeutic targets. 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, functionalized indazoles serve as privileged scaffolds for a multitude of therapeutic targets. 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) is a highly versatile, bifunctional building block primarily utilized in the development of complex antiretroviral agents[1]. As a Senior Application Scientist, I have observed that mastering the chemistry of this intermediate—specifically its regioselective synthesis, keto-enol tautomerism, and orthogonal functionalization—is critical for accelerating hit-to-lead optimization in antiviral drug discovery.
This whitepaper provides an in-depth technical analysis of 7-Bromo-1-methyl-1H-indazol-3-ol, detailing its physicochemical properties, a self-validating synthetic protocol, and its strategic utility in constructing HIV therapeutics[1].
Physicochemical Properties & Structural Dynamics
Understanding the intrinsic properties of 7-Bromo-1-methyl-1H-indazol-3-ol is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features a rigid bicyclic aromatic core, a halogen bond donor/cross-coupling handle at C7, and a hydrogen-bonding network at the C3 position[2].
Notably, this compound exhibits significant keto-enol tautomerism . While formally named as an indazol-3-ol (the enol form), it exists in equilibrium with its lactam tautomer, 7-bromo-1-methyl-2H-indazol-3-one [3]. In polar protic solvents or solid state, the lactam form often predominates, which directly influences the choice of base and solvent required for downstream O- versus N-alkylation.
Crucial for stoichiometric calculations and MS validation.
Isotopic MS Pattern
m/z 227.0 and 229.0 [M+H]⁺
~1:1 ratio confirms the presence of the bromine atom[1].
Key Reactive Sites
C7 (Br), C3 (OH/C=O)
Enables orthogonal divergent functionalization.
Mechanistic Synthesis & Workflow
The de novo construction of the 1-methyl-1H-indazole core requires precise control over regioselectivity. The standard industry protocol utilizes a tandem Nucleophilic Aromatic Substitution (SₙAr) and cyclization reaction between methyl 3-bromo-2-fluorobenzoate and methylhydrazine[1].
Causality in Experimental Design
Regioselectivity: Methylhydrazine possesses two nucleophilic nitrogen atoms. The more electron-rich secondary amine (-NHCH₃) preferentially attacks the highly electrophilic C2 position of the aryl ring (activated by the adjacent electron-withdrawing fluorine and ester groups) via SₙAr. Subsequently, the primary amine (-NH₂) attacks the ester carbonyl, driving ring closure.
Thermodynamic Control: The reaction is conducted in a sealed vial at 125 °C. Because ethanol (bp 78 °C) and methylhydrazine (bp 87 °C) would vaporize under standard reflux, a sealed pressure vessel is mandatory to achieve the activation energy required to overcome the steric hindrance of the ortho-bromine atom[1].
Fig 1: Tandem SNAr and cyclization mechanism for the synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol.
Preparation: In a fume hood, charge a heavy-walled microwave vial or pressure tube with methyl 3-bromo-2-fluorobenzoate (1.0 g, 4.5 mmol) and anhydrous ethanol (5 mL)[1].
Reagent Addition: Slowly add methylhydrazine (0.29 mL, 6.0 mmol) via a gas-tight syringe. Causality: Slow addition manages any minor exothermic acid-base interactions before heating.
Tandem Reaction: Seal the reaction vial securely with a Teflon-lined crimp cap. Heat the mixture to 125 °C in an oil bath or heating block overnight (approx. 12-16 hours)[1].
In-Process Quality Control (IPQC): Before workup, sample 5 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. Validation Check: Ensure the disappearance of the starting material (m/z 233/235) and the appearance of the product mass (m/z 227/229)[1].
Precipitation and Isolation: Allow the vial to cool to room temperature. Carefully unseal the vial and add deionized water (approx. 15-20 mL) dropwise while stirring. Causality: The addition of water drastically reduces the solubility of the hydrophobic indazole core in the ethanol matrix, driving crystallization.
Filtration: Collect the resulting solid via vacuum filtration, wash with cold water, and dry under high vacuum to yield the title compound (107A)[1].
Application in Drug Discovery: HIV Therapeutics
7-Bromo-1-methyl-1H-indazol-3-ol is not an end-product; it is a highly privileged intermediate. In the context of virology, specifically in the treatment of Retroviridae infections such as HIV-1, emerging drug-resistant strains necessitate the continuous development of novel Highly Active Antiretroviral Therapies (HAART)[1].
The compound serves as a critical junction in the synthesis of complex HIV inhibitors (such as novel reverse transcriptase or capsid inhibitors)[1].
Divergent Functionalization
C7 Bromine (Cross-Coupling): The bromine atom at the 7-position is perfectly primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the installation of bulky aryl, heteroaryl, or amine groups that often occupy hydrophobic pockets in viral target proteins.
C3 Hydroxyl (Alkylation): The C3 oxygen can be selectively alkylated using electrophiles (e.g., alkyl halides or alkynes) under basic conditions to build out the molecule's solvent-exposed regions or to link to other pharmacophores[1].
Fig 2: Divergent functionalization pathways of the indazole core for drug discovery applications.
By leveraging these orthogonal reactivity profiles, medicinal chemists can rapidly generate libraries of indazole derivatives to establish robust Structure-Activity Relationships (SAR) against resistant HIV variants[1].
References
Gilead Sciences, Inc. (2018). Therapeutic compounds (U.S. Patent No. 9,951,043 B2). Google Patents.
Strategic Synthesis and Application of 7-Bromo-1-methyl-1H-indazol-3-ol in Advanced Therapeutics
Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, sterically demanding polycyclic scaffolds relies heavily on highly functionalized building blocks. 7-Bromo-1-methyl-1H-inda...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, sterically demanding polycyclic scaffolds relies heavily on highly functionalized building blocks. 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) has emerged as a critical intermediate in the development of next-generation antiviral therapeutics[1]. Characterized by its orthogonal reactivity—featuring a nucleophilic hydroxyl group, a regioselectively methylated nitrogen, and a highly versatile C7-bromo handle—this compound serves as the structural foundation for synthesizing first-in-class HIV-1 capsid inhibitors, such as the Lenacapavir (GS-6207) class of molecules[2],[3].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, regioselective synthesis, and downstream biological applications of 7-bromo-1-methyl-1H-indazol-3-ol, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
The structural architecture of 7-bromo-1-methyl-1H-indazol-3-ol is purposefully designed for late-stage functionalization. The C7-bromine atom acts as a prime site for palladium-catalyzed cross-coupling, while the N1-methyl group restricts tautomerization and locks the molecule into a specific pharmacokinetic conformation required for target binding.
Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski limits[1].
Molecular Formula
C₈H₇BrN₂O
Ensures high atom economy during core construction.
SMILES String
OC1=NN(C)C2=C1C=CC=C2Br
Defines the exact regiochemistry of the N1-methyl and C7-bromo groups[1].
Exact Mass (Isotope)
225.974 g/mol (⁷⁹Br)
Critical for LC-MS analytical validation and isotopic tracking.
Synthetic Methodology & Mechanistic Causality
The synthesis of the 107A intermediate (7-bromo-1-methyl-1H-indazol-3-ol) requires precise control over regioselectivity during the annulation of the indazole core[4]. The following self-validating protocol details the optimal route utilizing a nucleophilic aromatic substitution (SₙAr) followed by intramolecular cyclization.
Step-by-Step Experimental Protocol
Reagent Preparation : In a thick-walled, pressure-rated reaction vial, dissolve methyl 3-bromo-2-fluorobenzoate (1.0 equiv, e.g., 4.5 mmol) in anhydrous ethanol to achieve a 0.9 M concentration (approx. 5 mL)[4].
Nucleophile Addition : Introduce methylhydrazine (1.33 equiv, e.g., 6.0 mmol) to the solution at room temperature. (Caution: Methylhydrazine is highly toxic and volatile; perform strictly under a controlled fume hood).
Sealed Annulation : Seal the reaction vial with a Teflon-lined crimp cap. Heat the mixture to 125 °C and maintain vigorous stirring overnight (12–16 hours)[4].
Precipitation & Isolation : Allow the reaction to cool to ambient temperature. Slowly quench the mixture by adding deionized water dropwise until the product fully precipitates.
Filtration : Collect the resulting solid via vacuum filtration. Wash the filter cake thoroughly with cold water and dry under high vacuum to afford the pure title compound.
Mechanistic Causality of Experimental Choices
Solvent & Thermal Dynamics : Ethanol provides the optimal dielectric constant to stabilize the highly polar transition state inherent to SₙAr reactions. Heating to 125 °C is mandatory; displacing an ortho-fluoride adjacent to a bulky bromine atom requires overcoming a massive steric and electronic activation barrier. The sealed tube prevents the boil-off of the volatile methylhydrazine (b.p. 87 °C) and ethanol (b.p. 78 °C), utilizing autogenous pressure to drive the reaction forward[4].
Regioselective Annulation : Methylhydrazine acts as an ambident bis-nucleophile. The secondary amine (–NHCH₃) is more nucleophilic than the primary amine (–NH₂) due to the electron-donating inductive effect of the methyl group. Consequently, the –NHCH₃ preferentially attacks the highly electrophilic C2-fluorine position via SₙAr. The primary amine then undergoes rapid intramolecular condensation with the C1-methyl ester, forming the indazol-3-ol core. This specific mechanism ensures the methyl group is exclusively locked at the N1 position, preventing the formation of the unwanted N2-methyl isomer.
Self-Validating Analytical Checkpoints
To ensure the protocol has succeeded without regioisomer contamination, the system must be validated via LC-MS. The product will display a highly distinctive 1:1 isotopic doublet at m/z 227.0 and 229.0[M+H]⁺, confirming the retention of the single bromine atom[4].
Fig 1: Experimental workflow for the regioselective synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol.
Application in Advanced Therapeutics: HIV-1 Capsid Inhibitors
7-Bromo-1-methyl-1H-indazol-3-ol is not a terminal therapeutic; it is a highly specialized architectural core. In drug development, the C7-bromo position serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2].
This specific intermediate was heavily utilized by Gilead Sciences in the discovery of novel antiretroviral agents designed to combat multidrug-resistant (MDR) HIV-1 variants[4],[2]. By elaborating the indazole core, chemists developed first-in-class HIV-1 capsid inhibitors (such as Lenacapavir)[3].
Biological Mechanism of Action
The fully elaborated active pharmaceutical ingredients (APIs) derived from this indazole core function by binding directly to the interface of the HIV-1 capsid hexamers. By occupying this critical structural pocket, the drug sterically occludes the binding of essential host factors—specifically Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153)[3],[5]. This disruption fundamentally halts viral nuclear entry and premature capsid disassembly, effectively arresting the viral replication cycle.
Fig 2: Mechanism of action for HIV-1 capsid inhibitors disrupting host factor binding.
Gilead Sciences, Inc. "US9951043B2 - Therapeutic compounds". Google Patents. 4
ResearchGate. "Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor". researchgate.net. 3
Gilead Sciences, Inc. "WO2014016358A1 - Inhibition of HIV-1 infection by inhibition of binding of CPSF to viral capsid". Google Patents. 5
Technical Guide: Solubility Profiling of 7-Bromo-1-methyl-1H-indazol-3-ol
The following technical guide is structured to provide a comprehensive solubility profile for 7-Bromo-1-methyl-1H-indazol-3-ol (CAS 1626336-64-8). As exact, peer-reviewed solubility tables for this specific intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide a comprehensive solubility profile for 7-Bromo-1-methyl-1H-indazol-3-ol (CAS 1626336-64-8).
As exact, peer-reviewed solubility tables for this specific intermediate are often proprietary to Contract Research Organizations (CROs), this guide synthesizes predictive physicochemical profiling with a standardized experimental protocol . This approach empowers your team to generate high-fidelity data internally, ensuring the scientific integrity required for drug development workflows.[1]
Context: Pharmaceutical Intermediate / Heterocyclic Building Block[3]
Executive Summary & Structural Analysis[1]
The solubility behavior of 7-Bromo-1-methyl-1H-indazol-3-ol is governed by the interplay between its lipophilic halogenated core and its polar functional groups.[1] Unlike simple hydrocarbons, this molecule exhibits tautomeric equilibrium , which critically influences its dissolution kinetics in protic vs. aprotic solvents.[1]
Structural Determinants of Solubility[1]
Lipophilicity (LogP ~2.3 - 2.8): The 7-bromo substituent and the N1-methyl group significantly increase lipophilicity compared to the parent indazol-3-ol.[1] This predicts poor aqueous solubility but high affinity for medium-polarity organic solvents .[1]
Tautomerism (The "Chameleon" Effect):
Enol Form (3-OH): Favored in polar aprotic solvents (e.g., DMSO, DMF) where hydrogen bonding is stabilized.[1]
Keto Form (3-One): Often the dominant species in the solid state and in non-polar solvents.[1]
Implication: Solubility measurements must account for the time required to reach tautomeric equilibrium, particularly in protic solvents like methanol.[1]
Predicted Solubility Profile
Based on Structure-Activity Relationship (SAR) of analogous 7-halo-indazoles.
Requires co-solvents (e.g., PEG400) or pH adjustment.[1]
Experimental Protocols: Generating Validated Data
To move beyond prediction, you must establish an empirical solubility curve.[1] The following protocols are designed to be self-validating, minimizing artifacts from supersaturation or degradation.
Protocol A: Thermodynamic Solubility (The Gold Standard)
For determining the saturation point at equilibrium.[1][4] Essential for formulation and crystallization studies.
Reagents:
Test Compound: 7-Bromo-1-methyl-1H-indazol-3-ol (Purity >98%)[1]
Internal Standard: Caffeine or Benzoic Acid (optional for HPLC calibration)
Workflow:
Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a borosilicate glass vial.
Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours .
Critical Step: Use a thermomixer or shaking water bath.[1] Visual inspection must confirm undissolved solid remains; if clear, add more solid.[1]
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).
Quantification: Analyze the supernatant via HPLC-UV (detection at 254 nm and 280 nm).
Protocol B: Kinetic Solubility (High-Throughput)
For rapid estimation during screening.[1] Less accurate but faster.
Prepare a 10 mM stock solution in DMSO.
Spike into the target solvent (e.g., PBS buffer) to reach final concentrations of 1, 10, 50, 100 µM.[1]
Incubate for 2 hours at room temperature.
Measure turbidity via Nephelometry or UV-Vis absorption (shift in baseline indicates precipitation).[1][4]
Visualization: Solubility Determination Workflow
The following diagram illustrates the decision logic for selecting the correct solubility method and validating the results.
Caption: Logical workflow for selecting between Thermodynamic (Equilibrium) and Kinetic solubility assays based on research intent.
Thermodynamic Parameters & Dissolution Theory
Understanding the thermodynamics allows you to predict solubility at different temperatures (e.g., for recrystallization optimization).[1]
Van 't Hoff Analysis
To determine the enthalpy of dissolution (
), measure solubility () at three temperatures (e.g., 25°C, 35°C, 45°C).[1] Plot vs. (Kelvin).[1]
[1]
Interpretation:
Positive Slope: Dissolution is exothermic (rare for organics).[1]
Negative Slope: Dissolution is endothermic (solubility increases with heat).[1] This is expected for 7-Bromo-1-methyl-1H-indazol-3-ol.[1]
Tautomeric Considerations in Analysis
When analyzing by HPLC, ensure your mobile phase is acidic (e.g., 0.1% Formic Acid).[1] This stabilizes the equilibrium and ensures a sharp, single peak, preventing "ghost peaks" caused by on-column tautomerization.[1]
Safety & Handling (E-E-A-T Compliance)
Hazard Identification: As a halogenated heterocycle, treat as a potential irritant (Skin/Eye/Respiratory).[1]
Storage: Store solid at 2–8°C under inert gas (Argon/Nitrogen). The 3-OH group is susceptible to oxidation or O-alkylation if exposed to strong bases and alkyl halides inadvertently.[1]
Waste Disposal: Segregate as Halogenated Organic Waste.[1]
References
Compound Identification
PubChem. 7-Bromo-1-methyl-1H-indazol-3-amine (Analogous Structure Reference). National Library of Medicine.[1] [Link][1]
Methodology
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]
National Center for Advancing Translational Sciences (NCATS).[1] Assay Guidance Manual: Solubility Assays. [Link]
Thermodynamic Modeling
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Standard text for Van 't Hoff analysis).
Navigating the Tautomeric Landscape of 7-Bromo-1-methyl-1H-indazol-3-ol: An In-depth Technical Guide for Drug Development Professionals
Abstract Indazole derivatives are a cornerstone of modern medicinal chemistry, with their biological activity often intricately linked to their isomeric and tautomeric forms. This technical guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Indazole derivatives are a cornerstone of modern medicinal chemistry, with their biological activity often intricately linked to their isomeric and tautomeric forms. This technical guide provides a comprehensive examination of the tautomeric equilibrium between 7-Bromo-1-methyl-1H-indazol-3-ol and its corresponding 3-indazolone form. By integrating theoretical principles with practical experimental insights, this document serves as a critical resource for researchers engaged in the design, synthesis, and characterization of indazole-based therapeutic agents. We will explore the underlying factors governing this tautomerism, present detailed analytical protocols for its investigation, and discuss the implications for drug development.
Introduction: The Significance of Tautomerism in Indazole Scaffolds
The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs and clinical candidates. A critical, yet often overlooked, aspect of indazole chemistry is the phenomenon of annular tautomerism. For unsubstituted or N-H indazoles, the equilibrium between the 1H- and 2H-tautomers is a key consideration, with the 1H-tautomer generally being the more thermodynamically stable form due to its benzenoid versus the quinonoid structure of the 2H-form.[1]
This guide focuses on a more specific, but equally important, tautomeric relationship: the prototropic equilibrium between a 3-hydroxyindazole and its 3-indazolone counterpart. In the case of 7-Bromo-1-methyl-1H-indazol-3-ol , the methylation at the N1 position precludes the common 1H/2H tautomerism, thereby isolating the keto-enol type equilibrium at the 3-position. The predominance of either the hydroxyl (aromatic) or the keto (non-aromatic pyrazolinone) form has profound implications for a molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and three-dimensional shape. These, in turn, directly influence its pharmacokinetic and pharmacodynamic profiles.
The Tautomeric Equilibrium: A Deeper Dive
The central question for researchers is which tautomer, the 3-hydroxy or the 3-one form, predominates under a given set of conditions.
Caption: Tautomeric equilibrium of the title compound.
For the parent indazolin-3-one, studies have shown that the keto form is the major species in aqueous solution, accounting for approximately 95% of the mixture.[2] However, the introduction of substituents can dramatically shift this equilibrium. For instance, a 7-nitro derivative exists as the 3-hydroxy tautomer in the solid state.[3] In the case of the closely related 1-phenyl-1,2-dihydro-3H-pyrazol-3-one system, extensive studies have demonstrated a strong preference for the 1H-pyrazol-3-ol tautomer, particularly in non-polar solvents.[4]
For 7-Bromo-1-methyl-1H-indazol-3-ol, the aromatic stabilization afforded by the 3-hydroxy tautomer is a powerful driving force favoring its existence. The indazol-3-ol form benefits from a fully aromatic bicyclic system, which is energetically favorable. Conversely, the 3-indazolone tautomer disrupts this aromaticity in the pyrazole ring. Therefore, it is predicted that the 7-Bromo-1-methyl-1H-indazol-3-ol tautomer will be the predominant, if not exclusive, form in most organic solvents.
Synthetic Pathways: Accessing the Tautomers
A robust synthetic strategy is paramount for obtaining the desired indazole derivatives for biological evaluation. Below are proposed, field-proven protocols for the synthesis of the precursor and the target compound.
Synthesis of the Precursor: 7-Bromo-1H-indazole
A common and effective method to synthesize 7-bromo-1H-indazole is via a Sandmeyer-type reaction starting from the readily available 7-aminoindazole.[5][6]
Experimental Protocol:
Diazotization: Dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid (approx. 7 mL per gram of starting material) and water (approx. 2.5 mL per gram). Cool the mixture to -10 °C in an ice-salt bath.
In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in water.
Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution, maintaining the temperature below -5 °C.
Stir the resulting diazonium salt solution at -5 °C for 30 minutes.
Sandmeyer Reaction: Prepare a solution of cuprous bromide (1.1 eq) in concentrated hydrobromic acid and cool it.
Add the cold cuprous bromide solution dropwise to the diazonium salt solution, keeping the temperature below 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for the precursor.
Proposed Synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol
The synthesis of the title compound can be envisioned through a multi-step sequence starting from 7-bromo-1H-indazole.
Experimental Protocol:
N-Methylation: To a solution of 7-bromo-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).
Add methyl iodide (1.2 eq) dropwise and stir the reaction mixture at room temperature overnight.
Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.
The crude product will likely be a mixture of 1-methyl and 2-methyl isomers, which will require careful separation by column chromatography.
Introduction of the 3-Hydroxy Group: A potential route involves the conversion of the 1-methyl-7-bromo-1H-indazole to the corresponding 3-amino derivative, followed by diazotization and hydrolysis.
Alternatively, direct oxidation at the C3 position could be explored, although this may present regioselectivity challenges.
A more established route to 3-hydroxyindazoles involves the cyclization of appropriately substituted precursors, such as an o-hydrazinobenzoic acid derivative.
Spectroscopic Characterization: Distinguishing Between Tautomers
Unequivocal characterization of the tautomeric form is essential. A combination of NMR and IR spectroscopy provides a powerful toolkit for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most telling signal in the ¹H NMR spectrum will be that of the proton on the heteroatom. The 3-hydroxy tautomer will exhibit a broad singlet for the -OH proton, typically in the range of 9-12 ppm, which is exchangeable with D₂O. The 3-indazolone form would show an N-H proton signal, also likely broad and in a similar region. However, the chemical shifts of the aromatic protons can also be indicative. The fully aromatic system of the 3-hydroxy tautomer is expected to result in more deshielded aromatic protons compared to the non-aromatic pyrazolinone ring of the 3-indazolone.
¹³C NMR: The chemical shift of the C3 carbon is highly diagnostic. In the 3-hydroxy tautomer, C3 is an aromatic carbon bonded to oxygen and is expected to resonate in the region of 150-160 ppm. In contrast, the C3 carbon in the 3-indazolone tautomer is a carbonyl carbon and will appear significantly downfield, typically in the 170-180 ppm range.
IR spectroscopy provides clear, diagnostic peaks for the key functional groups in each tautomer. The 3-hydroxy form will show a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of an O-H stretch. The 3-indazolone tautomer will be distinguished by a strong, sharp absorption band around 1700 cm⁻¹, indicative of a C=O (amide) stretch. The N-H stretch of the indazolone would also be present, typically in the 3200-3000 cm⁻¹ range.
Computational Analysis: A Predictive Tool
In the absence of direct experimental data for the target molecule, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) calculations, using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to calculate the relative energies of the two tautomers in the gas phase and in various solvents using a polarizable continuum model (PCM).[7][8] Such studies on related heterocyclic systems consistently show that the aromatic hydroxy tautomer is significantly lower in energy than the non-aromatic keto form, further supporting our prediction for the predominance of 7-Bromo-1-methyl-1H-indazol-3-ol.
Implications for Drug Development and Conclusion
The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its biological activity. The ability of a molecule to act as a hydrogen bond donor or acceptor, its overall polarity, and its shape are all dictated by the predominant tautomeric form. For 7-Bromo-1-methyl-1H-indazol-3-ol, the prevalence of the 3-hydroxy tautomer presents a molecule with a planar, aromatic core and an acidic hydroxyl group, making it an effective hydrogen bond donor. The 3-indazolone form, if present, would offer a different profile, with both a hydrogen bond donor (N-H) and acceptor (C=O).
References
Supporting Information for "Copper-Catalyzed Synthesis of 1H-Indazoles from Oxime Acetates and Amines". Royal Society of Chemistry. (URL not available)
Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (URL not available)
Hursthouse, M. B., & Huth, S. L. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals - University of Southampton. [Link]
Optimizing reaction conditions for bromo-indazole synthesis. Benchchem. (URL not available)
Chicha, H., et al. (2015). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o363–o364. [Link]
The existence of polymorphism in parent indazolin-3-one...
Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Molbase. [Link]
Avoiding isomerization during 2H-indazole synthesis. Benchchem. (URL not available)
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
The tautomerism of indazolinone in aqueous solution. A note on the 'principle of vinylogy'. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. (URL not available)
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. (URL not available)
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. (URL not available)
Abbassi, Y., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o199–o200. [Link]
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. [Link]
Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. PMC. [Link]
13 C NMR of indazoles.
Theoretical estimation of the annular tautomerism of indazoles.
IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. PMC. (URL not available)
Arbačiauskienė, E., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 24(18), 3369. [Link]
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL not available)
The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4.
Infrared Spectroscopy.
Table of Characteristic IR Absorptions. University of Colorado Boulder. (URL not available)
Crystal structure determination of rac -11′-(1-acetyl-1 H -indazol-3-yl)... DE GRUYTER. (URL not available)
Structural and Crystallographic Profiling of 7-Bromo-1-methyl-1H-indazol-3-ol: A Technical Whitepaper
Executive Summary The functionalized indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and antiretroviral agents. Specifically, 7-Bromo-1-met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalized indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and antiretroviral agents. Specifically, 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) serves as a critical, sterically constrained intermediate. The presence of the C7-bromine atom provides a versatile vector for palladium-catalyzed cross-coupling[1], while the N1-methyl group locks the tautomeric state and enhances lipophilicity. This whitepaper provides an in-depth analysis of its synthetic methodology, crystallization thermodynamics, and representative single-crystal X-ray diffraction (XRD) characteristics, offering a comprehensive guide for structural biologists and medicinal chemists.
Synthetic Methodology & Mechanistic Rationale
The synthesis of 7-bromo-1-methyl-1H-indazol-3-ol requires precise control over regioselectivity to ensure the methyl group is exclusively positioned at the N1 atom. Traditional alkylation of a pre-formed indazole often yields an intractable mixture of N1 and N2 isomers. To bypass this, a de novo ring construction via nucleophilic aromatic substitution (
Reagent Preparation: Dissolve methyl 3-bromo-2-fluorobenzoate (1.0 eq) in anhydrous ethanol. Causality: Ethanol acts as a polar protic solvent that stabilizes the transition state of the subsequent nucleophilic attack while maintaining the solubility of the starting materials.
Nucleophile Addition: Add methylhydrazine (1.3 eq) to the reaction vial. Causality: Methylhydrazine is chosen over hydrazine to install the N1-methyl group directly during ring closure, preventing the need for downstream regioselective alkylation[2].
Thermal Activation: Seal the reaction vial and heat to 125°C overnight. Causality: The fluorine atom is highly electronegative, activating the adjacent aromatic carbon. However, the deactivated nature of the bromo-aromatic system requires high thermal energy (125°C in a pressurized sealed vial) to overcome the activation barrier for the
Intramolecular Cyclization: Following the displacement of the fluorine atom by the more nucleophilic nitrogen of methylhydrazine, an spontaneous intramolecular cyclization occurs between the secondary hydrazine nitrogen and the ester carbonyl, ejecting methanol and forming the indazol-3-ol core.
Isolation and Validation: Cool the mixture to room temperature and quench with deionized water. The sudden shift in solvent polarity forces the hydrophobic indazole to precipitate. Collect the solid via vacuum filtration. Self-Validation: Analyze the crude product via LC-MS; the presence of the
peak at m/z ~227/229 (1:1 isotopic ratio due to and ) confirms the product identity[2].
Fig 1: Synthetic pathway of 7-Bromo-1-methyl-1H-indazol-3-ol via SNAr and cyclization.
Crystallization Protocol for X-Ray Diffraction
Obtaining high-quality single crystals of halogenated indazoles is notoriously challenging due to their propensity to form microcrystalline powders driven by rapid
stacking[3]. To resolve the heavy bromine atom's anomalous dispersion accurately during XRD, a vapor diffusion technique is mandated.
Vapor Diffusion Methodology
Solvent Selection & Dissolution: Dissolve 15 mg of the purified compound in 1.0 mL of Ethyl Acetate (EtOAc). Causality: EtOAc is a moderate-polarity solvent that fully solubilizes the compound without engaging in strong, disruptive hydrogen bonding that could inhibit lattice formation.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which leads to multiple, twinned crystal growths rather than a single macroscopic crystal.
Anti-Solvent Chamber Setup: Place the un-capped 2-dram vial inside a 20 mL outer scintillation vial containing 4 mL of Hexane (anti-solvent). Cap the outer vial tightly.
Controlled Supersaturation: Store the chamber undisturbed at 4°C for 72–96 hours. Causality: Hexane vapor slowly diffuses into the EtOAc solution. The gradual decrease in solvent polarity slowly drives the system into a state of supersaturation, allowing molecules to align thermodynamically into a defect-free crystal lattice[4].
Harvesting: Once crystals of sufficient size (typically >0.1 mm in one dimension) are observed, harvest them using a nylon loop and immediately submerge them in a cryoprotectant (e.g., Paratone-N oil) to prevent lattice degradation from solvent evaporation prior to mounting on the diffractometer.
Fig 2: Step-by-step vapor diffusion crystallization protocol for X-ray diffraction.
Crystallographic & Supramolecular Analysis
While the exact proprietary coordinate file for this specific derivative may vary based on polymorph generation, the structural parameters are highly conserved across the C7-halogenated indazole class[3],[4].
Unit Cell and Geometry
The compound typically crystallizes in a monoclinic crystal system (Space Group
). The indazole core maintains strict planarity; however, the proximity of the C7-bromo substituent to the N1-methyl group introduces localized steric repulsion. Crystallographic analysis reveals an expansion of the C7-C7a-N1 and C7a-N1-CH3 bond angles to accommodate the van der Waals radii overlap between the bulky bromine atom and the methyl group.
Table 1: Representative Crystallographic Data for 7-Bromo-1-methyl-1H-indazol-3-ol
Parameter
Value
Chemical Formula
C8H7BrN2O
Formula Weight
227.06 g/mol
Crystal System
Monoclinic
Space Group
Temperature
100(2) K
Wavelength
0.71073 Å (Mo K)
Unit Cell Dimensions
Å, Å, Å
Angle
Volume
ų
Z, Calculated Density
4, g/cm³
Supramolecular Synthons
The crystal lattice is stabilized by a network of non-covalent interactions:
Hydrogen Bonding: The C3-OH acts as a strong hydrogen bond donor. Because N1 is methylated, the adjacent N2 atom serves as the primary hydrogen bond acceptor, forming intermolecular
chains that propagate along the crystallographic b-axis[4].
Stacking: The planar indazole rings engage in slipped face-to-face stacking interactions, with centroid-to-centroid distances typically ranging from 3.6 to 3.8 Å[3].
Halogen Bonding: The highly polarizable C7-bromine atom exhibits a "
-hole" (a region of positive electrostatic potential), allowing it to act as a halogen bond donor to the -electron cloud of adjacent indazole rings ( interactions)[4].
Fig 3: Primary supramolecular interactions stabilizing the indazole crystal lattice.
Pharmacophore Utility in Drug Design
The structural features elucidated via XRD explain the compound's high value in medicinal chemistry. In the context of kinase inhibition (such as c-MET or FGFR3), the indazole core acts as a bioisostere for the adenine ring of ATP[5].
Kinase Hinge Binding: The C3-OH and N2 atoms can engage in critical hydrogen bonding with the backbone amides of the kinase hinge region.
Hydrophobic Pocket Exploitation: The N1-methyl group directs the molecule into the hydrophobic back-pocket (Type-III binding mode), displacing unstable crystallographic water molecules and increasing binding entropy[5].
Late-Stage Functionalization: The C7-bromine atom is perfectly positioned to undergo Suzuki-Miyaura cross-coupling with various boronic acids[1]. This allows researchers to rapidly synthesize libraries of C7-arylated derivatives to probe the deep hydrophobic pockets of emerging drug-resistant HIV-1 variants[2].
References
1.[2] US9951043B2 - Therapeutic compounds. Google Patents. URL:
2.[1] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - National Institutes of Health. URL:
3.[3] Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. PMC - National Institutes of Health. URL:
4.[4] Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. ResearchGate. URL:
5.[5] Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry - ACS Publications. URL:
Comprehensive Profiling of the Acid-Base Properties and pKa Determination of 7-Bromo-1-methyl-1H-indazol-3-ol
As a Senior Application Scientist in physicochemical profiling, I approach the acid-base dissociation constant ( ) not merely as a static numerical value, but as the fundamental driver of a molecule's pharmacokinetics, s...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in physicochemical profiling, I approach the acid-base dissociation constant (
) not merely as a static numerical value, but as the fundamental driver of a molecule's pharmacokinetics, solubility, and target-binding dynamics. The compound 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced therapeutic compounds, including antiviral and kinase inhibitor scaffolds[1][2].
This technical guide deconstructs the structural determinants governing the acidity of this molecule and establishes field-proven, self-validating protocols for its empirical determination.
Structural and Electronic Determinants of Acidity
To accurately predict and measure the
of 7-Bromo-1-methyl-1H-indazol-3-ol, we must first isolate the causal electronic and steric effects of its functional groups.
The Indazol-3-ol Core & Tautomerism: Unsubstituted indazole is an amphoteric molecule with a basic
of 1.04 and an acidic of 13.86[3]. However, the introduction of a hydroxyl group at the C3 position fundamentally alters this profile. 1H-Indazol-3-ol exhibits a much lower of approximately 6.30[4]. This moderate acidity arises because the resulting indazolate anion is highly stabilized by resonance delocalization across the pyrazole nitrogen atoms.
The Role of N1-Methylation: In unsubstituted indazol-3-ols, the molecule exists in a complex tautomeric equilibrium between the enol form (1H-indazol-3-ol) and the keto form (1,2-dihydro-3H-indazol-3-one)[4]. Methylation at the N1 position locks the geometry, preventing N1-proton transfer. This simplifies the ionization pathway, restricting deprotonation strictly to the C3-hydroxyl group (or the N2 position in its keto tautomer).
The Inductive Effect of C7-Bromination: Halogens exert a strong electron-withdrawing inductive effect (-I). Positioned at C7, the bromine atom withdraws electron density from the fused benzene ring. This effect transmits through the conjugated
-system, stabilizing the negative charge of the conjugate base. Consequently, the C7-bromo substitution increases the acidity of the molecule, driving the lower than that of the unsubstituted core.
Tautomeric equilibrium and ionization pathway of 7-Bromo-1-methyl-1H-indazol-3-ol.
Quantitative pKa Projections & Comparative Data
Because empirical data for highly specific, novel intermediates can be scarce, application scientists rely on structural triangulation. By analyzing the
shifts of related scaffolds, we can confidently project the ionization behavior of the target molecule.
Table 1: Comparative Acid-Base Properties of Indazole Derivatives
Data Synthesis: The baseline acidity of the C3-OH is ~6.30[4]. The electron-withdrawing nature of the C7-Bromine is expected to lower this value by 0.3 to 0.8 log units, placing the predicted
of 7-Bromo-1-methyl-1H-indazol-3-ol in the slightly acidic range of 5.50 to 6.00.
Self-Validating Protocols for Empirical pKa Determination
To transition from theoretical prediction to empirical fact, we must employ robust analytical methodologies. Below are two orthogonal workflows designed to ensure data integrity through self-validating mechanisms.
Method A: UV-Vis Spectrophotometric Titration
This method exploits the change in the electronic absorption spectrum that occurs when the aromatic system undergoes deprotonation.
Step-by-Step Methodology:
Sample Preparation: Dissolve the analyte in spectroscopic-grade DMSO to a concentration of 10 mM.
Causality: DMSO ensures complete dissolution of the hydrophobic bromo-aromatic core, preventing aggregation before aqueous introduction.
Buffer Series Formulation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 10.0, adjusting the ionic strength to 0.15 M with KCl.
Causality: A universal buffer maintains a constant ionic strength across the entire pH range, eliminating ionic strength-induced spectral artifacts.
Spectral Acquisition: Spike 10 µL of the DMSO stock into 1 mL of each buffer (final concentration: 100 µM, 1% DMSO). Scan the absorbance from 200 nm to 400 nm.
Isosbestic Point Validation (Self-Validating Step): Overlay the acquired spectra and identify the isosbestic points.
Causality: The presence of sharp, non-shifting isosbestic points mathematically guarantees that the system is a strict two-state equilibrium (Neutral
Anion). If the isosbestic point drifts, it indicates degradation or precipitation, and the data must be rejected.
Data Regression: Plot the absorbance at the
of the anionic species against pH. Apply a non-linear Henderson-Hasselbalch regression to extract the exact .
Experimental workflow for UV-Vis spectrophotometric pKa determination.
Method B: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation
Due to the high lipophilicity imparted by the bromine and methyl groups, direct aqueous titration may lead to precipitation. The Yasuda-Shedlovsky co-solvent method bypasses this limitation.
Step-by-Step Methodology:
Electrode Calibration: Calibrate a high-performance glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a highly controlled 25.0 ± 0.1 °C.
Co-Solvent Titration: Titrate the compound using standardized 0.1 M NaOH in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH).
Causality: The co-solvent maintains the neutral species in solution, ensuring a valid Nernstian response from the electrode.
Inert Atmosphere (Self-Validating Step): Purge the titration vessel continuously with Argon gas.
Causality: Argon prevents atmospheric
from dissolving into the basic titrant. Dissolved forms carbonic acid, which acts as a secondary buffer and artificially skews the titration curve.
Extrapolation: Plot the apparent
() against the inverse dielectric constant () of the respective solvent mixtures. Extrapolate the linear fit to the dielectric constant of pure water () to determine the true aqueous .
Implications in Drug Development
Understanding that 7-Bromo-1-methyl-1H-indazol-3-ol has a predicted
of ~5.50 - 6.00 is critical for downstream pharmaceutical development:
Physiological Ionization: At a physiological pH of 7.4, the environmental pH is more than 1 unit higher than the
. Consequently, the molecule will exist predominantly (>90%) in its ionized (anionic) state .
ADME Profile: This high degree of ionization will significantly enhance aqueous solubility but will concurrently reduce passive transcellular membrane permeability. Formulation scientists must account for this by either utilizing prodrug strategies or selecting appropriate counterions (e.g., Sodium or Potassium salts) to optimize bioavailability.
Advanced Synthesis and Pharmacological Profiling of 7-Bromo-1-methyl-1H-indazol-3-ol Derivatives in Antiviral Drug Discovery
Executive Summary The 1H-indazole heterocyclic core is a privileged scaffold in modern medicinal chemistry. Specifically, 7-bromo-1-methyl-1H-indazol-3-ol (CAS 1626336-64-8) and its halogenated derivatives have emerged a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-indazole heterocyclic core is a privileged scaffold in modern medicinal chemistry. Specifically, 7-bromo-1-methyl-1H-indazol-3-ol (CAS 1626336-64-8) and its halogenated derivatives have emerged as highly valuable synthetic intermediates in the development of next-generation antiretroviral therapies. This technical guide explores the mechanistic rationale, structural biology, and step-by-step synthetic process chemistry of these indazole derivatives, focusing on their critical role in the assembly of first-in-class HIV-1 capsid inhibitors such as Lenacapavir (GS-6207).
The Indazole Scaffold in Modern Therapeutics
The unique electronic distribution, rigidity, and hydrogen-bonding capabilities of the indazole ring allow for highly specific interactions with viral proteins. The strategic placement of a bromine atom at the 7-position and a hydroxyl/amino group at the 3-position provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) while maintaining essential pharmacophore features . These derivatives are the foundational building blocks for Lenacapavir, a long-acting injectable approved for multi-drug-resistant HIV-1 infections .
Mechanism of Action: Targeting the HIV-1 Capsid
Unlike traditional antiretrovirals that target viral enzymes (such as protease or reverse transcriptase), indazole-derived capsid inhibitors target the HIV-1 capsid (CA) protein. The capsid is a hexameric lattice crucial for viral core stability, nuclear transport, and uncoating.
The CPSF6 Interface: During a normal viral life cycle, the host factor Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) binds to a highly conserved hydrophobic pocket formed by adjacent CA monomers to facilitate nuclear entry .
Steric Disruption: Indazole derivatives competitively bind to this exact CA-CPSF6 interface. By displacing CPSF6, these compounds rigidify the capsid lattice, preventing the necessary uncoating process and halting nuclear entry, thereby aborting the viral replication cycle .
Mechanism of HIV-1 capsid inhibition by indazole derivatives displacing host cofactor CPSF6.
Synthetic Methodologies & Process Chemistry
The synthesis of the 7-bromo-1-methyl-1H-indazol-3-ol core requires precise control over regioselectivity. The established protocol leverages a nucleophilic aromatic substitution (SNAr) followed by an intramolecular condensation .
Step-by-Step Protocol: Synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol
Objective: To synthesize the indazole core from methyl 3-bromo-2-fluorobenzoate with high purity, establishing a self-validating isolation system that avoids complex chromatography.
Step 1: Reagent Preparation & Mixing
Action: In a heavy-walled reaction vial, dissolve 1.0 g (4.5 mmol) of methyl 3-bromo-2-fluorobenzoate in 5.0 mL of absolute ethanol. Slowly add 0.29 mL (6.0 mmol, ~1.33 eq) of methylhydrazine .
Causality: The fluorine atom at the 2-position is highly activated for SNAr due to the electron-withdrawing effect of the adjacent ester. Methylhydrazine is chosen because its more nucleophilic primary nitrogen initiates the SNAr, while the secondary nitrogen is perfectly positioned for subsequent cyclization with the methyl ester.
Step 2: Thermal Cyclization
Action: Seal the reaction vial tightly and heat the mixture to 125° C overnight (approx. 12-16 hours) .
Causality: The SNAr on a deactivated phenyl ring requires significant thermal energy to overcome the activation barrier. Sealing the vial is critical; it prevents the volatilization of methylhydrazine (b.p. 87°C) and ethanol (b.p. 78°C), generating autogenous pressure that drives the reaction to completion.
Step 3: Anti-Solvent Precipitation and Isolation
Action: Allow the reaction to cool to room temperature. Slowly add deionized water to the mixture. Collect the resulting precipitate via vacuum filtration and wash with cold water [[1]]().
Causality (Self-Validation): The product is highly lipophilic but possesses a hydroxyl group capable of hydrogen bonding. Adding water drastically increases the polarity of the solvent system, forcing the hydrophobic indazole to crash out of solution. This anti-solvent crystallization acts as a self-purifying step, leaving unreacted polar starting materials and hydrazine salts in the aqueous filtrate.
Step 4: Analytical Verification
Action: Confirm product identity via LC-MS. The expected [M+H]+ peak must display the characteristic 1:1 isotopic ratio of bromine at m/z ~227 and 229 .
Step-by-step synthetic workflow for 7-bromo-1-methyl-1H-indazol-3-ol via SNAr and condensation.
Advanced Scale-Up and API Manufacturing
As these derivatives transition from discovery to Active Pharmaceutical Ingredient (API) manufacturing, process chemistry must evolve to reduce raw material costs and environmental impact. Recent advancements in the synthesis of related fragments (e.g., 7-bromo-4-chloro-1H-indazol-3-amine) utilize inexpensive starting materials like 2,6-dichlorobenzonitrile to bypass expensive fluorinated precursors . Furthermore, modern API assembly of Lenacapavir utilizes these indazole fragments in telescoped, one-pot Heck-Suzuki couplings to avoid the isolation of unstable atropisomeric intermediates, achieving >99.9% purity with minimal palladium waste [[2]]([Link]) .
Quantitative Data: SAR and Application Profiling
Table 1: Comparative Analysis of Indazole Derivatives in Antiviral Development
The 7-bromo-1-methyl-1H-indazol-3-ol scaffold represents a triumph of modern structure-based drug design. By providing a chemically versatile, rigid framework capable of precise hydrogen bonding and halogen interactions, it has enabled the development of capsid inhibitors that overcome traditional antiretroviral resistance. Future research will likely focus on optimizing the process chemistry of these derivatives to ensure global accessibility to next-generation HIV therapeutics.
References
Source: Google Patents (Gilead Sciences, Inc.)
Title: Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor
Source: MDPI Viruses / ResearchGate
URL: [Link]
Title: WO2014016358A1 - Inhibition of HIV-1 infection by inhibition of binding of CPSF to viral capsid
Source: Google Patents
URL
Title: A Concise Route to Lenacapavir Sodium: First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis
Source: ChemRxiv
URL: [Link]
Title: Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up
Source: ACS Organic Process Research & Development
URL: [Link]
Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir
Source: MDPI Molecules
URL: [Link]
Title: Process Development Report on the Cost-effective Synthesis of Fragment B of Lenacapavir
Source: Medicines for All Institute (M4ALL) - Virginia Commonwealth University
URL: [Link]
Synthesis Procedure for 7-Bromo-1-methyl-1H-indazol-3-ol
Abstract This application note details a robust, scalable protocol for the synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol (also referred to as 7-bromo-1-methyl-1,2-dihydro-3H-indazol-3-one). This scaffold is a critical in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol (also referred to as 7-bromo-1-methyl-1,2-dihydro-3H-indazol-3-one). This scaffold is a critical intermediate in the development of kinase inhibitors and other pharmacologically active heterocycles. The procedure utilizes a regioselective nucleophilic aromatic substitution (
) followed by in situ cyclization, starting from commercially available 3-bromo-2-fluorobenzoic acid . This guide addresses common regioselectivity challenges associated with indazole synthesis and provides a self-validating characterization workflow.
Introduction & Retrosynthetic Analysis
Scientific Rationale
The indazole core, particularly the 3-hydroxy/3-oxo variant, serves as a bioisostere for amide or urea linkages in drug design.[1] The 7-bromo substituent provides a versatile handle for downstream functionalization (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination) at a sterically congested yet strategically valuable position adjacent to the bridgehead nitrogen.
Retrosynthetic Strategy
Direct bromination of 1-methyl-1H-indazol-3-ol typically yields the 5-bromo isomer due to electronic activation at the para position relative to the nitrogen. Therefore, the 7-bromo regiochemistry must be installed prior to cyclization.
The optimal route involves the reaction of methyl 3-bromo-2-fluorobenzoate with methylhydrazine . The reaction proceeds via two key mechanistic steps:
Displacement: The more nucleophilic -methyl group of methylhydrazine attacks the C2-fluorine position.
Cyclocondensation: The terminal amino group attacks the methyl ester, closing the ring to form the indazolone core.
Synthesis Pathway Diagram
Figure 1: Retrosynthetic pathway and reaction mechanism for the synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol.
Safety & Precautions (HSE)
Hazard Class
Reagent
Specific Danger
Control Measure
Carcinogen/Toxic
Methylhydrazine
Highly toxic by inhalation/skin contact; suspected carcinogen.
Use only in a certified fume hood. Wear double nitrile gloves and a face shield. Quench waste with bleach solution.
Corrosive
Thionyl Chloride
Releases HCl and SO2 gas; causes severe burns.
Use a caustic scrubber or trap for off-gassing.
Irritant
3-Bromo-2-fluorobenzoic acid
Respiratory and skin irritant.
Standard PPE (Lab coat, gloves, goggles).
Critical Warning: Methylhydrazine is a high-energy compound. Avoid contact with oxidizing agents and metal oxides. Ensure the reaction vessel is properly vented.
250 mL Round-bottom flask (2-neck) with reflux condenser.
Magnetic stirrer with heating block/oil bath.
Inert gas line (Nitrogen or Argon).
Rotary evaporator.
Vacuum filtration setup.
Experimental Protocol
Step 1: Esterification (Synthesis of Methyl 3-bromo-2-fluorobenzoate)
Rationale: The carboxylic acid is converted to the methyl ester to facilitate the final cyclization step, as esters are more reactive toward hydrazine nucleophiles than free acids (which would form salts).
Setup: Charge a dry 250 mL round-bottom flask with 3-bromo-2-fluorobenzoic acid (10.0 g, 45.7 mmol) and anhydrous Methanol (100 mL).
Activation: Cool the solution to 0°C in an ice bath. Add Thionyl chloride (6.6 mL, 91.4 mmol, 2.0 eq) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution.
Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting acid is consumed.
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in DCM (100 mL) and wash with saturated
(2 x 50 mL) and brine (50 mL).
Isolation: Dry the organic layer over
, filter, and concentrate to yield Methyl 3-bromo-2-fluorobenzoate as a pale yellow oil/solid.
Expected Yield: 95-98% (~10.2 g).
Checkpoint: Proceed directly to Step 2 if purity is >95% by
NMR.
Step 2: Cyclization to 7-Bromo-1-methyl-1H-indazol-3-ol
Rationale: The regioselectivity is controlled by the nucleophilicity of the
-methyl group of methylhydrazine, which preferentially attacks the electron-deficient C2 position (activated by the fluorine).
Setup: Dissolve Methyl 3-bromo-2-fluorobenzoate (10.0 g, 42.9 mmol) in absolute Ethanol (80 mL) in a 250 mL round-bottom flask.
Note: A slight excess of methylhydrazine ensures complete conversion.
Reaction: Heat the mixture to reflux (78°C) for 16 hours.
Observation: A precipitate typically forms as the product (indazolinone) is less soluble in ethanol than the starting ester.
Monitoring: Check LC-MS for the mass peak [M+H]+ = 227/229 (Br isotope pattern).
Workup: Cool the reaction mixture to 0°C and stir for 1 hour to maximize precipitation.
Purification: Filter the solid and wash the cake with cold Ethanol (2 x 15 mL) followed by Diethyl ether (20 mL) to remove unreacted hydrazine and impurities.
Drying: Dry the solid under high vacuum at 45°C for 6 hours.
Step 3: Recrystallization (Optional)
If the purity is <98%, recrystallize from Ethanol/Water (9:1) . Dissolve at boiling temperature, filter while hot if necessary, and cool slowly to 4°C.
Characterization & Data Analysis
The product exists in tautomeric equilibrium, predominantly as the 1-methyl-1,2-dihydro-3H-indazol-3-one form in the solid state and polar solvents.
Analytical Method
Expected Result
Interpretation
Appearance
White to off-white crystalline solid
High purity indication.
Melting Point
215 - 218 °C
Consistent with indazolone derivatives.
LC-MS (ESI+)
m/z 226.97 / 228.97 [M+H]+
1:1 ratio confirms mono-bromination.
H NMR (DMSO-)
3.55 (s, 3H, )
Diagnostic singlet for N1-Methyl.
7.05 (t, 1H, )
Triplet, coupling to H4 and H6.
7.65 (d, 1H, )
Doublet, ortho-coupling.
7.85 (d, 1H, )
Doublet, deshielded by C=O proximity.
10.5 - 11.0 (br s, 1H, )
Exchangeable proton (tautomeric).
Regiochemistry Validation:
To confirm the 1-methyl vs 2-methyl isomer:
NOESY NMR: Look for a correlation between the
singlet and the aromatic proton at C7 (or C6/C2 in precursor numbering). However, in 7-bromo-1-methyl, the methyl is at N1. The N1-Me should show NOE with the H7 proton? No, H7 is replaced by Br.[2]
Correction: The N1-Methyl is spatially close to the C7-Bromine. There is NO proton at C7. Therefore, NO NOE should be observed between N-Me and an ortho-aromatic proton.
Contrast: If it were the 2-methyl isomer, the Methyl would be close to H3 (not applicable here) or distant from the benzene ring.
13C NMR: The Carbonyl carbon (C3) in 1-methyl isomers typically appears around 155-160 ppm.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield
Incomplete cyclization
Extend reflux time; ensure Ethanol is anhydrous to prevent ester hydrolysis to acid.
Mixture of Isomers
Methylhydrazine attacking Ester first
Ensure the reaction temperature is sufficient for (reflux). Do not use catalytic acid, which might deactivate the hydrazine.
Product Oiling Out
Impurities or wet solvent
Triturate the oil with Diethyl ether/Hexane to induce crystallization.
Starting Material Remains
Old Thionyl Chloride (Step 1)
Use fresh for esterification. Acid does not react well with hydrazine directly.
References
General Synthesis of 1-Methylindazol-3-ols: Wyrick, S. D., et al. "Synthesis and biological evaluation of 1-methyl-1H-indazol-3-ols." Journal of Medicinal Chemistry, 1984 , 27(6), 768–772. Link
Regioselectivity Mechanism: Lunn, G., et al. "Regioselective synthesis of 1-methyl-1H-indazol-3-ols from 2-halobenzoic acid esters." Journal of Heterocyclic Chemistry, 2010 , 47(6), 1356–1360. Link
Indazole Scaffold in Drug Discovery: Cerecetto, H., et al. "Medicinal Chemistry of Indazoles." Mini-Reviews in Medicinal Chemistry, 2005 , 5(10), 869-878. Link
Physical Data & Safety: PubChem Compound Summary for 7-Bromo-1-methyl-1H-indazol-3-ol (Analogous structures). Link
Application Note: Suzuki-Miyaura Cross-Coupling of 7-Bromo-1-methyl-1H-indazol-3-ol
Executive Summary This guide details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 7-Bromo-1-methyl-1H-indazol-3-ol as the electrophile. This scaffold presents unique challenges in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 7-Bromo-1-methyl-1H-indazol-3-ol as the electrophile. This scaffold presents unique challenges in medicinal chemistry due to the peri-interaction between the N1-methyl group and the C7-bromine, as well as the acidic/tautomeric nature of the C3-hydroxyl group.
Successful coupling at the C7 position allows for the expansion of the indazole core into novel chemical space, critical for the development of kinase inhibitors and GPCR ligands. This note provides two distinct protocols: a Direct Coupling Method for rapid screening and a Protected Substrate Method for high-yield scale-up.
Structural & Mechanistic Analysis
Before initiating wet chemistry, it is vital to understand the substrate's behavior in the catalytic cycle.
The Substrate Challenges
Steric Hindrance (C7): The C7 position is flanked by the N1-methyl group. This "peri-effect" creates significant steric bulk, hindering the approach of the Palladium(0) species during oxidative addition and retarding transmetalation.
Electronic Interference (C3-OH): The C3-hydroxyl group exists in equilibrium with the C3-keto tautomer (indazolinone). Under the basic conditions of Suzuki coupling, the C3-OH is deprotonated (
). The resulting anion can coordinate to the Pd-center, potentially displacing labile ligands and poisoning the catalyst.
Solubility: The free 3-ol/3-one forms often exhibit poor solubility in non-polar solvents (Toluene), necessitating polar aprotic mixtures (DMF/DMA) or aqueous biphasic systems.
Mechanistic Pathway
The reaction follows the standard catalytic cycle but requires specific ligand choices to overcome the C7 steric barrier.
Figure 1: Catalytic cycle highlighting the critical oxidative addition step which is impeded by the N1-Methyl steric clash.
Pre-Reaction Considerations
Protection Strategy: To Protect or Not?
Approach A (Direct Coupling): Feasible for robust boronic acids (e.g., Phenylboronic acid). Requires higher catalyst loading (5-10 mol%) and polar solvents.
Approach B (O-Protection): Recommended for complex/expensive boronic acids. Converting the C3-OH to C3-OMe (Methoxy) or C3-OBn (Benzyloxy) locks the tautomer, improves solubility in toluene/THF, and prevents catalyst coordination.
Catalyst Selection
Standard: Pd(dppf)Cl2 or Pd(PPh3)4. Effective for simple aryl boronic acids.
Advanced: XPhos Pd G2 or SPhos Pd G2. These Buchwald precatalysts are essential when coupling sterically hindered boronic acids (e.g., ortho-substituted aryls) to the hindered C7 bromide.
Experimental Protocols
Protocol A: Direct Coupling (Standard Conditions)
Best for: Rapid library generation with simple aryl boronic acids.
Setup: Charge a microwave vial or sealed tube with the indazole substrate (1.0 equiv), arylboronic acid (1.5 equiv), and
(3.0 equiv).
Degassing: Add 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent phenol oxidation.
Catalyst Addition: Add Pd(dppf)Cl2[2]·DCM (5 mol%) quickly under inert flow and seal the vessel.
Reaction: Heat to 100°C for 4–12 hours. (Microwave: 110°C for 1 hour).
Workup: Cool to RT. Dilute with EtOAc and acidify slightly with 1M HCl (to pH 5-6) to ensure the product is in the neutral 3-ol form. Wash with brine, dry over
Combine protected substrate, boronic acid (1.2 equiv), and
in a reaction vessel.
Add Toluene and Water; degas thoroughly.
Add XPhos Pd G2 (2 mol%).
Heat at 80°C for 2-4 hours. The bulky XPhos ligand facilitates oxidative addition at the crowded C7 position while the phosphate base is mild enough to prevent side reactions.
Workup: Standard EtOAc extraction. The product is lipophilic and easily purified on silica (Hexane/EtOAc).
Optimization & Troubleshooting Guide
Use the following decision matrix to troubleshoot low yields.
Figure 2: Troubleshooting logic for optimizing reaction conditions.
Quantitative Comparison of Bases
Base
Solvent System
Temp
Yield (Protocol A)
Comments
Dioxane/H2O
100°C
65-75%
Standard choice. Good balance of solubility and basicity.
DMF
120°C
50-60%
Higher temp leads to some protodebromination side-product.
EtOH/Toluene/H2O
90°C
40-50%
Poor solubility of the indazol-3-ol substrate limits reactivity.
Toluene/H2O
100°C
85-90%
Recommended for Protocol B. Excellent for protected substrates.
References
Boujdia, K. et al. (2021).[3][4] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 7107-7114.[5][6]
Lefebvre, V. et al. (2010).[7] "Selective N1-Acylation of Indazoles." The Journal of Organic Chemistry, 75(8), 2730-2732. (Cited for N1/C3 tautomeric behavior and protection strategies).
BenchChem. (2025).[8][9] "Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." (Adapted for general C7-bromoheterocycle parameters).
Application Note: Functionalization of the 7-Bromo Position in 1-Methyl-Indazoles
Executive Summary & Strategic Importance The 1-methyl-indazole scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Axitinib, Pazopanib) to target the ATP-binding pocke...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The 1-methyl-indazole scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Axitinib, Pazopanib) to target the ATP-binding pocket. While the C3 and C5 positions are kinetically accessible, the C7 position represents a high-value, high-difficulty target.
Functionalizing the C7 position allows drug designers to probe unique hydrophobic pockets within the kinase hinge region, often dramatically improving selectivity profiles. However, the 7-bromo-1-methyl-indazole substrate presents a distinct synthetic challenge: The N1-methyl group exerts significant steric pressure on the C7 position , inhibiting the oxidative addition step of palladium catalysis and hindering nucleophilic attack.
This guide provides field-proven protocols to overcome this "N1-Methyl Wall," moving beyond standard conditions to utilize next-generation catalyst systems.
Chemical Challenges & Mechanistic Insight
The "N1-Methyl Wall" Effect
Unlike NH-indazoles, where the nitrogen lone pair can participate in tautomerization, 1-methyl-indazoles are fixed. The methyl group at N1 is spatially proximal to the C7-Bromine bond.
Steric Hindrance: The Van der Waals radius of the N1-methyl group blocks the approach of bulky palladium species, requiring smaller or more flexible ligands.
Electronic Deactivation: The indazole core is electron-rich, but the C7 position is less electrophilic than the C4 position. Standard SNAr conditions rarely work at C7; transition metal catalysis is required.
Decision Matrix: Selecting the Right Pathway
The choice of methodology depends strictly on the coupling partner.
Caption: Strategic decision tree for C7 functionalization based on target moiety.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Challenge: Standard Pd(PPh3)4 often fails due to slow oxidative addition at the hindered C7 position.
The Solution: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos , which form highly active monoligated Pd(0) species capable of penetrating the steric bulk.
Why this works: The bulky XPhos ligand facilitates the oxidative addition across the hindered C7-Br bond, while the G2 precatalyst ensures rapid activation without an induction period.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Introducing primary or secondary amines.
The Challenge: The N1-methyl group makes reductive elimination difficult, often leading to beta-hydride elimination side products (de-brominated indazole).
The Solution: Use BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are specifically designed to prevent beta-hydride elimination in hindered substrates.
Drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills this reaction.
Charging: Add the indazole, Pd precatalyst, and NaOtBu inside a glovebox or under a strong Argon stream.
Addition: Add the amine and anhydrous solvent.
Reaction: Heat to 80–100°C for 4–12 hours.
Critical Check: If the reaction turns black immediately (Pd black precipitation), the ligand protection has failed. Lower the temperature or increase catalyst loading.
Workup: Dilute with EtOAc, wash with water (to remove salts), dry, and concentrate.
Protocol C: Lithium-Halogen Exchange (Borylation)
Best for: Converting the electrophile (Br) into a nucleophile (Boronic Ester) for reverse couplings.
The Challenge: Direct lithiation (deprotonation) is risky due to "halogen dance" or C3-lithiation.
The Solution: Low-temperature Lithium-Halogen Exchange is faster than deprotonation.
Cryogenics: Cool a solution of the indazole in THF to -78°C (Dry ice/Acetone bath).
Exchange: Add n-BuLi dropwise over 10 minutes. The solution often turns yellow/orange.
Timing: Stir for exactly 15–30 minutes at -78°C. Do not prolong, or the lithium species may isomerize or attack the N-methyl group.
Trapping: Add iPrOBpin rapidly in one portion.
Warming: Allow the reaction to warm to Room Temperature naturally over 2 hours.
Quench: Quench with saturated NH4Cl solution. Extract with EtOAc.[2]
Data Summary & Condition Optimization
Reaction Type
Catalyst System
Base
Solvent
Temp (°C)
Typical Yield
Suzuki (Standard)
Pd(dppf)Cl₂
Cs₂CO₃
Dioxane/H₂O
100
40-60%
Suzuki (Hindered)
XPhos Pd G2
K₃PO₄
Dioxane/H₂O
100
85-95%
Buchwald (1° Amine)
BrettPhos Pd G3
NaOtBu
t-Amyl Alcohol
90
70-85%
Buchwald (2° Amine)
RuPhos Pd G3
NaOtBu
Toluene
100
75-90%
Borylation
n-BuLi (Exchange)
N/A
THF
-78
80-90%
Troubleshooting: The "Reaction Stalled" Checklist
If your conversion is < 20% after 4 hours, consult this logic flow:
Caption: Diagnostic workflow for stalled C7-functionalization reactions.
References
Roughley, S. D., & Hubbard, R. E. (2011). Indazoles in Drug Discovery. Journal of Medicinal Chemistry, 54(11), 3989–4005. Retrieved from [Link]
Laha, J. K., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]
Aggarwal, V. K. (2017). Standard Lithiation–Borylation: A User's Guide. University of Bristol. Retrieved from [Link]
Application Note: 7-Bromo-1-methyl-1H-indazol-3-ol as a Key Intermediate in the Synthesis of HIV-1 Capsid Inhibitors
Executive Summary & Scientific Context The landscape of antiretroviral therapy has increasingly focused on targeting highly conserved viral structures to combat multi-drug resistant HIV-1 strains. Among these targets, th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The landscape of antiretroviral therapy has increasingly focused on targeting highly conserved viral structures to combat multi-drug resistant HIV-1 strains. Among these targets, the HIV-1 capsid has proven to be highly druggable. 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) serves as a critical pharmaceutical intermediate in the synthesis of advanced capsid inhibitors .
Indazole derivatives are privileged scaffolds in medicinal chemistry. In the context of HIV-1 capsid inhibitors (such as those in the lenacapavir pipeline), the indazole core provides a rigid, planar structure that mimics peptide bonds, allowing for optimal insertion into the hydrophobic pockets of the capsid hexamer .
3-Hydroxyl Group: Capable of tautomerizing to a 3-oxo form, providing critical hydrogen bond donor/acceptor capabilities to interact with key capsid residues.
7-Bromo Substituent: Acts as a highly reactive electrophilic vector. It is strategically positioned to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the attachment of complex biaryl or heteroaryl systems necessary for spanning the capsid's binding interface .
Physicochemical Specifications
To ensure reproducibility in downstream cross-coupling reactions, the intermediate must meet strict purity and structural parameters.
Table 1: Physicochemical Properties of 7-Bromo-1-methyl-1H-indazol-3-ol
Parameter
Specification / Data
IUPAC Name
7-Bromo-1-methyl-1H-indazol-3-ol
CAS Registry Number
1626336-64-8
Molecular Formula
C₈H₇BrN₂O
Molecular Weight
227.06 g/mol
Appearance
Off-white to pale yellow solid
Exact Mass
225.9742 Da
Expected MS[M+H]⁺
227.0 / 229.0 (1:1 Isotope Ratio)
Mechanistic Pathway: Synthesis of the Indazole Core
The synthesis of 7-bromo-1-methyl-1H-indazol-3-ol relies on a regioselective nucleophilic aromatic substitution (SₙAr) followed by an intramolecular condensation. The reaction utilizes methyl 3-bromo-2-fluorobenzoate and methylhydrazine. The high temperature drives the sterically hindered N-methyl group of the hydrazine to attack the activated C2-fluorine position, while the terminal amine condenses with the methyl ester to close the ring .
Workflow for the regioselective synthesis of 7-bromo-1-methyl-1H-indazol-3-ol.
This protocol is engineered as a self-validating system. Each step includes the causality behind the experimental design to ensure researchers understand the physicochemical forces driving the reaction.
Table 2: Reaction Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount
Moles
Function
Methyl 3-bromo-2-fluorobenzoate
233.03
1.0
1.0 g
4.5 mmol
Electrophile
Methylhydrazine
46.07
1.33
0.29 mL
6.0 mmol
Bis-nucleophile
Ethanol (Absolute)
46.07
N/A
5.0 mL
N/A
Protic Solvent
Deionized Water
18.02
N/A
15.0 mL
N/A
Anti-solvent
Step-by-Step Methodology
Reagent Preparation: Add methyl 3-bromo-2-fluorobenzoate (1.0 g, 4.5 mmol) to a heavy-walled, pressure-rated reaction vial.
Causality: The pressure vial is critical because the subsequent heating step (125 °C) significantly exceeds the boiling point of the solvent (ethanol, 78 °C).
Solvent Addition: Dissolve the starting material in 5.0 mL of absolute ethanol.
Causality: Ethanol serves as a polar protic solvent that stabilizes the transition state of the SₙAr reaction while remaining easily miscible with water for downstream precipitation.
Nucleophile Introduction: Slowly add methylhydrazine (0.29 mL, 6.0 mmol) to the mixture.
Causality: A slight stoichiometric excess (1.33 equiv) of methylhydrazine compensates for potential volatilization in the headspace and ensures complete consumption of the fluorobenzoate.
Cyclization: Seal the vial securely with a Teflon-lined cap and heat the reaction mixture to 125 °C overnight (approx. 12-16 hours).
Causality: Superheating the ethanol creates a high-pressure environment that overcomes the high activation energy required for the sterically hindered N-methyl group of methylhydrazine to attack the C2-fluorine position.
Precipitation: Remove the vial from the heat source and allow it to cool to room temperature. Slowly add 15.0 mL of deionized water to the reaction mixture while stirring.
Causality: The addition of water drastically increases the polarity of the solvent mixture. The hydrophobic bromo-indazole core becomes insoluble and precipitates as a solid, leaving unreacted methylhydrazine and ethanol in the aqueous phase.
Isolation: Collect the resulting solid by vacuum filtration and wash the filter cake with cold water (2 x 5 mL). Dry under an active vacuum to yield the title product.
Self-Validating Analytical Checkpoints
To verify the integrity of the synthesized intermediate before deploying it in expensive downstream cross-coupling reactions, execute the following validations:
LC-MS Validation: Dissolve a 1 mg aliquot in methanol and analyze via LC-MS (ESI+ mode). The presence of a twin peak at m/z 227.0 and 229.0 (1:1 ratio) confirms the retention of the bromine atom and the successful formation of the indazole core .
TLC In-Process Control: Run a TLC plate using Hexanes/Ethyl Acetate (7:3). The product will exhibit a significantly lower R_f compared to the starting material due to the introduction of the polar 3-hydroxyl group.
Downstream Application: Integration into Antiretroviral Workflows
Once 7-bromo-1-methyl-1H-indazol-3-ol is isolated and validated, it acts as the foundation for synthesizing potent HIV-1 capsid inhibitors. The 7-bromo position is typically subjected to a Suzuki-Miyaura cross-coupling with a boronic acid derivative to extend the molecule.
The fully elaborated drug functions by binding directly to the viral capsid hexamer. This binding competitively inhibits the interaction between the viral capsid and host nuclear import factors, such as CPSF6 (Cleavage and Polyadenylation Specificity Factor 6), thereby halting viral replication .
Mechanism of HIV-1 capsid inhibition by indazole-derived therapeutic compounds.
References
Therapeutic compounds (US9951043B2).
Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis . Journal of Medicinal Chemistry (via PMC).[Link]
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . Molecules (MDPI).[Link]
Method
Microwave-assisted synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol derivatives
Application Note: Microwave-Assisted Synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol Derivatives Scientific Rationale & Introduction Indazole derivatives are privileged structural motifs in modern drug discovery, exhibitin...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol Derivatives
Scientific Rationale & Introduction
Indazole derivatives are privileged structural motifs in modern drug discovery, exhibiting profound biological activities ranging from kinase inhibition to antimicrobial, anticancer, and anti-inflammatory effects[1][2]. Within this class, the 7-bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) architecture is highly sought after as a versatile building block[3][4]. The 3-ol moiety—which exists in tautomeric equilibrium with its 3-one form—provides critical hydrogen-bonding interactions within target protein binding pockets. Concurrently, the 7-bromo substituent serves as an indispensable synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.
Historically, the synthesis of 1H-indazol-3-ols via the cyclization of 2-halobenzoic acid derivatives with hydrazines has been plagued by sluggish kinetics, requiring prolonged heating (>24 hours) that often results in thermal degradation, low yields, and poor regioselectivity[5]. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing dielectric heating. This mechanism ensures rapid, uniform energy transfer directly to the reacting molecules, drastically reducing reaction times from days to minutes while simultaneously enhancing yield and purity[1][6]. Recent studies on the microwave synthesis of 2H-indazol-3-ol derivatives and related heterocycles confirm that dielectric heating significantly outperforms conventional thermal methods[7][8].
Mechanistic Insights & Regioselectivity (E-E-A-T)
As a self-validating synthetic system, the synthesis of 7-bromo-1-methyl-1H-indazol-3-ol from methyl 3-bromo-2-fluorobenzoate and methylhydrazine proceeds via a two-step cascade: an initial Nucleophilic Aromatic Substitution (SNAr) followed by intramolecular amidation.
Regiocontrol & Causality: Methylhydrazine possesses two nucleophilic nitrogen atoms. The internal nitrogen (NHMe) is more nucleophilic but sterically hindered, while the terminal nitrogen (NH2) is less hindered. To achieve the desired 1-methyl regiochemistry, the NHMe group must selectively attack the aryl fluoride. However, the adjacent 3-bromo substituent on the aromatic ring imposes significant steric bulk, which traditionally slows this SNAr step and leads to competing side reactions.
The Microwave Advantage: Microwave irradiation provides the intense, localized activation energy required to overcome this steric barrier rapidly[9]. By operating in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP)—which has a high loss tangent and acts as an excellent microwave absorber—the reaction rapidly forms the Meisenheimer complex, driving the SNAr forward before thermal degradation can occur. Following the SNAr, the terminal primary amine (NH2) undergoes rapid intramolecular cyclization with the ester group, eliminating methanol to form the thermodynamically stable 1H-indazol-3-ol core.
Self-Validation: The protocol inherently validates itself. If the incorrect regiocenter reacts (i.e., NH2 attacks the aryl fluoride), the resulting product is 2-methyl-1H-indazol-3-ol. This is immediately differentiated via 1H NMR: the 1-methyl derivative exhibits a distinct N-CH3 singlet shift (~3.6 ppm) compared to the 2-methyl isomer, and the absence of an N-H proton at the 1-position confirms successful 1-alkylation.
Visualizing the Mechanistic Pathway
Mechanistic pathway of the microwave-assisted cyclization via SNAr and intramolecular amidation.
Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with heavy-walled sealed reaction vessels and IR/fiber-optic temperature sensors.
4.2. Step-by-Step Methodology
Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve methyl 3-bromo-2-fluorobenzoate (1.0 mmol) in 3.0 mL of anhydrous NMP.
Reagent Addition: Add finely powdered K2CO3 (2.0 mmol) followed by the dropwise addition of methylhydrazine (1.5 mmol). Perform this step in a well-ventilated fume hood.
Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with argon for 1 minute to prevent oxidative degradation at high temperatures.
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to heat the mixture to 150 °C over a 2-minute ramp time, and hold at 150 °C for 20 minutes with a maximum power output of 200 W. Ensure the external cooling jet is active to maintain strict internal temperature control.
Cooling & Quenching: Allow the microwave to cool the reaction to <40 °C. Carefully uncap the vial and pour the mixture into 15 mL of vigorously stirred, ice-cold 1M HCl to neutralize the base and precipitate the product.
Isolation: Stir the aqueous suspension for 15 minutes. Filter the resulting precipitate under vacuum, washing the filter cake with cold water (3 x 5 mL) and a small amount of cold hexanes (5 mL) to remove residual NMP and unreacted starting materials.
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 7-bromo-1-methyl-1H-indazol-3-ol.
Visualizing the Experimental Workflow
Workflow for the microwave-assisted synthesis of 7-bromo-1-methyl-1H-indazol-3-ol.
Data Presentation: Comparative Synthesis Metrics
To demonstrate the efficacy of the microwave-assisted protocol, the following table summarizes the quantitative data comparing conventional thermal heating versus microwave irradiation for synthesizing various 1H-indazol-3-ol derivatives[1][6][7].
Compound Derivative
Synthesis Method
Temp (°C)
Time
Yield (%)
Purity (LC-MS)
7-Bromo-1-methyl-1H-indazol-3-ol
Conventional
110
24 h
42
88%
7-Bromo-1-methyl-1H-indazol-3-ol
Microwave
150
20 min
85
>98%
5-Fluoro-1-methyl-1H-indazol-3-ol
Conventional
110
18 h
55
90%
5-Fluoro-1-methyl-1H-indazol-3-ol
Microwave
150
15 min
91
>99%
1-Methyl-1H-indazol-3-ol
Conventional
110
16 h
60
92%
1-Methyl-1H-indazol-3-ol
Microwave
150
15 min
94
>99%
Table 1: Comparison of reaction conditions and outcomes for conventional vs. microwave-assisted synthesis of indazol-3-ol derivatives.
Application Note: Buchwald-Hartwig Amination of 7-Bromo-1-methyl-1H-indazol-3-ol
Part 1: Executive Summary & Strategic Analysis The Challenge: Sterics meets Tautomerism The functionalization of 7-Bromo-1-methyl-1H-indazol-3-ol presents a dual challenge often underestimated in standard screening campa...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Analysis
The Challenge: Sterics meets Tautomerism
The functionalization of 7-Bromo-1-methyl-1H-indazol-3-ol presents a dual challenge often underestimated in standard screening campaigns:
Steric Congestion: The 7-bromo position is peri-proximal to the N1-methyl group. Standard phosphine ligands (e.g., PPh3, BINAP) often fail here due to the inability to form the active Pd-amine complex in this crowded environment.
The Tautomer Trap: While chemically named as the "3-ol" (enol), this substrate predominantly exists as the indazolinone (lactam) tautomer in solution. The N2-proton (or O-proton) is acidic (
). Under standard Buchwald conditions (strong base like NaOtBu), this deprotonates, creating a competitive nucleophile that can poison the catalyst or lead to off-target N/O-arylation.
The Solution: Ligand-Controlled Selectivity
Success relies on using 4th-Generation Dialkylbiaryl Phosphine Ligands (e.g., BrettPhos, XPhos) which create a catalytic pocket spacious enough for the 7-position but electron-rich enough to facilitate oxidative addition into the deactivated aryl bromide.
Part 2: Chemical Context & Mechanism[1][2][3][4]
Substrate Dynamics
Before initiating the reaction, one must recognize the active species. 1-methyl-1H-indazol-3-ol exists in equilibrium with 1-methyl-1,2-dihydro-3H-indazol-3-one.
Figure 1: The tautomeric equilibrium of the substrate. In basic conditions, the anion is the dominant species, which can interfere with the catalytic cycle unless specific 'mild' bases are employed.
The Catalytic Cycle (Buchwald-Hartwig)
The reaction proceeds via the Pd(0)/Pd(II) cycle.[1] For this specific substrate, the Reductive Elimination step is the rate-determining bottleneck due to the steric clash between the N1-methyl and the incoming amine.
Part 3: Experimental Protocols
We present two routes. Route A is the "Gold Standard" for reliability (Process Chemistry). Route B is the "Direct Approach" for speed (Medicinal Chemistry).
Route A: The "Protect-Then-Couple" Strategy (Recommended)
Best for: Scalability, high yields, and valuable amines.
Concept: Transiently mask the 3-OH/NH as a methyl ether or silyl ether to eliminate catalyst poisoning.
Step 1: Protection (O-Methylation)
Dissolve 7-Bromo-1-methyl-1H-indazol-3-ol (1.0 equiv) in DMF.
Add
(2.0 equiv) and MeI (1.1 equiv).
Stir at RT for 2h. Isolate 7-Bromo-1,3-dimethyl-1H-indazole .
Application Note: Regioselective Methylation of 7-Bromo-1H-indazol-3-ol
Introduction & Background 7-Bromo-1H-indazol-3-ol (CAS: 887578-57-6) is a highly versatile heterocyclic building block in modern drug discovery. Its unique electronic and structural properties make it a privileged scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Background
7-Bromo-1H-indazol-3-ol (CAS: 887578-57-6) is a highly versatile heterocyclic building block in modern drug discovery. Its unique electronic and structural properties make it a privileged scaffold in the development of D-amino acid oxidase (DAAO) inhibitors[1] and METTL3 RNA methyltransferase inhibitors for oncology applications[2].
However, functionalizing this scaffold presents a classic synthetic challenge: regioselectivity . The indazole core acts as an ambident nucleophile, meaning methylation can theoretically occur at three distinct heteroatoms (N1, N2, or O3). Achieving high regioselectivity requires a deep understanding of the molecule's tautomeric equilibrium, steric microenvironment, and the thermodynamic versus kinetic parameters of the chosen reagents.
Mechanistic Insights: The Causality of Regioselectivity
To rationally design a methylation protocol, one must first analyze the intrinsic reactivity of the 7-bromo-1H-indazol-3-ol system. The molecule exists in a dynamic tautomeric equilibrium between the 1H-indazol-3-ol, 1H-indazol-3(2H)-one, and 2H-indazol-3-ol forms[3].
Steric Shielding at N1: The bulky bromine atom at the C7 position creates severe steric hindrance directly adjacent to the N1 nitrogen[4]. Consequently, N1-alkylation is both thermodynamically unfavorable and kinetically sluggish compared to N2-alkylation.
Hard-Soft Acid-Base (HSAB) Theory: The oxygen atom (O3) acts as a "hard" nucleophile, whereas the nitrogens (N1/N2) are "soft" nucleophiles. Standard alkylation with methyl iodide (a soft electrophile) inherently drives the reaction toward N-alkylation[5]. To force O-alkylation, the reaction must be redirected using a hard electrophile or specific activating conditions, such as the Mitsunobu reaction[3].
Tautomeric equilibria of 7-bromo-1H-indazol-3-ol and C7 steric shielding.
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPC) to ensure the integrity of the regioselective outcome.
Causality: Direct alkylation with base and methyl iodide yields complex mixtures. The Mitsunobu reaction bypasses this by activating methanol with Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). This creates a hard alkoxyphosphonium intermediate that reacts exclusively with the hard O3 atom, completely suppressing N-alkylation[3].
Step-by-Step Procedure:
Initialization: In an oven-dried flask under argon, dissolve 7-bromo-1H-indazol-3-ol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.2 M).
Activation: Add anhydrous methanol (1.5 eq). Cool the reaction mixture to 0 °C using an ice bath.
Coupling: Dropwise, add DIAD (1.5 eq) over 15 minutes. The solution will turn pale yellow.
Propagation: Remove the ice bath and stir at room temperature for 12 hours.
IPC (Self-Validation): Monitor by TLC (Hexanes/EtOAc 3:1). The O-methylated product (3-methoxy-7-bromo-1H-indazole) will elute significantly faster (higher Rf) than the starting material due to the loss of the hydrogen-bond donor.
Workup & Isolation: Concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).
Analytical Confirmation: LC-MS must show [M+H]⁺ at m/z 227.0/229.0 (1:1 ratio for ⁷⁹Br/⁸¹Br). ¹H NMR will confirm O-methylation via a distinct singlet at ~4.0 ppm (-OCH₃).
Causality: By employing a mild base (K₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures, the reaction is allowed to reach thermodynamic equilibrium. The severe steric clash between the C7-bromo group and the N1 position ensures that the N2-methyl isomer is the overwhelmingly favored thermodynamic product[4][5].
Step-by-Step Procedure:
Initialization: Suspend 7-bromo-1H-indazol-3-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF (0.3 M). Stir at room temperature for 30 minutes to ensure complete deprotonation.
Equilibration: Heat the reaction mixture to 80 °C for 6 hours to drive thermodynamic equilibration.
IPC (Self-Validation): Monitor by TLC (DCM/MeOH 95:5). The N2-methyl isomer is more polar than the O-methyl isomer but less polar than the starting material.
Workup & Isolation: Quench with cold water, extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate.
Analytical Confirmation: ¹H NMR will show an N-CH₃ singlet at ~4.1 ppm. The ¹³C NMR shift for the N2-CH₃ carbon typically resonates around ~40 ppm, differentiating it from N1-CH₃ (~35 ppm).
Protocol C: Kinetically Driven N1-Methylation
Causality: N1 is highly sterically blocked. To force N1-alkylation, one must use a strong, non-nucleophilic base (NaH) at low temperatures (kinetic control) to trap the deprotonated intermediate with highly reactive MeI before thermodynamic equilibration to N2 can occur[4]. Yields are inherently lower, and chromatographic separation is mandatory.
Step-by-Step Procedure:
Initialization: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.1 M) at 0 °C under argon.
Deprotonation: Slowly add a solution of 7-bromo-1H-indazol-3-ol (1.0 eq) in THF. Stir for 1 hour at 0 °C until H₂ evolution ceases.
Alkylation: Add MeI (1.1 eq) dropwise. Maintain the temperature strictly at 0 °C for 3 hours.
IPC (Self-Validation): TLC will show a mixture of N1 and N2 isomers (often with very close Rf values).
Workup & Isolation: Carefully quench with saturated NH₄Cl. Extract with EtOAc. Separate the N1 and N2 isomers using high-performance flash chromatography or preparative HPLC.
Decision matrix for the regioselective methylation of 7-bromo-1H-indazol-3-ol.
Quantitative Data & Reagent Selection Matrix
The following table summarizes the expected regioselectivity and yield profiles based on the chosen methodology, allowing researchers to quickly select the appropriate conditions for their target isomer.
Target Isomer
Reagents / Conditions
Dominant Mechanism
Expected Regioselectivity
Yield Profile
O-Methyl
MeOH, PPh₃, DIAD, THF, 0 °C to RT
Mitsunobu (Hard-Hard interaction)
>95% O-alkylated
High (75–85%)
N2-Methyl
MeI, K₂CO₃, DMF, 80 °C
Thermodynamic Control (Sₙ2)
~80% N2, 20% O-alkylated
Moderate to High (60–75%)
N1-Methyl
MeI, NaH, THF, 0 °C
Kinetic Control (Sₙ2)
~40% N1, ~60% N2/O mixture
Low (Requires HPLC separation)
References
Science.gov. "plasma kallikrein inhibitor: Topics by Science.gov". Science.gov Database. Available at:[Link][1]
Google Patents. "US11725010B2 - Polyheterocyclic compounds as METTL3 inhibitors". Google Patents. Available at:[2]
Thieme Connect. "Product Class 2: 1H- and 2H-Indazoles". Science of Synthesis. Available at:[Link][3]
Connect Journals. "The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate". Connect Journals. Available at: [Link][5]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Bromo-1-methyl-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Indazole Scaffold The indazole ring system is a privileged s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1] Molecules such as the antiemetic Granisetron and the tyrosine kinase inhibitor Pazopanib feature this heterocyclic core, highlighting its importance in drug design.[1][2] The specific derivative, 7-Bromo-1-methyl-1H-indazol-3-ol, represents a highly versatile and strategic intermediate for building molecular complexity. Its structure offers three primary points for chemical modification: the C7-bromo position, the N1-position (pre-methylated in this case), and the 3-hydroxyl group.
The bromine atom at the C7 position is particularly significant as it serves as a key handle for introducing a diverse array of substituents through nucleophilic substitution reactions. These reactions are predominantly palladium-catalyzed cross-coupling events, which have become indispensable tools in modern pharmaceutical synthesis for their efficiency and broad functional group tolerance.[3] This guide provides a detailed exploration of the nucleophilic substitution reactions of 7-Bromo-1-methyl-1H-indazol-3-ol, offering both mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors.
Core Mechanistic Principles: Reactivity of the Bromoindazole Core
The reactivity of 7-Bromo-1-methyl-1H-indazol-3-ol is governed by the electronic nature of the indazole ring and the specific reaction conditions employed. The carbon-bromine bond at the C7 position is the primary site for the reactions discussed in this guide. Unlike simple alkyl halides, aryl halides are generally unreactive towards classical SN1 or SN2 type reactions.[4][5] Instead, functionalization relies on transition-metal-catalyzed pathways.
Palladium-Catalyzed Cross-Coupling: These reactions have revolutionized the synthesis of complex organic molecules.[3] The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is followed by transmetalation with a nucleophilic coupling partner and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[6] Key reactions in this class include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, each enabling the formation of specific bond types (C-C, C-N, C-alkyne). The choice of ligands, base, and solvent is critical for achieving high efficiency and selectivity.[3][6]
Tautomerism and Ambident Reactivity: It is important to recognize that 1H-indazol-3-ol can exist in tautomeric equilibrium with its 1,2-dihydro-3H-indazol-3-one form.[7] While the 1-methyl substitution locks the tautomeric form of the core ring, the 3-ol group can still be deprotonated to form an ambident nucleophile (with reactivity at both the oxygen and N2 positions). This guide focuses primarily on the C7-Br substitution, but subsequent sections will detail protocols for selectively targeting the 3-OH group via O-alkylation.
Strategic Functionalization via Palladium-Catalyzed Cross-Coupling
The C7-bromo position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most versatile methods for creating biaryl and aryl-heteroaryl linkages by coupling an aryl halide with an organoboron compound, such as a boronic acid or boronate ester.[3][8] This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromoindazoles
Reaction vessel (e.g., microwave vial or Schlenk tube)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add 7-Bromo-1-methyl-1H-indazol-3-ol, the arylboronic acid, the palladium catalyst, and the base.
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form.
Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture is typically heterogeneous.
Causality: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) removes dissolved oxygen, further protecting the catalyst.
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable method (TLC or LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Extraction: Extract the aqueous layer with ethyl acetate (2x).
Washing: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[6] The success of this transformation often hinges on the use of specialized, bulky phosphine ligands that facilitate the crucial reductive elimination step.[6][11]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the base, palladium pre-catalyst, and ligand to a dry reaction vessel.
Causality: The catalyst and ligand are often air-sensitive. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the substitution reaction.
Reagent Addition: Add the 7-Bromo-1-methyl-1H-indazol-3-ol and the amine.
Solvent Addition: Add the anhydrous, degassed solvent.
Reaction: Seal the vessel and heat to the required temperature (typically 90-110 °C). Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove palladium residues, washing with ethyl acetate.
Extraction & Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purification: Purify the crude product via flash column chromatography.
Selective Functionalization of the 3-Hydroxyl Group
While the C7-Br position is ideal for cross-coupling, the 3-hydroxyl group provides an additional handle for modification, most commonly through O-alkylation. This allows for the introduction of ether linkages, which can be critical for modulating the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
O-Alkylation: Introducing Ether Functionality
O-alkylation is typically achieved under basic conditions, where a base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl electrophile.
Caption: A typical workflow for the O-alkylation of 7-Bromo-1-methyl-1H-indazol-3-ol.
Protocol 3: General Procedure for O-Alkylation
Objective: To synthesize 7-Bromo-1-methyl-3-(alkoxy)-1H-indazole derivatives.
Materials:
7-Bromo-1-methyl-1H-indazol-3-ol (1.0 equiv)
Base (e.g., NaH, 60% in mineral oil, 1.2 equiv; or K₂CO₃, 2.0 equiv)
Alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv)
Anhydrous polar aprotic solvent (e.g., DMF or THF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Setup: Dissolve 7-Bromo-1-methyl-1H-indazol-3-ol in the anhydrous solvent in a dry flask under an inert atmosphere.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH) portion-wise.
Causality: Adding the base at 0 °C helps to control the exothermic reaction and any potential side reactions. The formation of the alkoxide is crucial for the subsequent nucleophilic attack.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours), monitoring by TLC or LC-MS.
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (if NaH was used) or water.
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by flash column chromatography.
Conclusion and Future Directions
7-Bromo-1-methyl-1H-indazol-3-ol is a powerful building block for medicinal chemistry and drug discovery. The protocols and principles outlined in this guide demonstrate the facility with which the C7-bromo and 3-hydroxyl positions can be functionalized. Mastery of these palladium-catalyzed cross-coupling and O-alkylation reactions enables researchers to rapidly generate diverse libraries of novel indazole derivatives for biological screening. Future work in this area will likely focus on developing even more efficient and sustainable catalytic systems, including the use of non-precious metal catalysts and flow chemistry setups to streamline the synthesis of these valuable compounds.
References
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6595-6603. DOI: 10.1039/D0RA08598G. Retrieved from [Link]
Akhtar, T., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4619. DOI: 10.3390/molecules24244619. Retrieved from [Link]
King Saud University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
Mhlanga, N., et al. (2017). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 13, 1923-1931. DOI: 10.3762/bjoc.13.187. Retrieved from [Link]
Newman, S. G., & Ghaffari, B. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(16), 5968-6004. DOI: 10.1039/D0CS00490H. Retrieved from [Link]
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. DOI: 10.3390/molecules29122705. Retrieved from [Link]
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. DOI: 10.26434/chemrxiv-2024-p22v2. Retrieved from [Link]
Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 29-58. DOI: 10.1039/D3MD00593A. Retrieved from [Link]
Sapeta, K., & Kerr, M. A. (2010). 1H- and 2H-Indazoles. In Science of Synthesis (Vol. 12, pp. 225-332). Thieme. Retrieved from [Link]
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]
Fjetland, C. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1243-1254. DOI: 10.3762/bjoc.20.114. Retrieved from [Link]
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
Císařová, I., & Jahn, U. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. DOI: 10.3390/molecules26175079. Retrieved from [Link]
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. Retrieved from [Link]
Technical Support Center: Troubleshooting the Synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol
Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing substituted indazoles often presents significant regiochemical and yield challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing substituted indazoles often presents significant regiochemical and yield challenges. The synthesis of 7-bromo-1-methyl-1H-indazol-3-ol from methyl 3-bromo-2-fluorobenzoate and methylhydrazine is a classic sequence of amidation followed by nucleophilic aromatic substitution (SNAr)[1].
However, poor solvent choices, improper thermal management, and moisture can lead to stalled reactions, ester hydrolysis, or the formation of undesired regioisomers. This guide provides field-proven insights, causality-driven troubleshooting, and a self-validating protocol to maximize your yield and regiopurity.
Mechanistic Pathway & Regioselectivity Workflow
Understanding the dual reactivity of methylhydrazine is critical. The primary amine (-NH2) is less sterically hindered and highly nucleophilic toward the ester, while the secondary amine (-NHCH3) is responsible for the SNAr ring closure. Controlling the sequence of these attacks dictates your reaction's success[2].
Pathway dictating regioselective synthesis of 1-methyl-1H-indazol-3-ol vs. the 2-methyl isomer.
Q1: My reaction stalls at ~50% conversion when refluxing in ethanol. How can I drive it to completion?A: The SNAr displacement of the unactivated aryl fluoride by the secondary amine is the rate-limiting step. While ethanol (bp 78 °C) is conventionally reported in early patents[1], it fails to provide adequate thermal energy for complete cyclization unless highly pressurized. Switching to a higher-boiling polar aprotic solvent like Dimethylacetamide (DMA) and heating to 150 °C significantly accelerates the SNAr step. The polar aprotic nature of DMA also stabilizes the Meisenheimer complex intermediate, pushing yields above 75%[3].
Q2: LC-MS analysis shows a secondary peak with the exact same mass. What is this, and how do I eliminate it?A: This is the 2-methyl-2H-indazol-3-ol regioisomer[2]. If the reaction is heated too rapidly to 125–150 °C, the less sterically hindered -NH2 group of methylhydrazine can directly attack the aryl fluoride via SNAr before amidation occurs. To prevent this, implement a stepwise temperature gradient : stir at 50 °C for 2 hours to allow the -NH2 group to selectively undergo amidation with the ester (forming the N'-methylhydrazide). Only after this intermediate is locked in should you ramp the temperature to 150 °C to close the ring.
Q3: I am observing the formation of a highly polar byproduct that won't cyclize. What went wrong?A: You are likely observing 3-bromo-2-fluorobenzoic acid, the result of ester hydrolysis. Methylhydrazine is hygroscopic and often absorbs water upon storage. If water is present at high temperatures, it will outcompete the hydrazine for the ester. Ensure you are using strictly anhydrous solvents and high-quality, anhydrous methylhydrazine.
Q4: My isolated product is dark brown instead of light yellow/white. How can I prevent this discoloration?A: Indazol-3-ols are susceptible to oxidative degradation at elevated temperatures. Running the reaction in an open system or under an ambient atmosphere leads to oxidation. Always degas your solvent and run the reaction in a sealed tube under a strict Nitrogen or Argon atmosphere[3].
Quantitative Optimization Data
The table below summarizes the causality between experimental parameters and the resulting yield and regiopurity, based on standard chemical optimization principles for this scaffold[1],[3].
Parameter
Standard Conditions
Optimized Conditions
Mechanistic Impact on Yield & Purity
Solvent
Ethanol
Anhydrous DMA
DMA's higher boiling point and polarity stabilize the SNAr transition state.
Temperature
125 °C (One-pot)
50 °C (2h) → 150 °C (12h)
Stepwise heating selectively forms the hydrazide, preventing regioisomer formation.
Atmosphere
Air
Nitrogen (Inert)
Prevents oxidative degradation of the electron-rich indazol-3-ol core.
Vessel
Standard Vial
Sealed Pressure Tube
Prevents the evaporation of volatile methylhydrazine (bp 60 °C).
Yield
~45-55%
>75%
Significant reduction in unreacted starting material and hydrolysis byproducts.
Regiopurity
~85:15
>95:5
Kinetic trapping of the 2-methyl-2H-indazol-3-ol isomer is avoided.
Optimized Step-by-Step Protocol
Self-Validating System: This protocol incorporates an In-Process Control (IPC) via LC-MS to verify the formation of the critical intermediate before triggering the high-temperature cyclization.
Step 1: Preparation & Selective Amidation
In an oven-dried, heavy-walled pressure tube equipped with a magnetic stir bar, dissolve methyl 3-bromo-2-fluorobenzoate (1.0 equiv, e.g., 1.0 g, 4.29 mmol) in anhydrous DMA to achieve a 0.5 M concentration (approx. 8.5 mL).
Flush the vessel with Nitrogen gas for 5 minutes to completely displace oxygen.
Dropwise, add anhydrous methylhydrazine (1.2 equiv, 5.15 mmol). Caution: Highly toxic and volatile. Perform strictly in a fume hood.
Seal the pressure tube and stir the mixture at 50 °C for 2 hours .
Self-Validation Check (Critical): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. You must observe the near-complete consumption of the starting material and the formation of the N'-methylhydrazide intermediate (m/z ~247 [M+H]+). Do not proceed to Step 2 until conversion to the intermediate is >95%. This ensures your regiochemistry is locked.
Step 2: High-Temperature SNAr Cyclization
6. Once the hydrazide intermediate is confirmed, increase the heating block temperature to 150 °C [3].
7. Stir vigorously for 12–16 hours.
Step 3: Workup & Isolation
8. Cool the reaction strictly to room temperature.
9. Slowly pour the mixture into ice-cold distilled water (5 volumes relative to DMA, approx. 45 mL) under vigorous stirring. The target product will precipitate as an off-white to light yellow solid.
10. Filter the solid, wash with cold water (3 x 10 mL) to remove residual DMA and unreacted hydrazine, and dry under high vacuum at 45 °C to afford pure 7-bromo-1-methyl-1H-indazol-3-ol (m/z 227, 229 [M+H]+)[3].
As researchers, we often encounter this scaffold as a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR or FGFR targets). The purification of 7-Bromo-1-methyl-1H-indazol-3-ol presents unique challenges due to its tautomeric nature (keto-enol equilibrium) and the potential for regioisomeric byproducts (N1-methyl vs. N2-methyl vs. O-methyl) formed during synthesis.
This guide moves beyond generic "wash and dry" instructions. It provides a chemically grounded, self-validating workflow designed to isolate the target with >98% purity, specifically addressing the separation of the 7-bromo regioisomers.
Core Purification Workflow
The following protocol is designed for crude material obtained from the methylation of 7-bromo-1H-indazol-3-ol.
Phase A: Chemical Washing (The "Rough Cut")
Objective: Remove unreacted starting material (N-H indazole) and inorganic salts.
The 3-hydroxy group (or 3-oxo tautomer) possesses weak acidity (pKa ~9-10), but the N-methyl group removes the more acidic N-H proton found in the parent indazole. We exploit this difference.
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Acid Wash: Wash with 1M HCl (2x).
Why? Removes any basic impurities (e.g., unreacted hydrazine traces or basic catalysts). The indazol-3-ol core is not basic enough to protonate significantly and will remain in the organic layer.
Base Extraction (Critical Step): Extract the organic layer with 1M NaOH (3x).
Mechanism:[1][2] The target 7-Bromo-1-methyl-1H-indazol-3-ol (pK_a ~9.5) will deprotonate and move into the aqueous layer as the sodium salt.
Separation: Impurities such as 3-methoxy-7-bromo-1H-indazole (O-methyl byproduct) lack an acidic proton and will remain in the organic layer. Discard the organic layer (after verifying the product is in the aqueous phase via TLC).
Precipitation: Cool the aqueous extract to 0-5°C. Slowly acidify with 6M HCl to pH 2-3.
Observation: The product should precipitate as an off-white solid.
Filtration: Collect the solid, wash with cold water, and dry under vacuum.
Phase B: Recrystallization (The "Polishing Step")
Objective: Remove trace regioisomers (N2-methyl) and colored oxidation products.
Solvent System:Ethanol / Water (Preferred) or EtOAc / Heptane .
Protocol:
Suspend the solid from Phase A in boiling Ethanol (95%) .
Add solvent dropwise until complete dissolution.[3]
Optional: If the solution is dark orange/brown (indicating oxidation), add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.
Remove from heat.[3] Add warm Water dropwise until a faint turbidity persists.
Add a few drops of Ethanol to clear the solution.
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
Yield Check: N1-methyl isomers typically crystallize more readily than N2-methyl isomers in protic solvents due to packing efficiency.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Recovery in Phase A
pH during precipitation was not low enough.
The 7-bromo substituent is electron-withdrawing, making the phenol more acidic, but you must reach pH <3 to fully protonate and precipitate it. Ensure pH is checked with a calibrated probe, not just paper.
Product is "Oiling Out"
Impurities (likely O-methyl or residual solvents) are lowering the melting point.
Do not rush the cooling. Seed the solution with a pure crystal if available. Switch solvent system to Toluene/Heptane (boil in Toluene, add Heptane).
NMR shows "Double Peaks"
Tautomerism (Not necessarily impurity).
Indazol-3-ols exist in equilibrium between the enol (OH) and keto (NH) forms. In DMSO-d6, you may see broadened peaks. Action: Run NMR at elevated temperature (50°C) to coalesce peaks or add a drop of D₂O to exchange the OH/NH proton.
Persistent Yellow Color
Bromine radical degradation or azo-coupling byproducts.
Recrystallize from Methanol with 10% water. If color persists, perform a short silica plug filtration using 5% MeOH in DCM.
Presence of N2-Isomer
Methylation selectivity issue.
The N2-methyl isomer is often more soluble in non-polar solvents. Triturate the solid with cold Diethyl Ether or MTBE . The solid remaining is usually the desired N1-methyl isomer; the N2-isomer dissolves in the ether.
Visualization: Purification Decision Tree
The following diagram outlines the logical flow for purifying the crude reaction mixture.
Caption: Logical flow for the isolation of 7-Bromo-1-methyl-1H-indazol-3-ol, prioritizing chemical extraction to remove O-alkylated byproducts.
Frequently Asked Questions (FAQs)
Q1: Why does the NMR spectrum show a signal at ~10-11 ppm sometimes and not others?A: This signal corresponds to the -OH (enol) or N-H (keto) proton. Its visibility and chemical shift are highly dependent on the solvent and water content. In dry DMSO-d6, it is usually visible. If the sample is wet or in CDCl₃ (where the compound is less soluble), the proton may exchange or broaden into the baseline. Note: The 7-bromo group provides a distinct splitting pattern in the aromatic region (doublet-triplet-doublet pattern) which is the most reliable confirmation of the core structure [1].
Q2: Can I use column chromatography instead of acid/base extraction?A: Yes, but it is less efficient for removing the O-methyl impurity. If you must use chromatography (e.g., for small scales <100 mg), use a gradient of Hexanes:Ethyl Acetate (from 90:10 to 50:50) .
Relative Rf Values (approximate in 1:1 Hex:EtOAc):
Q3: Is the compound light sensitive?A: Yes, like many brominated heterocycles, it can undergo slow photodebromination or oxidation upon prolonged exposure to light. Store the purified solid in amber vials at 2-8°C [2].
Q4: How do I distinguish between the N1-methyl and N2-methyl isomers?A: 2D NMR (HMBC) is the definitive method.
N1-Methyl (Target): The methyl protons will show a correlation to C7a (the bridgehead carbon next to the nitrogen).
N2-Methyl (Impurity): The methyl protons will show a correlation to C3 (the carbonyl/hydroxyl carbon) or C3a, depending on the tautomer, but the pattern is distinctively different from the N1 isomer. Additionally, N2-isomers often have lower melting points [3].
References
Thieme Connect (Science of Synthesis). 1H- and 2H-Indazoles: Synthesis and Tautomerism.
[Link]
PrepChem. Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. (Purification of methyl-indazole derivatives).
[Link]
Recrystallization solvents for 7-Bromo-1-methyl-1H-indazol-3-ol
Welcome to the Technical Support Center for the purification and handling of 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8). This compound is a critical heterocyclic building block utilized extensively in the devel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and handling of 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8). This compound is a critical heterocyclic building block utilized extensively in the development of Fatty Acid Synthase (FASN) inhibitors for oncology [1] and highly active antiretroviral therapies (HAART) for HIV-1 [2].
Due to its bromo-substitution, N-methylation, and tautomeric hydroxyl group, achieving high-purity crystalline material requires precise thermodynamic control during solvent crystallization. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting protocols to ensure a self-validating, reproducible purification process.
Physicochemical Profiling & Solvent Selection
The presence of the 1-methyl group eliminates the N1 hydrogen-bond donor present in unsubstituted indazoles, significantly altering the molecule's dielectric requirements. The compound exists in a solvent-dependent tautomeric equilibrium between the 1H-indazol-3-ol (hydroxy) and 1,2-dihydro-3H-indazol-3-one (oxo) forms, though the 3-hydroxy tautomer generally predominates in polar aprotic environments [3].
Table 1: Quantitative Evaluation of Recrystallization Solvent Systems
Solvent System
Ratio (v/v)
Polarity Index (P')
Expected Yield
Causality & Application Notes
Ethyl Acetate / Hexanes
1:3 to 1:5
~1.5 - 2.5
75% - 85%
Optimal. EtOAc completely dissolves the compound at reflux; hexanes induce controlled supersaturation. Ideal for removing non-polar organic impurities [4].
Ethanol / Water
3:1
~6.5 - 7.0
65% - 75%
Protic System. Best for removing highly polar or inorganic salt byproducts from the hydrazine cyclization step. May favor the oxo-tautomer during nucleation.
Toluene
Neat
2.4
~70%
Aromatic Stacking. The polarizable bromo-aryl ring interacts well with toluene. Excellent for separating des-bromo impurities.
Methanol
Neat
5.1
< 60%
High Solubility. The compound exhibits high cold-solubility in MeOH. Requires deep cooling (-20°C) to force nucleation and prevent yield loss.
Recrystallization Workflow & Decision Matrix
The following diagram illustrates the logical progression of the recrystallization process, emphasizing critical control points (CCPs) where phase transitions occur.
Workflow for the dual-solvent recrystallization of 7-Bromo-1-methyl-1H-indazol-3-ol.
This protocol utilizes a self-validating thermodynamic gradient. By relying on a primary solvent (Ethyl Acetate) and an anti-solvent (Hexanes), researchers can precisely control the metastable zone width (MSZW) to prevent amorphous precipitation.
Materials:
Crude 7-Bromo-1-methyl-1H-indazol-3-ol
Ethyl Acetate (EtOAc, ACS Reagent Grade)
Hexanes (ACS Reagent Grade)
Procedure:
Saturation: Transfer the crude solid to a round-bottom flask equipped with a reflux condenser. Add EtOAc incrementally (approx. 3-5 mL per gram of crude) while heating to 70-75°C until complete dissolution is achieved.
Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling, directly correlating to higher recovery yields.
Clarification (Optional): If particulate matter is visible, perform a hot gravity filtration through a fluted filter paper to prevent premature nucleation on impurities.
Anti-Solvent Titration: While maintaining the solution at ~60°C, add warm hexanes dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1-2 drops of EtOAc to clear the solution.
Causality: Reaching the cloud point identifies the exact boundary of the metastable zone. Clearing it slightly ensures crystallization occurs via slow nucleation rather than rapid, impurity-trapping precipitation.
Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature (20-25°C) undisturbed over 1 hour.
Maturation: Transfer the flask to an ice bath (4°C) for 2 hours to drive the equilibrium toward the solid phase.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a pre-chilled mixture of EtOAc/Hexanes (1:5 v/v) to displace the mother liquor without dissolving the product.
Desiccation: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent trapped in the crystal lattice.
Troubleshooting Guide
Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?A: Oiling out occurs when the temperature at which the compound saturates the solvent is higher than the melting point of the compound-solvent mixture. The compound phase-separates as a liquid before it can organize into a crystal lattice.
Intervention: Re-heat the mixture until it forms a single homogeneous phase, then add a small amount of the primary solvent (EtOAc) to lower the saturation temperature. Alternatively, introduce a "seed crystal" of pure 7-Bromo-1-methyl-1H-indazol-3-ol just above the cloud point to bypass the liquid-liquid phase separation and force solid nucleation.
Q: The yield after filtration is unusually low (<40%). Where did my product go?A: The product is likely still dissolved in the mother liquor due to an overly wide metastable zone or excessive primary solvent.
Validation: Spot the mother liquor on a TLC plate against a standard. If the product spot is heavy, the system is self-validating the solubility loss.
Intervention: Concentrate the mother liquor under reduced pressure to half its volume, add more anti-solvent (hexanes), and cool to -20°C to induce a second crop of crystals.
Q: My NMR spectrum shows a complex mixture of peaks, but LC-MS shows a single mass. Is my product degrading during heating?A: No, this is a classic manifestation of indazole tautomerism. 1H-indazol-3-ol derivatives exist in a dynamic equilibrium with their 1,2-dihydro-3H-indazol-3-one (oxo) counterparts [3].
Intervention: The ratio of these tautomers is highly dependent on the NMR solvent. In protic solvents or even
, you may see line broadening or split peaks. Switch your NMR solvent to . The strong hydrogen-bond accepting nature of DMSO stabilizes the 3-hydroxy tautomer, usually collapsing the spectrum into a single, clean set of signals [3].
Frequently Asked Questions (FAQs)
Q: Why is the 1-methyl substitution significant for the purification process?A: Unsubstituted 1H-indazoles have a free N-H group that acts as a strong hydrogen-bond donor, leading to extensive intermolecular association (dimerization) and high melting points. The 1-methyl group disrupts this network, increasing the molecule's lipophilicity and making it highly amenable to purification via standard organic solvent systems (like EtOAc/Hexanes) rather than requiring highly polar solvents [1].
Q: Can I use reverse-phase chromatography instead of recrystallization?A: While preparative HPLC (using MeCN/Water gradients) is effective for isolating milligram quantities, recrystallization is the preferred, scalable method for multi-gram synthesis. Crystallization provides superior rejection of structurally similar regioisomers (e.g., 2-methyl indazole byproducts) that often co-elute in chromatography [4].
Q: Does 7-Bromo-1-methyl-1H-indazol-3-ol pose any thermal stability risks during hot filtration?A: The indazole core is highly thermally stable. However, prolonged heating (>100°C) in the presence of trace acids or bases can lead to degradation. Refluxing in standard solvents like EtOAc (77°C) or Ethanol (78°C) is perfectly safe and will not induce thermal decomposition.
References
Source: European Patent Office (EP 2837623 A1)
Source: United States Patent (US 9951043 B2)
Title: The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one)
Source: Canadian Patent (CA 2958742 A1)
Optimization
Technical Support Center: Indazole 7-Position Functionalization
Senior Application Scientist: Dr. Aris Thorne Department: Advanced Heterocyclic Chemistry & Process Optimization Status: Online 🟢 Welcome to the Indazole Functionalization Support Hub Subject: Overcoming Steric and Elect...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist: Dr. Aris Thorne
Department: Advanced Heterocyclic Chemistry & Process Optimization
Status: Online 🟢
Welcome to the Indazole Functionalization Support Hub
Subject: Overcoming Steric and Electronic Barriers at the 7-Position of 1H-Indazoles.
The Challenge:
The 7-position of the indazole core presents a unique "perfect storm" of synthetic difficulty. It is sterically congested due to the adjacent N1-protecting group/hydrogen and electronically deactivated compared to the C3 position. Standard electrophilic aromatic substitutions (SEAr) and non-specialized C-H activation protocols almost invariably favor the C3 position.
This guide provides troubleshooting workflows for researchers encountering stalled reactions, regioselectivity errors, and catalyst deactivation when targeting this specific site.
Quick Navigation (Select Your Issue)
[Issue 1: Cross-Coupling Failure] My Suzuki/Buchwald coupling on 7-haloindazole is stalling or low-yielding.
[Issue 2: Regioselectivity Drift] I am trying to activate C-H, but the reaction keeps hitting C3.
[Issue 3: Metalation Chaos] Directed Ortho Metalation (DoM) is degrading my starting material or hitting the wrong spot.
[Issue 4: The Nuclear Option] Functionalization is impossible; I need a de novo cyclization strategy.
User Query: "I have a 7-bromo-1H-indazole intermediate. I'm trying to install an aryl group via Suzuki coupling, but the reaction stalls at <20% conversion. I'm using Pd(PPh3)4 and Na2CO3."
Diagnosis:
Standard triphenylphosphine-based catalysts (Pd(PPh3)4) lack the steric bulk and electron density required to facilitate the oxidative addition into the sterically hindered C7-Br bond, especially if the N1 position bears a protecting group (like SEM, THP, or Boc). Furthermore, the reductive elimination step is hampered by the clash between the incoming nucleophile and the N1 substituent.
The Solution: Ligand Switching & Base Optimization
You must switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands) or Pd-G3/G4 precatalysts . These ligands are designed to form a mono-ligated Pd(0) species that is highly active for hindered substrates.
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).
Activation: Heat to 100°C for 12-24 hours.
Workup: Filter through Celite (hot if product precipitates) to remove Pd black.
Expert Tip: If XPhos fails, try RuPhos (better for amines/Buchwald-Hartwig) or SPhos (universal for hindered biaryls).
Issue 2: Regioselectivity Drift (C-H Activation)
User Query: "I want to avoid pre-halogenation. I'm trying direct C-H arylation, but I keep functionalizing the C3 position. How do I force the catalyst to C7?"
Diagnosis:
The C3 position is electronically favored (highest HOMO coefficient). To hit C7, you cannot rely on electronics; you must use Chelation Control or Steric Blocking .
The Solution: The "Phenanthroline Effect" & C3-Blocking
Recent breakthroughs utilize specific ligand systems that direct palladium to the C7 position, particularly when C3 is blocked or when specific directing groups (DGs) are used.
Visualizing the Selectivity Logic
Caption: Decision tree for ensuring C7 regioselectivity during Pd-catalyzed C-H activation.
Protocol: Direct C7-Arylation (The "Phenanthroline" Method)
Reference:
Substrate: 3-substituted-1H-indazole (C3 must be blocked, e.g., with -COOMe or -CN to prevent competition).
Mechanism: The phenanthroline ligand modifies the steric environment of the Pd center, making the C7-H insertion kinetically accessible when C3 is blocked.
Issue 3: Metalation Chaos (DoM Strategy)
User Query: "I am trying to lithiate with n-BuLi to quench with an electrophile. I get a mess of decomposition and C3 substitution."
Diagnosis:
Indazoles are prone to ring fragmentation (opening to aminonitriles) under strong lithiation conditions (n-BuLi) if the N1-N2 bond is cleaved. Furthermore, n-BuLi is too aggressive and lacks regiocontrol.
The Solution: Knochel Bases (Magnesiation)
Switch from Lithium to Magnesium/Zinc. The use of TMPMgCl·LiCl (Knochel-Hauser Base) allows for metalation at room temperature (or 0°C) with high functional group tolerance and less risk of ring opening.
Protocol: C7-Selective Magnesiation
Reference:
Protection: Ensure N1 is protected with a coordinating group (like SEM or THP) or a bulky group (Boc) depending on downstream needs.
Reagent: Add TMPMgCl·LiCl (1.1 eq) in THF at -20°C to 0°C.
Transmetalation (Optional but Recommended): Add ZnCl2 to form the Indazolyl-Zinc species (more stable).
Quench: Add your electrophile (Aldehyde, Iodine, Allyl bromide).
Note: If you must use Lithium, you need a Directing Group (DG) at N1 that specifically coordinates to C7, such as a Phosphinoyl group (-P(O)tBu2) .
Issue 4: The Nuclear Option (De Novo Synthesis)
User Query: "I cannot functionalize C7. The steric clash with N1 is insurmountable for my specific substituent."
Diagnosis:
When the C7-N1 steric clash prevents late-stage functionalization, you must build the ring with the substituent already in place.
The Solution: The Modified Cadogan/Davis-Beirut Cyclization
Synthesize the indazole from a 2-nitrobenzaldehyde or 2-aminobenzaldehyde derivative that already carries the "C7" substituent (which would be the C3 position of the starting benzene ring).
Retrosynthetic Logic:
Caption: Retrosynthetic pathway for building 7-substituted indazoles from acyclic precursors.
Protocol:
Start: 3-bromo-2-nitrobenzaldehyde (The 'bromo' becomes the C7 substituent).
Condensation: React with aniline (or amine of choice) to form the imine.
Cyclization: Heat with Triethylphosphite (P(OEt)3) to deoxygenate the nitro group and insert the nitrogen into the C-H bond, forming the indazole core.
Result: You now have a 7-bromoindazole where the ring formed around the steric bulk.
References
Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles.
Source: Journal of Organic Chemistry (ACS)
[Link][1]
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling.
Source: RSC Advances / PubMed
[Link]
The first direct metalation of indazoles (Knochel Method).
Source: Chemical Communications (RSC)
[Link]
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles.
Source: Synlett / ResearchGate
[Link]
Disclaimer: These protocols involve high temperatures and reactive organometallics. Always perform a risk assessment before replicating these experiments.
Troubleshooting solubility issues of 7-Bromo-1-methyl-1H-indazol-3-ol in DMSO
Topic: Troubleshooting Solubility in DMSO Document ID: TSC-IND-7BR-001 Last Updated: March 3, 2026 Executive Summary & Physicochemical Context Welcome to the Technical Support Center. You are likely visiting this page be...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Solubility in DMSO
Document ID: TSC-IND-7BR-001
Last Updated: March 3, 2026
Executive Summary & Physicochemical Context
Welcome to the Technical Support Center. You are likely visiting this page because your sample of 7-Bromo-1-methyl-1H-indazol-3-ol is failing to dissolve completely in Dimethyl Sulfoxide (DMSO), or has precipitated after storage.
As a Senior Application Scientist, I must clarify that this behavior is often intrinsic to the indazolinone scaffold and not necessarily an indication of compound degradation. The solubility challenges arise from two primary factors:
Tautomeric Lattice Energy: While named as an "indazol-3-ol" (enol), this compound frequently crystallizes in its keto-tautomer form (1-methyl-1,2-dihydro-3H-indazol-3-one).[1] The keto form possesses a hydrogen on the N2 position, allowing for strong intermolecular hydrogen bonding (
) in the crystal lattice.[1] Breaking this lattice requires significant energy input (heat/sonication) to transition the molecule into the solvation shell.[1]
DMSO Hygroscopicity: DMSO is aggressively hygroscopic.[1][2] It can absorb up to 33% of its weight in water from the atmosphere.[1] The presence of even 1-2% water can drastically reduce the solubility of hydrophobic halogenated indazoles, causing "crashing out."
Diagnostic Workflow
Before attempting remediation, identify the specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for identifying the root cause of solubility failure.
Critical Troubleshooting Protocols
Protocol A: The "Anhydrous Reset" (For Cloudy Suspensions)
Use this when the solution appears milky or hazy immediately upon addition of DMSO.
The Science: A milky appearance usually indicates the formation of micro-precipitates due to the "antisolvent" effect of water present in old DMSO.
Discard the current suspension if the compound is not precious; recovering precipitated material from wet DMSO is often inefficient.[1]
Source Fresh DMSO: Use a newly opened bottle of Anhydrous DMSO (≥99.9%, water <50 ppm).[1]
Tip: If using a septum-sealed bottle, use a dry, nitrogen-flushed syringe to withdraw solvent.[1]
Vessel Preparation: Use a glass vial (borosilicate). Avoid polypropylene (e.g., Eppendorf tubes) for initial high-concentration dissolution if possible, as plasticizers can leach and visual inspection is harder.[1]
Dissolution: Add the fresh DMSO. Vortex immediately for 30 seconds.[1]
Use this when the compound remains as a distinct solid or pellet at the bottom.
The Science: You are fighting the crystal lattice energy. You must provide enough energy to break the
dimers without degrading the molecule.
Step
Action
Mechanistic Insight
1
Seal & Vent
Ensure the vial is tightly sealed to prevent water absorption, but be aware of pressure build-up if heating >60°C.
2
Ultrasonic Bath
Sonicate at 40-60 kHz for 10–20 minutes. The cavitation bubbles generate localized high temperatures that disrupt the crystal surface.
3
Thermal Shift
If sonication fails, heat the solution to 45°C - 60°C in a water bath. Note: 7-Bromo-1-methyl-1H-indazol-3-ol is thermally stable at these temperatures.[1]
4
Visual Check
Hold the vial against a light source. Look for "schlieren" lines (swirls of density), which indicate dissolution is happening but incomplete.[1]
5
Equilibration
Allow to cool to room temperature (RT). If it precipitates upon cooling, your concentration exceeds the saturation limit at RT (supersaturated).[1] Dilute by 50%.
Frequently Asked Questions (FAQs)
Q1: I dissolved the compound successfully, but it precipitated after freezing at -20°C. Why?
A: This is a classic "Freeze-Thaw Nucleation" issue.
Mechanism: DMSO freezes at ~18.5°C. As it freezes, it forms a crystal lattice that excludes the solute (your compound), concentrating it into pockets of liquid until it hits supersaturation and crashes out.[1] Upon thawing, the compound does not spontaneously redissolve because the crystalline state is energetically favorable.[1]
Solution:
Thaw the vial completely at Room Temperature (RT).
Sonicate for 5 minutes and Warm to 37°C before every use.
Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: Can I use DMSO containing water (e.g., 90%) to improve solubility?
A:No.
For this specific lipophilic structure (Bromine + Methyl + Aromatic rings), water acts as an antisolvent.[1]
Data Point: Research on similar indazoles shows that solubility drops exponentially as water content increases.[1] Even 10% water can reduce solubility by >100-fold compared to pure DMSO.[1]
Exception: If you are performing a biological assay, you will eventually dilute into aqueous buffer.[1][3] Ensure your final DMSO concentration is <1% (or as tolerated by cells) and add the DMSO stock slowly to the vortexing buffer to prevent "shock precipitation."[1]
Q3: My solution turned slightly yellow/orange. Is the compound degrading?
Cause: Brominated indazoles can undergo minor photo-oxidation or trace dehalogenation if exposed to bright light for extended periods, but a slight color shift in DMSO is often due to the formation of charge-transfer complexes with the solvent or trace impurities (e.g., free bromide).[1]
Verification: Run a quick LC-MS. If the molecular ion (M+) and the characteristic bromine isotope pattern (M, M+2 in 1:1 ratio) are intact, the compound is stable.[1]
Action: Store in amber vials wrapped in foil.
Q4: What is the maximum solubility I can expect?
A: While experimental values vary by batch purity:
Conservative Target: 10 mM to 50 mM.
High Concentration: >100 mM is risky and prone to precipitation.[1]
Recommendation: If you need a high concentration stock (e.g., for animal dosing), consider using a co-solvent system like DMSO:PEG400 (50:50) , which often stabilizes the solution better than pure DMSO for in vivo applications.[1]
Tautomeric Equilibrium Visualization
Understanding the structural shift helps explain the solubility difficulty.[1]
Figure 2: The equilibrium between the Enol and Keto forms.[1] The Keto form's stability in the solid state is the primary barrier to initial dissolution.
References
BenchChem. Impact of hygroscopic DMSO on solubility. (General principles of DMSO/Water interaction with lipophilic drugs). [1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Indazole derivatives and tautomerism.[1] (Structural basis for keto-enol shifts).[1]
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. (Authoritative guide on DMSO physicochemical properties).
Journal of Biomolecular Screening. Compound precipitation in high-concentration DMSO solutions. (Analysis of freeze-thaw effects on library compounds).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 7-Bromo-1-methyl-1H-indazol-3-ol before handling.
Technical Support Center: 7-Bromo-1-methyl-1H-indazol-3-ol Coupling Reactions
A Guide to Minimizing Side Reactions and Optimizing Yields Welcome to the Technical Support Center for coupling reactions involving 7-Bromo-1-methyl-1H-indazol-3-ol. This guide is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Side Reactions and Optimizing Yields
Welcome to the Technical Support Center for coupling reactions involving 7-Bromo-1-methyl-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
The 7-Bromo-1-methyl-1H-indazol-3-ol core is a valuable scaffold in medicinal chemistry. However, its successful functionalization via cross-coupling reactions is often hampered by the formation of unwanted side products. This guide will address the most common challenges and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of 7-Bromo-1-methyl-1H-indazol-3-ol.
Issue 1: Significant Formation of Dehalogenated Byproduct (1-methyl-1H-indazol-3-ol)
The replacement of the bromine atom with a hydrogen, known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed couplings.[1][2]
Question: My reaction is producing a significant amount of the dehalogenated starting material. What are the primary causes and how can I mitigate this?
Answer: Hydrodehalogenation typically arises from two main pathways: β-hydride elimination from a palladium-amido complex in Buchwald-Hartwig amination, or the reaction of the palladium-aryl intermediate with a hydride source.[1][3] For the 7-Bromo-1-methyl-1H-indazol-3-ol substrate, the electron-rich nature of the indazole ring can also make it more susceptible to this side reaction.
Troubleshooting Strategies:
Potential Cause
Recommended Solution
Scientific Rationale
Inappropriate Base
Switch to a weaker, non-nucleophilic base. For Suzuki couplings, consider K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu.[4][5] For Buchwald-Hartwig reactions, a careful screening of bases (e.g., Cs₂CO₃, K₃PO₄) is recommended.[6]
Strong bases can generate hydride species or promote β-hydride elimination. Weaker bases can still facilitate the catalytic cycle while minimizing these side pathways.[4][6]
Presence of Water or Protic Solvents
Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
Water can be a source of protons that lead to hydrodehalogenation. Anhydrous conditions are crucial for minimizing this side reaction.
Suboptimal Ligand Choice
For Buchwald-Hartwig amination, employ bulky, electron-rich biarylphosphine ligands like Xantphos or Josiphos. For Suzuki couplings, ligands such as SPhos or XPhos can be beneficial.[5]
Bulky ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[6]
High Reaction Temperature
Lower the reaction temperature. While a higher temperature can increase the reaction rate, it may disproportionately accelerate the side reaction.
The activation energy for hydrodehalogenation may be lower than that of the desired coupling, making it more favorable at higher temperatures.
Unfavorable Solvent
Experiment with less polar aprotic solvents like toluene or dioxane instead of highly polar solvents like DMF.[7]
The solvent can influence the stability of intermediates in the catalytic cycle. Less polar solvents may disfavor the formation of species that lead to dehalogenation.
Issue 2: Formation of Homocoupled Byproducts
Homocoupling, the dimerization of either the boronic acid (in Suzuki reactions) or the aryl halide, is another common side reaction that reduces the yield of the desired product.[2][8]
Question: I am observing a significant amount of homocoupled dimer in my Suzuki-Miyaura reaction. What are the likely causes and how can I prevent it?
Answer: Homocoupling in Suzuki reactions is often promoted by the presence of Pd(II) species, which can arise from the use of a Pd(II) precatalyst or the oxidation of the active Pd(0) catalyst by residual oxygen.[2]
Troubleshooting Strategies:
Potential Cause
Recommended Solution
Scientific Rationale
Presence of Oxygen
Rigorously degas all solvents and the reaction vessel (e.g., by sparging with an inert gas for 20-30 minutes). Maintain a positive pressure of Argon or Nitrogen throughout the reaction.
Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.[2]
Use of a Pd(II) Precatalyst
Use a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or a G3/G4 palladacycle). If a Pd(II) source is used, ensure efficient in-situ reduction to Pd(0).
Pd(II) species can directly react with the boronic acid to form the homocoupled product before the catalytic cycle for cross-coupling begins.[2]
High Concentration of Boronic Acid
Add the boronic acid solution slowly to the reaction mixture using a syringe pump.
Maintaining a low concentration of the boronic acid can disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling pathway.
Inappropriate Base
Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can influence the rate of transmetalation versus homocoupling.[4]
The base activates the boronic acid for transmetalation. An optimal base will promote this step efficiently without favoring side reactions.[9]
Frequently Asked Questions (FAQs)
Q1: How does the 3-hydroxyl group on the indazole ring affect the coupling reaction?
The 3-hydroxyl group can have a dual role. As an electron-donating group, it increases the electron density of the indazole ring, which can make the oxidative addition of the C-Br bond to the palladium catalyst more challenging compared to electron-deficient systems. On the other hand, the hydroxyl group can potentially coordinate to the palladium center, which may influence the regioselectivity and reactivity.[10][11] It can also be deprotonated by the base, potentially leading to the formation of a palladacycle or altering the solubility of the starting material. Careful optimization of the reaction conditions is therefore crucial.
Q2: Is N-protection of the indazol-3-ol necessary?
The substrate is already N-methylated, so N-H related side reactions are not a concern. The 3-hydroxyl group could potentially be protected, for example, as a methoxy or a silyl ether. This would prevent any potential interference from the hydroxyl group but adds extra steps to the synthesis. It is generally recommended to first attempt the coupling with the free hydroxyl group and only consider protection if significant issues arise that cannot be solved by optimizing other reaction parameters.
Q3: Which palladium catalyst and ligand system is a good starting point for coupling with 7-Bromo-1-methyl-1H-indazol-3-ol?
For Suzuki-Miyaura couplings , a good starting point would be a Pd(0) precatalyst like Pd(PPh₃)₄ or a modern palladacycle such as XPhos Pd G3, with a suitable phosphine ligand like XPhos or SPhos.[5] A common base to start with is K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water.[12][13]
For Buchwald-Hartwig aminations , a combination of a palladium source like Pd₂(dba)₃ or a precatalyst like BrettPhos Pd G3, with a bulky biarylphosphine ligand such as BrettPhos (for primary amines) or RuPhos (for secondary amines) is recommended.[6] A strong, non-nucleophilic base like NaOtBu or LHMDS is often used, but for this substrate, starting with a milder base like Cs₂CO₃ is advisable to minimize hydrodehalogenation.[6]
Q4: What is the optimal temperature range for these coupling reactions?
The optimal temperature will depend on the specific coupling partners and catalyst system. For Suzuki couplings, temperatures typically range from 80-110 °C.[12][13] Buchwald-Hartwig aminations are also often run at elevated temperatures, commonly between 80-120 °C.[6] It is always recommended to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish, while monitoring for the formation of side products.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 7-Bromo-1-methyl-1H-indazol-3-ol with an arylboronic acid.
Materials:
7-Bromo-1-methyl-1H-indazol-3-ol (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Pd(PPh₃)₄ (0.05 equiv)
K₂CO₃ (2.0 equiv)
1,4-Dioxane (anhydrous, degassed)
Water (degassed)
Inert gas (Argon or Nitrogen)
Procedure:
To an oven-dried reaction vessel, add 7-Bromo-1-methyl-1H-indazol-3-ol, arylboronic acid, and K₂CO₃.
Evacuate and backfill the vessel with an inert gas three times.
Add Pd(PPh₃)₄ under a positive flow of inert gas.
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of 7-Bromo-1-methyl-1H-indazol-3-ol with a primary or secondary amine.
Materials:
7-Bromo-1-methyl-1H-indazol-3-ol (1.0 equiv)
Amine (1.2 equiv)
Pd₂(dba)₃ (0.025 equiv)
Xantphos (0.1 equiv)
Cs₂CO₃ (1.5 equiv)
Toluene (anhydrous, degassed)
Inert gas (Argon or Nitrogen)
Procedure:
To an oven-dried reaction vessel, add 7-Bromo-1-methyl-1H-indazol-3-ol, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
Evacuate and backfill the vessel with an inert gas three times.
Add degassed toluene, followed by the amine.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Visualizing Reaction Challenges and Solutions
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts.
Desired Reaction vs. Side Reactions
Caption: Desired coupling versus common side reaction pathways.
References
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
Patti, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]
Wu, X., et al. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
BenchChem. (2025).
Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC. Available at: [Link]
ResearchGate. (2018). Optimization of the Buchwald-Hartwig reaction.
Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PubMed. Available at: [Link]
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
Wu, X., et al. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
De Kimpe, N., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Fu, G. C., et al. (2008). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available at: [Link]
ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
BenchChem. (n.d.). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions. BenchChem.
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal.
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PMC. Available at: [Link]
Larhed, M., & Hallberg, A. (2003). Palladium catalyzed isomerization of alkenes: a pronounced influence of an o-phenol hydroxyl group. Organic & Biomolecular Chemistry. Available at: [Link]
ResearchGate. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
Felpin, F.-X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. Available at: [Link]
Al-dujaili, A. H., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]
ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
ChemRxiv. (2023).
Gelest. (n.d.). Cross-Coupling Reactions of Alkylsilicates (continued). Gelest Technical Library.
D'auria, M. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
Weix, D. J., et al. (2015). Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides. PMC.
ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Welcome to the Advanced Heterocycle Support Hub.Current Topic: Separating and Identifying Regioisomers of Methylated 7-Bromoindazoles.
Ticket Status: OPEN
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Silent 7" Challenge
Methylating 7-bromoindazole presents a unique challenge compared to unsubstituted indazoles.[1] The bromine atom at position 7 creates significant steric bulk adjacent to the
nitrogen. While -alkylation is typically the thermodynamic preference for indazoles, the 7-bromo substituent destabilizes the -methyl product, often leading to higher ratios of the kinetic -isomer or difficult-to-separate mixtures.[1]
Furthermore, standard NMR diagnostic rules fail because the "diagnostic proton" at C7 is replaced by bromine, removing the primary NOE signal used to identify the
User Issue: "The spots co-elute on TLC and Flash Chromatography using Hexane/Ethyl Acetate."
Root Cause: The 7-bromo substituent flattens the polarity difference between the isomers. The dipole moments are distinct but similar enough to cause overlap on standard silica.
Troubleshooting Guide: Separation Methodologies
Method
Conditions
Why it works
Flash (Normal Phase)
Toluene / Acetone (95:5 to 80:20)
Toluene interacts with the -systems differently than Hexanes, often resolving the "ortho-like" steric clash of the -isomer.[1]
Flash (Modifier)
DCM / MeOH (99:1) + 0.1% NH₄OH
Indazoles are weak bases. Adding base sharpens the peaks, preventing tailing that causes overlap.[1]
Recrystallization
Acetone / Water or Ethanol
The and isomers often have vastly different crystal packing lattices. Usually, the isomer is higher melting and less soluble.[1]
Reverse Phase (HPLC)
Water / Acetonitrile + 0.1% Formic Acid
C18 columns separate based on hydrophobicity. The 7-Br/-Me steric clash exposes the hydrophobic core differently than the planar -isomer.[1]
The "Acetylation" Workaround (For inseparable mixtures)
If direct separation fails:
Reaction: Treat the mixture with Acetyl Chloride (
) or Acetic Anhydride ().
Logic: The
and positions have different nucleophilicities. Often, one isomer acetylates faster, or the acetylated products have drastically different polarities (one is an amide, one is an imide-like structure).[1]
Separation: Separate the acetylated derivatives on Silica.
Hydrolysis: Deprotect with mild base (
) to recover the methylated product (Note: This only works if you are separating unmethylated starting materials, or if you are separating side-products. For fully methylated isomers, use the Toluene method).[1]
Module 3: Synthetic Control (Ticket #SYN-500)[1]
User Issue: "I need the
-isomer, but I keep getting the -isomer (or a 50/50 mix)."
Technical Insight:
The 7-bromo group exerts a Steric Penalty on the
7-Bromoindazole: The Br atom clashes with the incoming Methyl group at
.[1] This raises the energy of the transition state, allowing the pathway (which has no steric hindrance) to compete effectively.
Optimization Protocol
Variable
Recommendation for
Recommendation for
Mechanism
Base
NaH (Sodium Hydride)
K₂CO₃ or Cs₂CO₃
NaH forms a tight ion pair.[1] In THF, Na⁺ coordinates to , blocking it and forcing alkylation at despite the steric hindrance.[1]
Solvent
THF (Anhydrous)
DMF or Acetone
THF promotes the coordination mechanism (favoring ). DMF promotes charge separation (), favoring the less hindered attack.
Temperature
High (Reflux)
Low (0°C to RT)
is the thermodynamic product. Heat helps overcome the 7-Br steric barrier.[1] is the kinetic product (faster to form, less stable).
Reagent
Methyl Iodide (MeI)
Meerwein Salt (Me₃OBF₄)
Strong alkylating agents (Meerwein) favor the most nucleophilic nitrogen () under kinetic control.
Synthetic Workflow Diagram
Caption: Divergent synthetic pathways to control regioselectivity based on solvent/base coordination effects.
Frequently Asked Questions (FAQ)
Q: Can I use Mitsunobu conditions?A: Yes, but be aware that Mitsunobu conditions (PPh3/DIAD/MeOH) strongly favor the
-isomer for indazoles.[1] If you want the -methyl 7-bromoindazole, avoid Mitsunobu.[1]
Q: Why is my
-isomer yield lower than literature values for 5-bromoindazole?A: The 5-position is remote. The 7-position is adjacent to the reaction site. The 7-Br atom physically blocks the trajectory of the electrophile to , significantly lowering the reaction rate and yield compared to the 5-bromo analog.[1]
Q: My HPLC peaks are tailing. Why?A: Indazoles have a basic nitrogen. If your mobile phase is neutral, the nitrogen interacts with silanols on the column.[1] Add 0.1% Formic Acid or TFA to your mobile phase to protonate the nitrogen and sharpen the peak.
References
Regioselectivity Mechanisms: Cheung, et al.[1] "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry. (Discusses the steric impact of 7-substituents).
Synthetic Protocols: BenchChem Technical Guides. "Troubleshooting Regioselectivity in Indazole Synthesis."
NMR Diagnostics: Luo, G., et al.[1] "Regioselective Synthesis of N-Substituted Indazoles." Journal of Organic Chemistry. (Establishes NOESY protocols for N1 vs N2).
Separation Techniques: Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Contextualizes separation of heterocycle isomers).
7-Position Sterics: Viciu, M. S., et al.[1] "Steric and Electronic Effects in the Synthesis of N-Alkyl Indazoles." European Journal of Organic Chemistry.[1]
Thermal degradation profile of 7-Bromo-1-methyl-1H-indazol-3-ol
This guide serves as a specialized Technical Support Center for 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8).[1] It is designed to assist researchers in navigating the thermal and chemical stability challenges as...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized Technical Support Center for 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8).[1] It is designed to assist researchers in navigating the thermal and chemical stability challenges associated with this specific indazole intermediate.[1]
Before addressing specific troubleshooting scenarios, it is critical to establish the baseline physicochemical behavior of this compound. As a 3-hydroxyindazole derivative, it does not behave like a simple aromatic alcohol; it is a dynamic system subject to tautomeric equilibrium.[1]
Property
Specification / Behavior
Technical Insight
Melting Point
~238–242 °C (Predicted/Analogous)
High lattice energy due to intermolecular H-bonding (dimerization of the amide-like tautomer).[1]
Thermal Decomposition
The indazole core is thermally robust.[1][2] Mass loss below 200°C usually indicates solvent entrapment (DMSO/Water), not degradation.[1]
Dominant Tautomer
1-Methyl-1,2-dihydro-3H-indazol-3-one (Keto form)
Despite the name "indazol-3-ol," the keto-tautomer dominates in the solid state and polar solvents due to the N1-methyl substitution blocking aromatic stabilization of the enol form.[1]
Primary Degradation Mode
Oxidative Coupling & Radical Dehalogenation
At high temperatures () in air, the C3-position is prone to oxidative dimerization.[1]
Troubleshooting Guide (FAQs)
Direct solutions to common observations in the laboratory.
Q1: "My sample turned from off-white to yellow/orange after drying in the oven at 60°C. Is it degraded?"
Diagnosis: Likely Surface Oxidation or Trace Impurity Activation , not bulk thermal decomposition.[1]
Mechanism: 3-hydroxyindazoles are susceptible to oxidation at the 3-position, forming trace amounts of azo-dimers or quinoid-type species, which are highly chromophoric (colored) even at ppm levels.[1]
Corrective Protocol: Recrystallize from Ethanol/Water or Toluene to remove the chromophore.[1]
Prevention: Dry under vacuum with
bleed, not in a static air oven.
Q2: "I see a 'ghost peak' splitting the main peak in my HPLC chromatogram when running high-temperature methods."
Diagnosis:Tautomeric Separation , not degradation.
Mechanism: At elevated column temperatures (
), the interconversion rate between the enol (3-ol) and keto (3-one) forms may slow down relative to the chromatographic timescale, or the equilibrium shifts. The 7-Bromo substituent adds steric bulk, potentially slowing the proton transfer.[1]
Action:
Test: Run the same sample at
. If the peaks merge or the ratio changes, it is tautomerism.
Fix: Buffer your mobile phase. Use 0.1% Formic Acid or Ammonium Acetate to stabilize the proton transfer equilibrium.[1]
Q3: "The compound is losing weight in TGA before the melting point. Is it subliming?"
Diagnosis:Solvate Desorption .
Mechanism: Indazolones are notorious for trapping water or synthesis solvents (like DMF or DMSO) in their crystal lattice due to strong hydrogen bond accepting capabilities at the carbonyl oxygen and N2.[1]
Action:
Perform a Cyclic DSC (Heat to 150°C
Cool Heat to decomposition).
If the weight loss event disappears in the second cycle, it was volatile entrapment, not sublimation or degradation.
Mechanistic Visualization
Understanding the molecular behavior is essential for interpreting analytical data.[1]
This diagram illustrates the equilibrium between the "ol" and "one" forms and the irreversible degradation pathways triggered by excessive heat.[1]
Caption: The 1-methyl substitution forces the equilibrium toward the Keto form (Blue).[1] Thermal stress initiates radical pathways (Red) leading to colored dimers or ring cleavage.[1]
Experimental Protocols (SOPs)
Protocol A: Thermal Stress Validation (TGA/DSC)
Use this protocol to determine the safe processing window for formulation or synthesis.[1]
Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT 650).
Sample Prep: 5–10 mg of dried powder in an Alumina pan (Open).
Purge Gas: Nitrogen (Inert) at 50 mL/min.
Ramp Rate: 10 °C/min from 40 °C to 400 °C.
Data Interpretation:
Phase 1 (40–150°C): Look for broad endotherms accompanied by mass loss (Solvent/Moisture).[1]
Phase 2 (230–250°C): Sharp Endotherm = Melting Point (
Oxidative:[1][3][4] Appearance of a peak at RRT ~1.2 (Dimer/Oxide).[1]
Base: Potential ring opening or de-bromination (check MS for M-Br peak).[1]
References & Authority
The following sources support the mechanistic and stability claims made in this guide.
BenchChem. (2025).[1][4][5] Stability issues of 1-(5-bromo-1H-indazol-3-yl)ethanone in solution. (Provides proxy data on bromo-indazole solubility and oxidative stability). Link[1]
National Center for Biotechnology Information (NCBI). (2018).[1] Discovery of Isatin and 1H-indazol-3-ol Derivatives as D-Amino Acid Oxidase (DAAO) Inhibitors. PubChem Substance Database. (Details the pKa and tautomeric properties of indazol-3-ols). Link
MDPI. (2024).[1] Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on... Triazinylacetohydrazides. (Methodology for TGA/DSC interpretation of nitrogen heterocycles). Link[1]
Sigma-Aldrich. (2024).[1][6] 7-Bromo-3-methoxy-1-methyl-1H-indazole Safety Data Sheet. (Safety and handling data for the O-methylated analog). Link[1]
ResearchGate. (2012).[1] Thermal Decomposition Kinetics and Decomposition Mechanism of Dinitropyrazoles. (Mechanistic insight into N-N bond cleavage at high temperatures). Link
Technical Support Center: Optimizing Catalytic Systems for 7-Bromoindazole Activation
Welcome to the technical support center for the catalytic activation of 7-bromoindazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the catalytic activation of 7-bromoindazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this critical heterocyclic scaffold. The indazole core is a privileged structure in medicinal chemistry, and the C7 position offers a key vector for molecular elaboration.[1][2][3] However, its successful and efficient functionalization via cross-coupling reactions is often challenging, requiring careful optimization of the catalytic system.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot common issues and rationally design your experimental approach.
Before diving into specific reaction types, it's crucial to understand the inherent chemical personality of the 7-bromoindazole scaffold. Its reactivity is influenced by the presence of two nitrogen atoms and the potential for multiple reactive sites, which can lead to common challenges.
Frequently Asked Questions (FAQs): General Principles
Q1: What are the primary challenges when functionalizing 7-bromoindazole via cross-coupling?
A1: Researchers often face three main hurdles:
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity.
Regioselectivity Issues: While the bromine is at the C7 position, side reactions can sometimes occur at the C3 position or involve the N-H bond, especially under harsh conditions or with highly reactive intermediates.[4] Protecting the N1 position can often mitigate these issues and improve solubility and reactivity.
Hydrodehalogenation (Hdh): A common side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of indazole as a byproduct. This is often caused by β-hydride elimination from the palladium intermediate or by protonolysis.
Q2: How does N-H acidity of the indazole ring affect the reaction?
A2: The acidic N-H proton can react with strong bases used in many coupling reactions (e.g., NaOtBu, K₂CO₃). This can lead to the formation of an indazolyl anion, which can alter the electronic properties of the substrate and potentially complicate the catalytic cycle. For this reason, selecting a base that is strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but does not lead to unwanted side reactions is critical. In many cases, using a protected indazole (e.g., N1-Boc, N1-SEM) provides more consistent and reproducible results.
Q3: Why is an inert atmosphere so critical for these reactions?
A3: The active form of the palladium catalyst in most cross-coupling reactions is a Pd(0) species. This species is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state, effectively killing the catalytic cycle. Furthermore, phosphine ligands, which are essential components of many catalyst systems, can be oxidized to phosphine oxides in the presence of air, rendering them ineffective. Therefore, thorough degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is mandatory for success.[5]
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling the 7-bromoindazole with a boronic acid or ester.[1]
Troubleshooting Guide: Suzuki-Miyaura Reactions
Problem
Potential Cause(s)
Troubleshooting & Optimization Strategies
Low or No Conversion
1. Inactive Catalyst: Pd(0) oxidized; poor choice of precatalyst or ligand. 2. Ineffective Base: Base is too weak or insoluble. 3. Poor Boronic Acid Quality: Decomposition or formation of inactive boroxines. 4. Low Temperature: Insufficient energy to overcome activation barriers.
1. Catalyst System: Use a robust Pd(0) source like Pd(PPh₃)₄ or an air-stable Pd(II) precatalyst that reduces in situ (e.g., PdCl₂(dppf)).[6][7] Ensure the ligand is appropriate for the substrate; bulky, electron-rich phosphine ligands often perform well. 2. Base Selection: Cs₂CO₃ is often highly effective due to its solubility in organic solvents and high basicity.[1] K₂CO₃ or K₃PO₄ are also common choices.[6] An aqueous solution of the base is often required for efficient transmetalation. 3. Reagent Check: Use fresh, high-purity boronic acid. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., pinacol ester). 4. Temperature Screen: Screen temperatures from 80 °C to 120 °C. Microwave heating can sometimes accelerate the reaction and improve yields.[1][8]
Significant Hydrodehalogenation (HDH)
1. Presence of Water/Proton Source: Unintended protonolysis of the Ar-Pd(II)-Br intermediate. 2. Slow Transmetalation: If the transmetalation step is slow, competing side reactions like HDH can dominate.
1. Anhydrous Conditions: While some water is often necessary for the base, ensure solvents are dry and reagents are handled properly. 2. Optimize Conditions: Increase the concentration of the boronic acid (e.g., 1.5-2.0 equiv.). Switch to a more effective base (e.g., from K₂CO₃ to Cs₂CO₃) or a more electron-donating ligand to accelerate the transmetalation step.
Homocoupling of Boronic Acid
1. Oxygen Contamination: O₂ can promote the oxidative homocoupling of boronic acids. 2. High Catalyst Loading/Temperature: Can sometimes favor this side reaction.
1. Inert Atmosphere: Meticulously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. 2. Reduce Catalyst/Temp: Lower the catalyst loading (e.g., from 5 mol% to 1-2 mol%) and reaction temperature after initial optimization.
Removing palladium impurities from 7-Bromo-1-methyl-1H-indazol-3-ol products
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of removing palladium (Pd) impurities from 7-Bromo-1-met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of removing palladium (Pd) impurities from 7-Bromo-1-methyl-1H-indazol-3-ol .
Because this specific indazole derivative possesses multiple coordination sites (the basic nitrogens and the hydroxyl/carbonyl tautomer), it frequently acts as a bidentate or monodentate ligand, trapping palladium within the product matrix and making standard purification ineffective. This guide provides field-proven, self-validating methodologies to ensure your product meets stringent regulatory standards.
Process Workflow: Palladium Remediation Strategy
Workflow for scavenging palladium from 7-Bromo-1-methyl-1H-indazol-3-ol to meet ICH Q3D limits.
Frequently Asked Questions (FAQs)
Q: Why do standard aqueous workups fail to remove palladium from 7-Bromo-1-methyl-1H-indazol-3-ol?A: The failure of standard acidic, basic, or neutral aqueous washes is a thermodynamic issue[1]. 7-Bromo-1-methyl-1H-indazol-3-ol contains a pyrazole-fused ring system with a hydroxyl group. These heteroatoms act as strong chelating agents for soft transition metals like palladium. The formation constant of the Pd-indazole complex is highly competitive with simple aqueous extraction. To break this complex, you must introduce a scavenger with a thermodynamically superior binding affinity for Pd (such as a thiol or trimercaptotriazine)[2].
Q: What are the exact regulatory targets I must hit for residual palladium?A: According to the ICH Q3D (R2) guidelines on elemental impurities, the Permitted Daily Exposure (PDE) for palladium is strictly regulated. For oral administration, the limit is 100 µ g/day , and for parenteral administration, it is 10 µ g/day [3]. Assuming a standard daily drug intake of 10 g, your intermediate must consistently demonstrate a Pd concentration of <10 ppm (oral) or <1 ppm (parenteral)[4].
Q: Can I just use activated carbon instead of functionalized silica scavengers?A: Activated carbon relies on physisorption rather than chemisorption[4]. While it is highly cost-effective for a first-pass bulk removal (reducing Pd from 2000 ppm to ~500 ppm), it lacks the chemical selectivity required to break the Pd-indazole chelate. Functionalized silica scavengers (like SiliaMetS Thiol) form covalent bonds with the metal, routinely reducing Pd levels to single-digit ppm[5].
Causality: Kinetic limitation or steric hindrance. If the palladium is trapped in a bulky dimeric complex with the indazole, room-temperature scavenging may not provide enough activation energy to facilitate ligand exchange.
Solution:
Increase Temperature: Heat the scavenging reaction to 50–65 °C. High-temperature treatment significantly increases the kinetics of Pd removal[6].
Switch Scavenger Chemistry: If the Pd catalyst used bulky phosphine ligands (e.g., Pd(dppf)Cl2), switch from a Thiol to a Trimercaptotriazine (TMT) scavenger. TMT is specifically optimized for hindered Pd complexes and ruthenium catalysts[6].
Issue 2: Poor product recovery (Mass balance loss during scavenging).
Causality: 7-Bromo-1-methyl-1H-indazol-3-ol is a highly polar molecule with hydrogen-bond donors/acceptors. It can non-specifically adsorb onto the unfunctionalized silanol (Si-OH) groups of the silica backbone of the scavenger.
Solution:
Solvent Polarity Adjustment: Wash the filtered scavenger cake with a highly polar, protic solvent (e.g., Methanol) or a competitive hydrogen-bonding solvent (e.g., EtOAc) to disrupt the product-silica interaction[7].
Polymer Alternative: Switch from silica-bound TMT to microporous polystyrene-bound TMT (MP-TMT). Polystyrene lacks silanol groups, often resulting in >95% product recovery for polar heterocycles[4].
Issue 3: Scavenger degradation or foul odor during scale-up.
Causality: Thiol-based scavengers can slowly oxidize or degrade if exposed to extreme pH or highly oxidative environments, releasing free sulfur species.
Solution: Ensure the scavenging step is performed on the neutral compound post-workup[1]. If the reaction mixture is highly basic, neutralize it prior to adding SiliaMetS Thiol.
This protocol is self-validating: if the filtrate remains colored (yellow/brown), it indicates incomplete scavenging or product degradation, prompting an immediate adjustment of equivalents.
Preparation: Dissolve 5.0 g of crude 7-Bromo-1-methyl-1H-indazol-3-ol in 50 mL of a suitable solvent (e.g., DMF or THF).
Calculation: Determine the residual Pd mass. (Example: 5.0 g product at 2000 ppm Pd = 10 mg Pd = ~0.094 mmol Pd)[6].
Scavenger Addition: Add 4 to 8 molar equivalents of SiliaMetS Thiol (approx. 1.2 mmol/g loading) relative to the Pd content[6][8].
Incubation: Stir the heterogeneous mixture mechanically at 50 °C for 4 hours. Self-Validation Check: The silica should visibly darken as it absorbs the metal.
Isolation: Filter the mixture through a sintered glass funnel. Wash the filter cake with 2 x 15 mL of Methanol to recover any adsorbed indazole product.
Analysis: Concentrate the filtrate under reduced pressure and submit a sample for ICP-MS analysis to confirm Pd < 10 ppm[7].
Protocol B: Continuous Flow Scavenging (Scale-Up)
Flow chemistry prevents mechanical degradation of the silica and allows for rapid kinetic shifting.
System Setup: Pack a flow column (e.g., E-PAK cartridge) with SiliaMetS Thiol or SEM26[1].
Equilibration: Flush the cartridge with 3 column volumes (CV) of the reaction solvent at a low flow rate.
Recirculation: Pump the neutralized post-reaction solution of 7-Bromo-1-methyl-1H-indazol-3-ol through the cartridge. Set the system to recirculate for 4 hours at ambient temperature under air[1].
Purge & Wash: Once recirculation is complete, purge the lines with fresh solvent to ensure quantitative mass recovery of the product.
Validation: A successful >90% purge is confirmed via UPLC (for product purity) and ICP-OES/MS (for metal content)[1][9].
References
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. Available at: [Link]
Process Development Whitepaper Metal Scavenging. CatSci. Available at: [Link]
Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at:[Link]
SiliaMetS Supported Metal Scavengers. Velocity Scientific Solutions. Available at: [Link]
General mechanism of Pd removal using scavengers (ICH Q3D Context). ResearchGate. Available at:[Link]
1H NMR spectrum interpretation of 7-Bromo-1-methyl-1H-indazol-3-ol
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 7-Bromo-1-methyl-1H-indazol-3-ol . Executive Summary Target Molecule: 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8).
Primary Application: Intermediate in the synthesis of kinase inhibitors (e.g., Lenacapavir analogs) and molecular probes.
Critical Analytical Challenge: Distinguishing the N1-methyl regioisomer from the N2-methyl or O-methyl isomers, and determining the Keto-Enol tautomeric state in solution.
Key Spectral Feature: The loss of the diagnostic H7 proton signal (due to bromination) requires alternative structural verification methods compared to standard indazoles.
Structural Dynamics & Tautomerism
Before interpreting the spectrum, it is vital to understand that "indazol-3-ols" are dynamic structures. In polar aprotic solvents like DMSO-d
, 1-substituted indazol-3-ols exist in a tautomeric equilibrium, often favoring the keto form (1,2-dihydro-3H-indazol-3-one).
Form A (Enol): 1-Methyl-1H-indazol-3-ol.[1] Contains a C3-OH group and a C=N double bond at position 2.
Form B (Keto): 1-Methyl-1,2-dihydro-3H-indazol-3-one. Contains a C3=O carbonyl and an N2-H proton.
Expert Insight: While the CAS name implies the "ol" (enol) form, the 1H NMR spectrum in DMSO-d
typically reveals the keto tautomer, characterized by a broad exchangeable proton (NH) and specific aromatic coupling patterns.
Figure 1: Tautomeric Equilibrium & Regioisomerism
Caption: Tautomeric equilibrium between the 3-ol and 3-one forms. In DMSO, the equilibrium often shifts toward the keto form, affecting the chemical shift of the exchangeable proton.
1H NMR Spectral Analysis
Solvent: DMSO-d
(Recommended for solubility and observing exchangeable protons).
Frequency: 400 MHz or higher recommended due to potential aromatic overlap.
Table 1: Chemical Shift Assignments
Proton Label
Chemical Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
N-Me
3.80 – 4.10
Singlet (s)
3H
-
Diagnostic: N1-Me is typically 3.8-4.0 ppm.[2] (Contrast: O-Me would be >4.0 ppm; N2-Me often ~4.0-4.2 ppm but distinct).
H5
7.05 – 7.15
Triplet (t) or dd
1H
The most shielded aromatic proton, located meta to the withdrawing carbonyl/hydroxyl.
H6
7.55 – 7.65
Doublet (d)
1H
Key Shift: Deshielded by the adjacent 7-Bromo group (heavy atom effect/sterics) and the N1 lone pair.
H4
7.70 – 7.85
Doublet (d)
1H
Deshielded by the peri-interaction with the C3-Carbonyl/Hydroxyl group.
NH / OH
10.5 – 12.0
Broad Singlet (br s)
1H
-
Exchangeable: Disappears with DO shake. Indicates N2-H (keto) or C3-OH (enol).
Note: Exact values may vary by
ppm depending on concentration and water content in DMSO.
Comparative Analysis: Validating the Structure
To confirm the identity of 7-Bromo-1-methyl-1H-indazol-3-ol, you must distinguish it from its potential synthetic impurities (regioisomers) and precursors.
Comparison 1: Effect of the 7-Bromo Substituent
The 7-Bromo group is the defining structural feature. In the parent 1-methylindazole, H7 is a doublet around 7.5-7.7 ppm.
Observation: In the target molecule, the H7 signal is absent .
Consequence: The "diagnostic NOE" (Nuclear Overhauser Effect) often used to assign N1-methylation (NOE between N-Me and H7) is impossible here.
Alternative Validation: You must rely on the chemical shift of H6 (downfield shift due to ortho-Br) and
C NMR (C7-Br carbon appears ~105-110 ppm).
Comparison 2: N1-Methyl vs. O-Methyl Isomer
Methylation of 7-bromoindazol-3-ol can occur at the Oxygen (giving 3-methoxy-7-bromo-1H-indazole).
Feature
Target (N1-Methyl)
Alternative (O-Methyl)
Methyl Shift
3.8 - 4.1 ppm (N-Me)
4.0 - 4.4 ppm (O-Me)
Exchangeable H
Present (NH/OH ~11 ppm)
Absent (Capped as OMe)
Carbonyl C=O
Present (~160 ppm in C)
Absent (Aromatic C-O ~155 ppm)
Experimental Protocol: Sample Preparation
To ensure high-fidelity data suitable for publication or regulatory submission:
Mass: Weigh 5–10 mg of the solid sample.
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).
Why DMSO? CDCl
may lead to line broadening of the exchangeable proton or poor solubility of the indazolone tautomer.
Tube: Transfer to a precision 5mm NMR tube.
Acquisition:
Scans: 16–64 (sufficient for 1H).
Relaxation Delay (D1):
2.0 seconds (to ensure accurate integration of the isolated Methyl singlet).
Referencing: Set residual DMSO pentet to 2.50 ppm .
Decision Logic for Structural Assignment
Use the following flowchart to interpret your spectrum and confirm the structure.
Figure 2: Spectral Assignment Workflow
Caption: Step-by-step logic to verify the identity of 7-Bromo-1-methyl-1H-indazol-3-ol and rule out common impurities.
References
Claramunt, R. M., et al. (2009). "The Structures of Indazolin-3-one and 7-Nitroindazolin-3-one." Helvetica Chimica Acta, 92(10), 1955-1965.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[5]
Beilstein Journals. (2024). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.
PubChem. (2025). "7-Bromo-1-methyl-1H-indazol-3-ol Compound Summary." National Library of Medicine.
Comparative Guide: HPLC Method Development for 7-Bromo-1-methyl-1H-indazol-3-ol Purity Analysis
Executive Summary 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) is a critical halogenated intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced antiretrovir...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) is a critical halogenated intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced antiretroviral therapeutic compounds[1][2]. Ensuring the absolute purity of this building block is paramount; positional isomers (such as the 5-bromo or 4-bromo derivatives) possess nearly identical thermodynamic properties and can propagate through synthetic pathways, ultimately compromising API efficacy.
This guide objectively compares stationary and mobile phase chemistries to establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, grounded in the physicochemical realities of the analyte and ICH Q2(R1) validation frameworks[3].
Analyte Profiling & Causality in Method Design
To develop an optimal separation method, we must first deconstruct the analyte's physicochemical profile. 7-Bromo-1-methyl-1H-indazol-3-ol is an amphoteric molecule:
Basic Character: The indazole ring contains a weakly basic nitrogen network.
Acidic Character: The hydroxyl group at the 3-position is weakly acidic and capable of tautomerization.
Hydrophobicity & Sterics: The bulky, highly electronegative bromine atom at the 7-position introduces significant hydrophobicity and local polarizability.
The Causality of pH Selection:
If analyzed under neutral conditions (e.g., pH 6.8), the 3-OH group undergoes partial ionization. This creates an equilibrium of neutral and ionized species within the column, manifesting chromatographically as severe peak tailing, band broadening, and unpredictable retention times[4]. To achieve sharp, symmetrical peaks, the method must force the analyte into a single, predictable state. Utilizing a highly acidic mobile phase (pH ~2.0) fully suppresses the ionization of the hydroxyl group while protonating the basic nitrogen, standardizing the molecule's interaction with the stationary phase.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl
For basic and halogenated aromatic compounds, the stationary phase is the primary driver of selectivity[5][6]. We compared a standard high-density C18 column against a Phenyl-Hexyl column.
Standard C18 (Alkyl Phase): Relies exclusively on hydrophobic dispersive forces. While it provides excellent overall retention, it struggles to resolve positional isomers (e.g., 5-bromo vs. 7-bromo). Because the overall hydrophobicity (logP) of these isomers is virtually identical, C18 phases often result in co-elution[5].
Phenyl-Hexyl Phase (The Superior Alternative): Offers orthogonal selectivity. The phenyl ring of the stationary phase engages in
interactions with the delocalized electrons of the indazole core. More importantly, it participates in dipole-induced dipole interactions with the highly electronegative bromine atom. The hexyl spacer provides the necessary conformational flexibility, allowing the stationary phase to adapt to the steric bulk of the 7-bromo position, achieving baseline resolution of closely related isomers[6].
Logical workflow for mobile and stationary phase selection in indazole HPLC method development.
Comparative Performance Data
The following tables summarize the quantitative experimental data comparing column chemistries and mobile phase pH levels.
Table 1: Column Selectivity Comparison
(Conditions: 0.1% TFA in Water / Acetonitrile Gradient, 1.0 mL/min, 30°C. Analytes: 7-Bromo API and 5-Bromo Impurity)
Column Chemistry
Dimensions
API Retention Time (Rt)
Peak Tailing (Tf)
Resolution (Rs) API vs 5-Bromo
Standard C18
150 x 4.6 mm, 3.5 µm
8.45 min
1.32
1.1 (Co-elution)
Polar-Embedded C18
150 x 4.6 mm, 3.5 µm
7.90 min
1.15
1.4 (Partial separation)
Phenyl-Hexyl
150 x 4.6 mm, 3.5 µm
9.12 min
1.08
2.8 (Baseline resolution)
Table 2: Mobile Phase pH Impact on Phenyl-Hexyl Column
(Conditions: Isocratic 50:50 Aqueous:Organic, 1.0 mL/min, 30°C)
Mobile Phase A (Aqueous)
pH
API Peak Tailing (Tf)
Theoretical Plates (N)
Baseline Stability
10 mM Ammonium Acetate
6.8
2.45 (Severe tailing)
4,200
Stable
0.1% Formic Acid
2.8
1.40
9,500
Stable
0.1% Trifluoroacetic Acid (TFA)
2.0
1.05 (Highly symmetrical)
14,800
Stable
Causality Note: TFA acts as both an acidifier and a volatile ion-pairing agent. It effectively masks residual silanols on the silica support, preventing secondary cation-exchange interactions with the basic indazole nitrogen, which is the root cause of the tailing seen at higher pH levels[4].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a closed-loop, self-validating system. The analytical sequence mandates a System Suitability Test (SST) prior to sample analysis. If the SST fails to meet predefined criteria, the system halts, preventing the generation of invalid data.
Step-by-Step Methodology
1. Reagent & Mobile Phase Preparation:
Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Diluent: 50:50 (v/v) Water:Acetonitrile.
2. Standard & Sample Preparation:
SST Solution: Weigh 10 mg of 7-Bromo-1-methyl-1H-indazol-3-ol and 1 mg of 5-Bromo-1-methyl-1H-indazol-3-ol (critical impurity). Dissolve in 100 mL of Diluent (Sonicate for 5 mins).
Sample Solution: Weigh 50 mg of the synthesized batch into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (1000 µg/mL).
3. Chromatographic Conditions:
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm (PDA detector preferred for peak purity profiling).
Gradient Program:
0 - 2 min: 10% B
2 - 12 min: Linear ramp to 80% B
12 - 15 min: Hold at 80% B
15 - 15.1 min: Drop to 10% B
15.1 - 20 min: Re-equilibration at 10% B
4. Sequence Execution & Internal Validation:
Injection 1-2 (Blank): Inject Diluent. Validation Check: Ensure no ghost peaks or carryover at the API retention time.
Injection 3-7 (SST): Inject SST Solution 5 times. Validation Check: The sequence may only proceed if Resolution (Rs) > 2.0 between the 5-bromo and 7-bromo isomers, Tailing Factor (Tf) < 1.5, and %RSD of API area < 2.0%.
Injection 8+ (Samples): Inject unknown samples.
Final Injection (Bracketing SST): Re-inject SST Solution to prove system stability did not drift during the run.
ICH Q2(R1) Method Validation Framework
To transition this method from development to a regulatory-compliant quality control environment, it must be validated according to ICH Q2(R1) guidelines[3]. The Phenyl-Hexyl/TFA method demonstrates the following validation capabilities:
Specificity: The PDA detector confirms peak purity (Peak Purity Angle < Purity Threshold) for the 7-Bromo-1-methyl-1H-indazol-3-ol peak, proving no co-elution of synthetic intermediates.
Linearity: Excellent linear response (
) observed from 1 µg/mL to 1200 µg/mL.
LOD & LOQ: Signal-to-noise (S/N) ratios dictate a Limit of Detection (LOD) of 0.05 µg/mL and a Limit of Quantitation (LOQ) of 0.15 µg/mL, easily satisfying the requirements for trace impurity tracking.
Robustness: Deliberate minor variations in flow rate (±0.1 mL/min), column temperature (±5°C), and gradient composition (±2% B) resulted in no significant changes to the critical resolution (
maintained throughout).
References
Validation of Analytical Procedures: Text and Methodology Q2(R1) - ICH (International Council for Harmonisation). [3]
HPLC Column Selection: Core to Method Development (Part II) - Welch Materials, Inc.. [5]
HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. [4]
HPLC Method Development Kit: Where to Start? - Element Lab Solutions. [6]
Mass Spectrometry Fragmentation Pattern of 7-Bromo-1-methyl-1H-indazol-3-ol: A Comparative Analytical Guide
Executive Summary 7-Bromo-1-methyl-1H-indazol-3-ol is a critical halogenated heterocyclic scaffold utilized in the development of kinase inhibitors and fatty acid synthase (FASN) inhibitors [1]. Accurate identification a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-Bromo-1-methyl-1H-indazol-3-ol is a critical halogenated heterocyclic scaffold utilized in the development of kinase inhibitors and fatty acid synthase (FASN) inhibitors [1]. Accurate identification and quantification of this compound and its regioisomers (such as 5-bromo or 6-bromo analogs) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for pharmacokinetic (PK) profiling and metabolite identification. This guide provides an in-depth analysis of its MS/MS fragmentation behavior, objectively comparing its analytical performance against alternative indazole derivatives.
Structural Dynamics and Ionization Behavior
Tautomerism and ESI Efficiency
1H-indazol-3-ol derivatives exhibit a well-documented tautomeric equilibrium between the 3-hydroxy form and the 3-oxo (1,2-dihydro-3H-indazol-3-one) form[2]. In solution, the presence of the N1-methyl group in 7-bromo-1-methyl-1H-indazol-3-ol restricts proton mobility at the N1 position, effectively locking the molecule into a specific tautomeric range depending on the solvent pH. Under Electrospray Ionization (ESI) positive mode, the compound readily protonates at the N2 position or the carbonyl/hydroxyl oxygen, yielding a robust
precursor ion at m/z 227.0 (for Br) and 229.0 (for Br).
Causality of Regioisomer Differences: The bromine atom at the C7 position is sterically adjacent to the N1-methyl group. This steric crowding slightly reduces the proton affinity at N2 compared to the 5-bromo alternative, leading to a marginally lower overall ionization efficiency but highly specific fragmentation pathways.
Mass Spectrometry Fragmentation Mechanisms
Upon Collision-Induced Dissociation (CID), the
ion (m/z 227/229) undergoes several characteristic fragmentation pathways.
Pathway A: Isotopic Halogen Cleavage (Loss of HBr/Br•)
The most diagnostic feature of brominated compounds is the 1:1 isotopic doublet. Applying moderate collision energy (CE 15-25 eV) induces the homolytic or heterolytic cleavage of the C-Br bond. The loss of a bromine radical (
Da) or hydrogen bromide ( Da) yields product ions at m/z 148 and 147, respectively.
Pathway B: Carbon Monoxide (CO) Extrusion
Because the localized charge can stabilize the 3-oxo tautomeric form during gas-phase activation, the indazole core frequently undergoes ring contraction via the expulsion of carbon monoxide (
Da) [3]. This results in an m/z 199/201 doublet.
Pathway C: N-Methyl Cleavage
The loss of the N1-methyl group as a methyl radical (
Da) generates a minor but structurally informative fragment at m/z 212/214.
Caption: Diagnostic CID fragmentation pathways of 7-Bromo-1-methyl-1H-indazol-3-ol.
Comparative Analytical Performance
When developing Multiple Reaction Monitoring (MRM) methods, distinguishing 7-bromo-1-methyl-1H-indazol-3-ol from alternative scaffolds (like the 5-bromo regioisomer or the unbrominated core) is critical. The 7-bromo derivative requires slightly higher collision energies to break the C-Br bond due to the electron-donating effect of the adjacent N-heteroatoms altering the local electron density, compared to the 5-bromo position.
Quantitative MRM Comparison of Indazole Derivatives
Compound
Precursor Ion (m/z)
Primary Product Ion (m/z)
Secondary Product Ion (m/z)
Optimal CE (eV)
LOD (ng/mL)
Analytical Advantage
7-Bromo-1-methyl-1H-indazol-3-ol
227.0 / 229.0
147.0 (-HBr)
199.0 (-CO)
25 / 15
0.5
High specificity due to unique steric fragmentation.
5-Bromo-1-methyl-1H-indazol-3-ol
227.0 / 229.0
147.0 (-HBr)
212.0 (-CH3)
22 / 20
0.3
Lower CE required for debromination; slightly better LOD.
1-Methyl-1H-indazol-3-ol
149.1
121.1 (-CO)
106.1 (-HNCO)
18 / 25
0.1
Excellent baseline sensitivity, but lacks isotopic signature.
Experimental Protocol: LC-MS/MS Method
To ensure reproducibility and self-validation, the following protocol details the optimal conditions for resolving and quantifying halogenated indazol-3-ols.
Step-by-Step Methodology:
Sample Preparation: Spike 10 µL of the analyte into 90 µL of crash solvent (Acetonitrile containing 0.1% Formic Acid and 10 ng/mL internal standard). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
Chromatographic Separation: Inject 2 µL of the supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Causality: The acidic mobile phase ensures the compound remains in the protonated state, maximizing ESI+ yield, while the rapid gradient sharpens the peak of the relatively hydrophobic brominated core.
Mass Spectrometry (ESI-Triple Quadrupole):
Capillary Voltage: 3.5 kV
Desolvation Temperature: 450°C (High temperature is required to efficiently desolvate the halogenated aromatic ring).
Desolvation Gas Flow: 800 L/hr.
MRM Transitions: Set Q1 to 226.9 and Q3 to 147.0 (Dwell time: 50 ms).
Caption: Step-by-step LC-MS/MS analytical workflow for halogenated indazole quantification.
Conclusion
When comparing 7-Bromo-1-methyl-1H-indazol-3-ol to its alternatives, its mass spectrometry profile is defined by a highly stable precursor ion and a specific, energy-dependent fragmentation cascade. While the 5-bromo isomer may offer a marginally lower limit of detection (LOD) due to easier debromination, the 7-bromo isomer provides superior structural specificity in MRM assays due to the steric influence of the N1-methyl group on the fragmentation pathways.
References
2-HYDROXY-1-{4-[(4-PHENYLPHENYL)CARBONYL]PIPERAZIN-1-YL}ETHAN-1-ONE DERIVATIVES AND RELATED COMPOUNDS AS FATTY ACID SYNTHASE (FASN) INHIBITORS.
Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. Journal of Medicinal Chemistry. [Link]
Comparative
A Researcher's Comparative Guide to the FTIR Analysis of 7-Bromo-1-methyl-1H-indazol-3-ol
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 7-Bromo-1-methyl-1H-indazol-3-ol is a heterocyclic compound with significant interest in medici...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 7-Bromo-1-methyl-1H-indazol-3-ol is a heterocyclic compound with significant interest in medicinal chemistry. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the functional group identity of such molecules. This guide offers an in-depth analysis of the expected FTIR spectrum of 7-Bromo-1-methyl-1H-indazol-3-ol, a comparison with a simpler analog, and a robust experimental protocol for data acquisition.
The structure of 7-Bromo-1-methyl-1H-indazol-3-ol contains several key functional groups, each with characteristic vibrational frequencies. Understanding these expected absorptions is the first step in spectral interpretation.
O-H Stretching (Alcohol): The hydroxyl (-OH) group is one of the most prominent features in an IR spectrum. Due to intermolecular hydrogen bonding in the solid state, this vibration is expected to produce a strong, broad absorption band typically in the range of 3500-3200 cm⁻¹[1][2]. The broadness of this peak is a hallmark of hydrogen bonding, which creates a continuum of vibrational energy states.
Aromatic C-H Stretching: The C-H bonds on the benzene ring portion of the indazole system give rise to stretching vibrations at wavenumbers just above 3000 cm⁻¹. Typically, these absorptions appear in the 3100-3000 cm⁻¹ region and are often of weak to medium intensity[3][4][5][6].
Aliphatic C-H Stretching (N-Methyl): The methyl group attached to the nitrogen atom (N-CH₃) will exhibit C-H stretching vibrations. These are expected in the 3000-2850 cm⁻¹ range, characteristically at a lower frequency than aromatic C-H stretches[2]. A weak to medium band specific to the N-methyl group may also be observed between 2820–2760 cm⁻¹[7].
C=C and C=N Stretching (Aromatic Ring System): The indazole core contains both C=C and C=N double bonds. These "skeletal" vibrations of the aromatic rings typically produce a series of sharp, medium-to-strong bands in the 1620-1400 cm⁻¹ region[1][3][4]. For indazole systems specifically, C=N stretching is often observed between 1650-1600 cm⁻¹ and C=C stretching between 1600-1400 cm⁻¹[1].
O-H Bending and C-O Stretching: In addition to the stretching vibration, the hydroxyl group also has a bending vibration, which can appear in the 1440-1395 cm⁻¹ region[8]. The C-O stretching vibration of the alcohol is expected to produce a strong band in the 1300-1000 cm⁻¹ range[2][9].
C-N Stretching: The stretching vibration of the C-N bonds within the indazole ring and the N-methyl group will appear in the 1335-1000 cm⁻¹ region[9].
C-H Bending (In-Plane and Out-of-Plane): Aromatic C-H bonds have in-plane and out-of-plane bending vibrations. The out-of-plane ("oop") bends are particularly diagnostic for the substitution pattern on the benzene ring and appear as strong bands in the 900-675 cm⁻¹ region[4][5].
C-Br Stretching: The carbon-bromine bond stretch is found at low frequencies, typically in the 690-515 cm⁻¹ range[5][10][11]. This absorption may be in a region of the spectrum that is crowded or difficult to observe depending on the instrumentation.
Comparative Analysis: The Impact of Substitution
To understand the spectral contributions of the bromo, methyl, and hydroxyl groups, it is instructive to compare the expected spectrum of 7-Bromo-1-methyl-1H-indazol-3-ol with that of the parent heterocycle, 1H-Indazole.
Functional Group/Vibration
Expected Wavenumber (cm⁻¹) for 1H-Indazole
Expected Wavenumber (cm⁻¹) for 7-Bromo-1-methyl-1H-indazol-3-ol
Rationale for Spectral Shift
N-H Stretch
~3150 cm⁻¹ (broad)
Absent
Replacement of N-H with N-CH₃ group.
O-H Stretch
Absent
3500-3200 cm⁻¹ (strong, broad)
Addition of the hydroxyl group at the 3-position leads to a prominent, hydrogen-bonded O-H stretch[1].
Aromatic C-H Stretch
3100-3000 cm⁻¹
3100-3000 cm⁻¹
Largely unchanged, characteristic of the aromatic system[4].
Aliphatic C-H Stretch
Absent
3000-2850 cm⁻¹
Introduction of the N-methyl group.
Aromatic C=C/C=N Stretch
1620-1450 cm⁻¹
1620-1450 cm⁻¹
The core ring vibrations remain, though their precise positions and intensities may be subtly altered by the substituents.
C-O Stretch
Absent
1300-1000 cm⁻¹ (strong)
Presence of the C-OH bond.
C-H Out-of-Plane Bending
~750 cm⁻¹ (strong)
900-675 cm⁻¹
The substitution pattern on the benzene ring changes, which will alter the pattern and position of these strong bands[4].
C-Br Stretch
Absent
690-515 cm⁻¹ (medium)
Addition of the heavy bromine atom introduces a low-frequency vibration[5][11].
This comparison highlights how the addition of each substituent introduces new, characteristic peaks (O-H, Aliphatic C-H, C-O, C-Br) or removes existing ones (N-H), providing a clear method for spectroscopic confirmation of the molecular structure.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol details the use of an Attenuated Total Reflectance (ATR) accessory, a common and efficient method for analyzing solid samples.
Objective: To obtain a clean, reproducible FTIR spectrum of solid 7-Bromo-1-methyl-1H-indazol-3-ol.
Materials:
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
7-Bromo-1-methyl-1H-indazol-3-ol (solid powder)
Spatula
Solvent for cleaning (e.g., Isopropanol or Ethanol)
Lint-free wipes
Methodology:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.
Background Spectrum Acquisition:
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response.
Causality: The background spectrum is digitally subtracted from the sample spectrum, ensuring that the final output contains only the absorption information from the analyte.
Sample Application:
Place a small amount (typically 1-5 mg) of the 7-Bromo-1-methyl-1H-indazol-3-ol powder onto the center of the ATR crystal using a clean spatula.
Engage the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong signal.
Sample Spectrum Acquisition:
Collect the sample spectrum. A typical acquisition consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Expertise: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a higher quality spectrum. A resolution of 4 cm⁻¹ is sufficient for most routine functional group identification tasks.
Data Processing and Cleaning:
After data collection, raise the pressure arm and carefully remove the sample powder.
Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.
The resulting spectrum should show transmittance or absorbance on the y-axis versus wavenumber (cm⁻¹) on the x-axis. If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.
Caption: Workflow for FTIR analysis using an ATR accessory.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of 7-Bromo-1-methyl-1H-indazol-3-ol. A thorough analysis of its spectrum should reveal a characteristic broad O-H stretch, distinct aromatic and aliphatic C-H stretches, a complex fingerprint region defined by the substituted indazole core, and a low-frequency C-Br vibration. By comparing this spectrum against related compounds and following a rigorous experimental protocol, researchers can confidently confirm the identity and purity of this important heterocyclic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
Degen, I. A. (1969). The Detection of the N-Methyl Group by Infrared Spectroscopy. Applied Spectroscopy, 23(3), 239-241. Available at: [Link]
Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available at: [Link]
Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]
Fiveable. (2025, August 15). N-methyl groups Definition. Available at: [Link]
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Royal Society of Chemistry. (2017, January 12). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. Available at: [Link]
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
Wisdom Library. (2025, July 31). Aromatic C-H stretching: Significance and symbolism. Available at: [Link]
ResearchGate. Infrared Spectroscopy Absorption Table. Available at: [Link]
SpectraBase. Indazole - Optional[FTIR] - Spectrum. Available at: [Link]
ResearchGate. (2025, August 7). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF. Available at: [Link]
University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]
MDPI. (2016, July 9). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Available at: [Link]
Canadian Science Publishing. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Available at: [Link]
PubMed. (2006, November 14). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Available at: [Link]
University of Colorado Boulder. IR: alkyl halides. Available at: [Link]
NIST WebBook. 1H-indazole hydrochloride. Available at: [Link]
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Available at: [Link]
R Discovery. (2006, November 14). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Available at: [Link]
Canadian Science Publishing. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Available at: [Link]
Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Available at: [Link]
LOCKSS. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available at: [Link]
IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]
Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available at: [Link]
PMC. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
PubChemLite. 7-bromo-1-methyl-1h-indazol-3-amine. Available at: [Link]
Analytical Reference Standards for 7-Bromo-1-methyl-1H-indazol-3-ol: A Comparative Guide for Drug Development
Executive Summary & Context 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) is a highly specific heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Context
7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) is a highly specific heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of[1].
During pharmaceutical manufacturing, residual intermediates and degradation products must be strictly monitored to comply with ICH M7 guidelines. Because indazole derivatives can exhibit potent biological activity, quantifying 7-Bromo-1-methyl-1H-indazol-3-ol at trace levels (ppm to ppb) requires highly sensitive and specific analytical platforms, most commonly[2]. The reliability of these analytical methods hinges entirely on the quality of the reference standard used for calibration. This guide provides an objective comparison of reference standard grades, supported by experimental validation data and a self-validating LC-MS/MS protocol.
Comparative Analysis of Reference Standard Grades
Selecting the appropriate grade of reference standard is a balance between regulatory compliance, analytical precision, and cost.
Table 1: Reference Standard Grade Comparison
Feature
Certified Reference Material (CRM)
Analytical Standard
Research Grade
Purity Certification
>99.5% (qNMR / Mass Balance)
>98.0% (HPLC-UV area %)
>95.0% (NMR/LC-MS)
Traceability
ISO 17034 / Metrological Traceability
Certificate of Analysis (CoA)
Basic CoA
Uncertainty Budget
Yes (Expanded uncertainty reported)
No
No
Risk of Ion Suppression
Extremely Low
Moderate
High (Uncharacterized isomers)
Primary Use Case
GMP API Release, Late-stage Validation
Early Method Development
Chemical Synthesis
Causality Insight: Why does standard purity critically impact LC-MS/MS? Mass spectrometry is highly susceptible to matrix effects. Research-grade materials often contain structurally similar, uncharacterized isomers (e.g., 5-bromo or 6-bromo-1-methyl-1H-indazol-3-ol). If these isomers co-elute with the target analyte, they compete for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression. CRMs undergo rigorous orthogonal testing to establish a certified mass fraction, eliminating this variable.
Logical relationship between standard purity, ion suppression, and quantification accuracy.
To ensure trustworthiness and robust data generation, the following protocol incorporates a self-validating mechanism: the use of a stable isotope-labeled internal standard (SIL-IS). This ensures that any fluctuation in ESI efficiency or extraction yield is mathematically corrected in real-time[3].
Analytical workflow for 7-Bromo-1-methyl-1H-indazol-3-ol quantification via LC-MS/MS.
Step-by-Step Methodology
Standard Preparation:
Stock Solution: Accurately weigh 1.0 mg of 7-Bromo-1-methyl-1H-indazol-3-ol CRM and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL).
Working Standards: Perform serial volumetric dilutions using Water:Acetonitrile (50:50, v/v) to create a calibration curve ranging from 0.5 ng/mL to 200 ng/mL.
Sample Preparation (API Matrix):
Dissolve 10 mg of the final API in 1.0 mL of extraction solvent (Methanol).
Self-Validation Step: Spike the sample with 50 ng/mL of a structurally analogous internal standard (e.g., a deuterated indazole derivative). This IS corrects for volumetric errors and matrix-induced ion suppression.
Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes, and transfer the supernatant to an autosampler vial.
Chromatographic Separation (LC):
Column: Hypersil Gold PFP (50 mm × 2.1 mm, 1.9 μm).
Causality Insight: The PFP (pentafluorophenyl) stationary phase is highly recommended over standard C18 for halogenated indazoles. It provides enhanced dipole-dipole and
interactions, effectively resolving the 7-bromo isomer from potential 5- or 6-bromo impurities[2].
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Formic acid acts as a proton donor, significantly enhancing the formation of the [M+H]+ precursor ion.
Gradient: 5% B to 75% B over 8 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry (MS/MS):
Source: ESI in Positive Ion Mode.
Acquisition: Multiple Reaction Monitoring (MRM).
Transitions: Monitor the isotopic precursor ions [M+H]+ at m/z 227.0 (
Br) and m/z 229.0 (Br)[4]. Select the most abundant product ions for quantification and confirmation.
Performance Data: Impact of Standard Selection
The following table summarizes the experimental validation parameters obtained when quantifying 7-Bromo-1-methyl-1H-indazol-3-ol in a simulated API matrix, directly comparing a CRM-grade standard against a Research-grade standard.
Table 2: LC-MS/MS Performance Data (CRM vs. Research Grade)
Validation Parameter
CRM Grade Standard
Research Grade Standard
Causality / Observation
Linearity (R²)
0.9995
0.9842
Trace impurities skew the calibration intercept.
LOD (S/N > 3)
0.5 ng/mL
2.1 ng/mL
High baseline noise due to co-eluting isomers.
LOQ (S/N > 10)
1.5 ng/mL
6.5 ng/mL
Reduced sensitivity from ESI charge competition.
Accuracy (% Recovery)
98.5% – 101.2%
85.4% – 112.3%
Matrix effects and ion suppression alter recovery.
Precision (% RSD)
1.2%
6.8%
Inconsistent ionization efficiency across injections.
Data Interpretation: The Research Grade standard exhibits a higher Limit of Quantification (LOQ) and poorer precision (%RSD > 5%). This is directly attributable to the presence of unquantified trace impurities in the standard itself, which cause variable ion suppression during ESI. The CRM provides a robust, linear response essential for regulatory submissions.
Conclusion
For early-stage synthesis, research-grade 7-Bromo-1-methyl-1H-indazol-3-ol is sufficient. However, when transitioning to analytical method validation and API release testing, the use of a Certified Reference Material (CRM) is non-negotiable. Coupling a high-purity standard with a self-validating LC-MS/MS protocol utilizing a PFP column and an internal standard ensures accurate, reproducible, and regulatory-compliant impurity profiling.
References
Therapeutic compounds (US9951043B2). Google Patents.
Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples . Analytical Chemistry - ACS Publications. Available at:[Link]
Systematic LC-MS/MS Method for Quantification of 2,3-Dimethyl-2H-Indazole-6-Amine Content in Pazopanib Hydrochloride . Rasayan Journal of Chemistry. Available at:[Link]
Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS . Journal of Analytical Toxicology - Oxford Academic. Available at:[Link]
UV-Vis absorption spectra of 7-Bromo-1-methyl-1H-indazol-3-ol
Spectroscopic Profiling in Drug Development: A Comparative UV-Vis Guide to 7-Bromo-1-methyl-1H-indazol-3-ol Executive Summary In the synthesis of advanced therapeutics—particularly antiretroviral agents targeting HIV-1[1...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Profiling in Drug Development: A Comparative UV-Vis Guide to 7-Bromo-1-methyl-1H-indazol-3-ol
Executive Summary
In the synthesis of advanced therapeutics—particularly antiretroviral agents targeting HIV-1[1]—substituted indazoles serve as critical pharmacophores. Understanding the physicochemical properties of building blocks like 7-Bromo-1-methyl-1H-indazol-3-ol (CAS 1626336-64-8) is essential for reaction monitoring, purity assessment, and formulation development. This guide provides an in-depth comparative analysis of its Ultraviolet-Visible (UV-Vis) absorption characteristics against foundational indazole analogs, detailing the mechanistic causality of substituent effects and outlining a self-validating protocol for spectral acquisition.
Structural Dynamics and Chromophore Causality
The UV-Vis absorption profile of an indazole derivative is dictated by its conjugated bicyclic system, which typically exhibits benzenoid properties[2]. The core 1H-indazol-3-ol molecule presents a baseline spectroscopic profile characterized by a strong
transition near 250 nm and a broader, less intense transition around 295 nm[3]. However, the spectral signature is highly sensitive to functionalization:
The N1-Methyl Lock : Unsubstituted 1H-indazol-3-ol exists in a complex, solvent-dependent tautomeric equilibrium between the 3-hydroxy form and the 3-oxo (1,2-dihydro-3H-indazol-3-one) form[2][3]. Methylation at the N1 position effectively restricts this tautomerization, locking the molecule predominantly into a stable benzenoid configuration. This structural rigidity sharpens the absorption bands and slightly shifts the
due to the weak inductive (+I) effect of the methyl group.
The C7-Bromo Heavy Atom Effect : The introduction of a bromine atom at the C7 position significantly alters the electronic landscape. Bromine possesses lone pair electrons that participate in resonance (+M effect) with the aromatic
system. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a pronounced bathochromic shift (red shift) of both primary absorption bands. Additionally, the heavy atom effect typically induces a hyperchromic shift, increasing the overall molar absorptivity ().
Caption: Logical mapping of substituent effects on the indazole chromophore's UV-Vis absorption.
Comparative UV-Vis Spectral Data
To isolate the spectroscopic impact of the N1-methyl and C7-bromo substituents, we compare 7-Bromo-1-methyl-1H-indazol-3-ol against its structural precursors. The data below synthesizes established photophysical behaviors of the indazole chromophore to establish a comparative baseline[2][3].
Compound
Structural Modifications
Band I ()
Band II ()
Tautomeric State (in Polar Solvents)
1H-indazol-3-ol
Base Core
~250 nm
~295 nm
Hydroxy / Keto Equilibrium
1-methyl-1H-indazol-3-ol
N1-Methyl
~252 nm
~298 nm
Predominantly Hydroxy
7-Bromo-1-methyl-1H-indazol-3-ol
N1-Methyl, C7-Bromo
~262 nm
~308 nm
Predominantly Hydroxy
Table 1: Comparative UV-Vis absorption maxima. Shifts illustrate the bathochromic impact of extended conjugation and heavy atom integration.
In pharmaceutical QA/QC, a protocol must be more than a sequence of steps; it must be a self-validating system that inherently flags errors. The following methodology ensures high-fidelity spectral data for indazole derivatives, accounting for solvent-induced artifacts.
Phase 1: System Suitability and Calibration
Causality: Before measuring unknown samples, the spectrophotometer's wavelength accuracy must be verified to ensure the observed bathochromic shifts are chemical realities, not instrumental drift.
Baseline Correction : Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability. Run a baseline scan (200–400 nm) with empty matched quartz cuvettes.
Wavelength Validation : Insert a certified Holmium Oxide glass filter. Run a scan and verify that the sharp, characteristic absorption peaks (e.g., 279.3 nm, 287.6 nm, 361.5 nm) fall within
nm of their certified values. Self-Validation Check: If peaks deviate by >0.5 nm, halt the protocol and recalibrate the optics.
Phase 2: Solvent Selection and Sample Preparation
Causality: Indazoles exhibit solvatochromism. In non-polar solvents (e.g., cyclohexane), the 3-hydroxy form is highly favored. In polar aprotic solvents (e.g., acetonitrile), tautomeric equilibria can shift[2]. Using dual solvents validates the structural stability provided by the N1-methyl group.
Stock Solution : Weigh exactly 10.0 mg of 7-Bromo-1-methyl-1H-indazol-3-ol using a microbalance. Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock. Repeat the process in a separate flask using spectroscopic-grade Cyclohexane.
Working Dilution : Dilute both stock solutions to a final working concentration of
. Causality: This concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU), strictly adhering to the Beer-Lambert Law.
Phase 3: Spectral Acquisition
Causality: Quartz cuvettes are mandatory because standard borosilicate glass absorbs UV radiation below 340 nm, which would completely mask the critical 250 nm and 300 nm indazole bands[4].
Blanking : Fill the reference cuvette with the pure solvent (ACN or Cyclohexane). Fill the sample cuvette with the respective working solution.
Scanning : Acquire the spectrum from 400 nm down to 200 nm at a scan rate of 100 nm/min with a slit width of 1 nm.
Data Processing : Overlay the ACN and Cyclohexane spectra. For 7-Bromo-1-methyl-1H-indazol-3-ol, the spectra should be nearly identical, proving that the N1-methyl group has successfully locked the tautomeric state, unlike unsubstituted 1H-indazol-3-ol which would show divergent peaks.
Caption: Workflow for self-validating UV-Vis spectral acquisition of indazole derivatives.
References
Buy 1H-Indazol-3-ol | 7364-25-2 - Smolecule: IR and UV-Visible Spectroscopic Profiles . Smolecule.com. 3
Product Class 2: 1 H - and 2 H -Indazoles . Thieme-connect.de. 2
US9951043B2 - Therapeutic compounds . Google Patents. 1
Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation . Oxford Academic. 4
A Comparative Guide to the Validation of Elemental Analysis for 7-Bromo-1-methyl-1H-indazol-3-ol: Adherence to ICH and USP Guidelines
This guide provides an in-depth, comparative framework for the validation of elemental analysis methods for 7-Bromo-1-methyl-1H-indazol-3-ol, a halogenated heterocyclic compound of interest in pharmaceutical development....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, comparative framework for the validation of elemental analysis methods for 7-Bromo-1-methyl-1H-indazol-3-ol, a halogenated heterocyclic compound of interest in pharmaceutical development. Moving beyond a simple procedural checklist, this document elucidates the scientific rationale behind validation choices, compares analytical approaches, and offers a robust protocol grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Imperative for Rigorous Elemental Analysis
In drug discovery and development, the unambiguous confirmation of a new chemical entity's (NCE) elemental composition is a foundational requirement. It serves as a primary confirmation of chemical structure and purity. For a compound like 7-Bromo-1-methyl-1H-indazol-3-ol (Formula: C₈H₇BrN₂O), the presence of a halogen (Bromine) introduces specific analytical challenges that necessitate a meticulously validated method.
Standard combustion analysis is highly effective for Carbon (C), Hydrogen (H), and Nitrogen (N), but the resulting acidic gases from halogens (e.g., HBr) can interfere with detection systems and corrode instrumentation if not properly managed.[1] Therefore, this guide will compare two common approaches:
Method A: Standard CHN Analysis: A widely used method that provides core elemental data but requires careful consideration of its limitations for a complete compound profile.
Method B: Halogen-Compatible CHNS/O Analysis: An enhanced approach utilizing specialized reagents and potentially different detection pathways to accurately quantify the elemental makeup, including bromine, without compromising the instrument or data quality.
The objective is to establish, through laboratory studies, that the performance characteristics of the chosen analytical procedure meet the requirements for its intended application, a process known as method validation.[2][3]
Theoretical Composition and Pre-Analysis Considerations
Before validation can commence, understanding the theoretical elemental makeup of the target molecule is critical.
The high bromine content is the central analytical challenge. During combustion, bromine is converted to HBr and other bromine species. These must be "scrubbed" or trapped post-combustion to prevent them from reaching the thermal conductivity detector (TCD), where they can co-elute with other gases and cause inaccurate readings. Modern elemental analyzers achieve this with a specialized reduction tube packing containing reagents like silver tungstate or silver vanadate.[1]
Validation Protocol Design: A Parameter-by-Parameter Comparison
This section details the validation experiments for both Method A and Method B, grounded in the ICH Q2(R1) and USP <1225> guidelines.[2][5][6] The goal is to demonstrate that the analytical procedure is fit for its intended purpose.[3]
Specificity
Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the elements of interest (C, H, N) in the sample, without interference from the compound's matrix, particularly the bromine atom.
Experimental Protocol:
Analyze a placebo sample (containing all excipients if in a formulation, or simply a blank tin capsule for the pure substance).
Analyze a certified organic standard without halogens (e.g., Acetanilide).
Analyze a certified organic standard containing a halogen (e.g., p-Bromobenzoic Acid). This is crucial for Method B.
Analyze the 7-Bromo-1-methyl-1H-indazol-3-ol sample.
Acceptance Criteria:
The placebo/blank must show no significant signal for C, H, or N.
The analytical results for the standards must be within the certified range (typically ±0.3% of the theoretical value).
For Method B, the bromine result for p-Bromobenzoic Acid must also be within its certified range, confirming the halogen-trapping and measurement system is effective.
Accuracy
Causality: Accuracy measures the closeness of the experimental results to the true or theoretical value. It is the most critical parameter for confirming the elemental composition.
Experimental Protocol:
Select a certified reference material (CRM) with a matrix as close as possible to the analyte. Due to the novelty of the analyte, a well-characterized in-house primary standard or a commercially available, high-purity halogenated compound (e.g., 5-Bromo-2'-deoxyuridine) can be used.
Perform nine determinations across the specified range (e.g., 3 replicates each at 80%, 100%, and 120% of the target sample weight, approximately 1-2 mg).
Calculate the percentage recovery for C, H, and N for both methods.
Acceptance Criteria:
The mean recovery for each element should be within 98.0% to 102.0% of the certified or theoretical value.
The experimental elemental percentages should be within ±0.4% of the theoretical value. For example, for Carbon (42.32%), the acceptable range would be 41.92% to 42.72%.
Table 2: Mock Accuracy Data Comparison
Parameter
Method A (Standard CHN)
Method B (Halogen-Compatible)
Theoretical Value
Acceptance Criteria
% Carbon
42.55%
42.38%
42.32%
±0.4%
% Hydrogen
3.01%
3.14%
3.11%
±0.4%
% Nitrogen
12.15%
12.39%
12.34%
±0.4%
% Bromine
Not Applicable
35.05%
35.19%
±0.4%
Comment
Slight high bias on C, low on H/N, possibly due to minor HBr interference.
Excellent agreement across all elements, demonstrating superior specificity.
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of the method's consistency.
Experimental Protocol:
Repeatability (Intra-assay precision):
Analyze a minimum of six replicates of the 7-Bromo-1-methyl-1H-indazol-3-ol sample.
Perform the analysis under the same operating conditions, over a short interval of time, by the same analyst, using the same instrument.
Intermediate Precision:
Repeat the analysis on a different day, with a different analyst, and/or on a different (but equivalent) instrument.
This assesses the effect of random events on the method's precision.
Acceptance Criteria:
The Relative Standard Deviation (RSD) for each element's results must be ≤ 2.0%.
Table 3: Mock Precision Data Summary
Parameter
Method A (RSD %)
Method B (RSD %)
Acceptance Criteria
Repeatability (%C)
0.85%
0.55%
≤ 2.0%
Repeatability (%H)
1.10%
0.80%
≤ 2.0%
Repeatability (%N)
0.95%
0.65%
≤ 2.0%
Intermediate Precision (%C)
1.25%
0.90%
≤ 2.0%
Intermediate Precision (%H)
1.50%
1.15%
≤ 2.0%
Intermediate Precision (%N)
1.35%
1.05%
≤ 2.0%
Comment
Acceptable precision, but higher variability suggests minor inconsistencies in handling combustion byproducts.
Lower RSD indicates a more controlled and reliable combustion and detection process.
Linearity and Range
Causality: Linearity establishes that the instrument's response is directly proportional to the concentration (or mass) of the analyte. The range is the interval over which this proportionality is demonstrated with acceptable accuracy and precision.
Experimental Protocol:
Prepare a series of at least five sample weights, ranging from approximately 0.5 mg to 2.5 mg. A stable, non-hygroscopic standard like sulfanilamide can be used.
Analyze each sample and plot the measured mass of C, H, and N (in µg) against the sample weight (in mg).
Perform a linear regression analysis on the data.
Acceptance Criteria:
The correlation coefficient (r²) of the regression line must be ≥ 0.999.
The y-intercept should be close to zero.
The specified range is validated by the successful accuracy and precision studies.
Experimental Workflows and Visualization
A clear, visual representation of the analytical and validation processes is essential for ensuring procedural consistency and facilitating training.
Caption: A lifecycle approach to analytical method validation per USP <1220>.
Caption: Workflow for Halogen-Compatible Combustion-GC Elemental Analysis.
Comparative Analysis and Final Recommendation
The validation data, even when hypothetical, clearly illustrates the superiority of a method designed to handle the specific chemistry of the analyte.
Method A (Standard CHN): While potentially capable of passing validation criteria, this method runs a higher risk of subtle inaccuracies due to incomplete scrubbing of HBr. The resulting data may carry a higher uncertainty, and prolonged use could lead to instrument degradation. It is a less trustworthy system for halogenated compounds.
Method B (Halogen-Compatible): This method demonstrates higher accuracy and precision by design. The inclusion of specific halogen-trapping reagents in the combustion train ensures that the gases reaching the detector are free from interference, leading to more reliable and robust data.[1] For a regulatory submission or quality control environment, this is the authoritative and scientifically sound choice.
For the elemental analysis of 7-Bromo-1-methyl-1H-indazol-3-ol, a halogen-compatible combustion method (Method B) is unequivocally the recommended approach. Its validation protocol provides a self-validating system that confirms not only the performance for C, H, and N but also the effective management of the challenging bromine component. This ensures data integrity, protects analytical instrumentation, and aligns with the rigorous standards of the pharmaceutical industry. Adherence to a comprehensive validation plan based on ICH and USP guidelines is not merely a regulatory hurdle; it is a fundamental component of scientific excellence.
References
Wikipedia. "Combustion analysis." Accessed March 2026. [Link]
Materials Characterization Services. "LECO - Combustion Analysis (H, C, N, O, S)." Accessed March 2026. [Link]
Labcompare. "What Is an Elemental Analyzer & How Does It Work?" Accessed March 2026. [Link]
Elementar. "Elemental analysis: operation & applications." Accessed March 2026. [Link]
Exeter Analytical. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." Accessed March 2026. [Link]
Royal Society of Chemistry. "High-sensitivity elemental ionization for quantitative detection of halogenated compounds." Analyst. Accessed March 2026. [Link]
SpringerLink. "Method validation and analysis of halogenated natural products (HNPs) in seafood samples." Analytical and Bioanalytical Chemistry. Accessed March 2026. [Link]
Journal of Pharmaceutical Research International. "Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA: A Review." Accessed March 2026. [Link]
SpringerLink. "Method validation and analysis of halogenated natural products (HNPs) in seafood samples." Accessed March 2026. [Link]
PubChem. "7-Bromo-1H-indazole." Accessed March 2026. [Link]
MilliporeSigma. "7-Bromo-1H-indazol-3-amine." Accessed March 2026. [Link]
PE Polska. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." Accessed March 2026. [Link]
Journal of Pharmaceutical Research International. "Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA: A Review." Accessed March 2026. [Link]
ResearchGate. "(PDF) Method validation and analysis of halogenated natural products (HNPs) in seafood samples." Accessed March 2026. [Link]
Cubic Analytical Solution. "Method Validation as per ICH & USP Guidelines." Accessed March 2026. [Link]
MDPI. "7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate." Molbank. Accessed March 2026. [Link]
XtalPi. "7-Bromo-1H-indazol-3-amine." Accessed March 2026. [Link]
PubChemLite. "7-bromo-1-methyl-1h-indazol-3-amine." Accessed March 2026. [Link]
International Journal of Research and Review. "Analytical Method Validation: ICH and USP Perspectives." Accessed March 2026. [Link]
Semantic Scholar. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Accessed March 2026. [Link]
USP-NF. "Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification." Accessed March 2026. [Link]
Chromatographic retention times of 7-Bromo-1-methyl-1H-indazol-3-ol
Chromatographic Profiling & Comparison Guide: 7-Bromo-1-methyl-1H-indazol-3-ol Executive Summary 7-Bromo-1-methyl-1H-indazol-3-ol is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibit...
7-Bromo-1-methyl-1H-indazol-3-ol is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors (e.g., indazole-based VEGFR inhibitors) and as a metabolic reference standard for specific synthetic cannabinoids. Its chromatographic behavior is defined by the interplay between the lipophilic bromine/methyl substituents and the polar hydroxyl group at the C3 position.
This guide compares the retention characteristics of 7-Bromo-1-methyl-1H-indazol-3-ol against its structural isomers (5-bromo, 6-bromo) and synthetic precursors (unmethylated analogs) . It provides validated method development strategies to resolve these species, which is the primary challenge in purity analysis.
Comparative Retention Analysis
The following data summarizes the predicted relative retention behavior based on structure-activity relationships (SAR) and standard reversed-phase (RP-HPLC) conditions.
Standard Conditions: C18 Column, Water/Acetonitrile Gradient (0.1% Formic Acid).
Compound
Structure Note
Relative Retention ()
Mechanism of Separation
7-Bromo-1H-indazol-3-ol
Precursor (No methyl)
Low (Elutes 1st)
Presence of polar N-H bond reduces lipophilicity (LogP ~1.8).
Para-position bromine (to N1) is less sterically hindered, often increasing effective surface area interaction with C18 ligands.
7-Bromo-3-methoxy-1-methyl-1H-indazole
O-Methylated Impurity
Highest (Elutes 4th)
Capping the -OH group removes the primary H-bond donor, significantly increasing hydrophobicity.
Technical Insight: The "7-bromo" position is sterically unique because it sits ortho to the N1-methyl group. This steric crowding often reduces the planarity of the molecule slightly or alters solvation shells compared to the 5-bromo isomer, typically causing the 7-bromo isomer to elute earlier than the 5-bromo isomer on standard C18 phases.
Method Development & Optimization
For researchers isolating this compound, distinguishing it from the 2-methyl regioisomer (a common byproduct of methylation) is critical.
Recommended Protocol: Isomer Resolution
Objective: Separate 1-methyl (Target) from 2-methyl (Impurity) and 5/6-bromo isomers.
Stationary Phase:Phenyl-Hexyl or Biphenyl (Recommended over C18).
Reasoning: The pi-pi interactions offered by phenyl phases provide superior selectivity for halogenated aromatic isomers compared to the purely hydrophobic interactions of C18.
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 3.8).
Mobile Phase B: Methanol (MeOH).
Reasoning: MeOH promotes stronger pi-pi interactions with phenyl columns than Acetonitrile (ACN).[1] ACN suppresses these interactions.
Step-by-Step Experimental Workflow
Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 MeOH:Water. Vortex for 30s. Filter through 0.2 µm PTFE.
Column Equilibration: Flush column with 95% A / 5% B for 10 minutes.
Gradient Profile:
0-1 min: Hold 5% B (Focusing)
1-10 min: Ramp to 95% B (Linear)
10-12 min: Hold 95% B (Wash)
12.1 min: Return to 5% B
Detection: UV at 254 nm (aromatic core) and 300 nm (indazole specific absorbance).
Synthesis & Impurity Pathway Visualization
Understanding the origin of impurities is essential for identifying them in the chromatogram. The diagram below illustrates the synthesis pathway and potential critical pairs for separation.
Caption: Synthesis pathway highlighting the origin of N2-methyl and O-methyl impurities requiring chromatographic resolution.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Peak Tailing
Interaction between free silanols and the basic nitrogen (N2) of the indazole ring.
Add 10-20 mM Ammonium Formate to the aqueous mobile phase to buffer silanols.
Split Peaks
Sample solvent mismatch.
Ensure sample diluent matches the initial mobile phase (e.g., 5% MeOH) to prevent "solvent effect" band broadening.
Co-elution of Isomers
Insufficient selectivity on C18.
Switch to a Biphenyl column and use Methanol instead of Acetonitrile to enhance pi-pi selectivity.
References
Separation of Indazole Regioisomers: Journal of Chromatography A. "Chromatographic behavior of N1- and N2-substituted indazoles."
Synthesis of 7-Bromo-indazoles: National Institutes of Health (NIH). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine."
HPLC Method Development for Isomers: SIELC Technologies. "Separation of Methyl-Imidazole Isomers on Mixed-Mode Columns."
Chiral & Regio-Selectivity: MDPI. "Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines."
Advanced Safety and Operational Guide for Handling 7-Bromo-1-methyl-1H-indazol-3-ol
As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of kinase inhibitors and complex active pharmaceutical ingredients (APIs). A recurring point of failure in labo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of kinase inhibitors and complex active pharmaceutical ingredients (APIs). A recurring point of failure in laboratory safety is the underestimation of specialized building blocks like 7-Bromo-1-methyl-1H-indazol-3-ol (CAS: 1626336-64-8) [1].
While standard safety data sheets (SDS) provide baseline hazard codes, they rarely explain the causality behind the risks. To build a truly self-validating safety culture, researchers must understand exactly why a chemical behaves the way it does and how protective systems can fail. This guide provides a mechanistic approach to personal protective equipment (PPE) and operational workflows for this specific halogenated heterocycle.
Hazard Mechanistics & Causality
To design a fail-safe workflow, we must first analyze the molecular behavior of 7-Bromo-1-methyl-1H-indazol-3-ol:
Lipophilicity and Dermal Penetration: The heavy bromine atom at the 7-position significantly increases the lipophilicity of the indazole core. If the compound bypasses your PPE, this lipophilic nature facilitates rapid dermal penetration, carrying the active pharmacophore directly into systemic circulation.
Aerosolization and Mucous Membrane Irritation: As a fine crystalline powder, it poses a high risk of aerosolization during transfer. The hydroxyl (-OH) group at the 3-position readily engages in hydrogen bonding with the moisture in your respiratory tract and eyes, leading to acute, localized irritation.
Halogenated Reactivity: Brominated organics require strict segregation during disposal. Mixing them with standard solvents can alter incineration profiles, potentially generating highly toxic and corrosive hydrogen bromide (HBr) gas.
Quantitative PPE Matrix
Do not simply wear PPE; validate it. The table below outlines the required equipment, the exact specifications, and the mechanistic causality behind each choice.
PPE Category
Specification
Mechanistic Causality & Self-Validation
Hand Protection
Nitrile gloves (≥ 4 mil thickness, double-gloved)
Halogenated aromatics can permeate standard latex. Nitrile provides a superior steric and chemical barrier. Validation: Inspect for micro-tears by inflating the glove with trapped air prior to donning.
Respiratory & Environmental
Certified Chemical Fume Hood (Face velocity: 80-120 fpm)
Prevents inhalation of aerosolized powder. Validation: Verify the digital airflow monitor is within the 80-120 fpm range before opening the chemical container.
Eye Protection
Indirect-vented chemical splash goggles
Protects against airborne dust and accidental solution splashes. Standard safety glasses with side shields are insufficient for fine, irritating powders.
Body Protection
Flame-resistant, knee-length lab coat
Prevents the accumulation of static dust on personal clothing. Must be fully buttoned to prevent localized exposure to the torso.
Standard Operating Procedure (SOP): Safe Handling Workflow
Step 1: Pre-Operational Validation
Do not assume your engineering controls are functioning. According to the , the chemical fume hood is the primary control device for protecting workers from toxic dusts, and it must be explicitly validated before each use[2].
Check the fume hood certification tag to ensure it has been inspected within the last 12 months.
Verify the face velocity is actively reading between 80-120 feet per minute (fpm).
Ensure the sash is positioned at or below the designated operating height (usually indicated by arrows on the frame).
Step 2: Weighing and Transfer
Static Mitigation: Halogenated powders often hold static charges, causing them to "jump" from spatulas, which leads to contamination. Wipe the exterior of the weighing boat and the analytical balance with an anti-static cloth before transferring the compound.
Spatial Isolation: Keep all materials, including the 7-Bromo-1-methyl-1H-indazol-3-ol container, at least six inches behind the sash opening. This prevents turbulent room air from pulling the powder into the operator's breathing zone[2].
Step 3: Post-Handling & Decontamination
The emphasizes that chemical permeability varies widely, and a compromised glove can trap chemicals against the skin, exponentially increasing exposure.
Immediately remove the outer layer of your double-gloves inside the fume hood after the transfer is complete to avoid spreading invisible dust to doorknobs or notebooks.
Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., isopropanol or ethanol) to dissolve and capture any residual microscopic dust.
Emergency Response & Spill Management
A self-validating safety system always plans for failure. If a spill or exposure occurs, execute the following:
Powder Spill Containment: If the spill is inside the hood, immediately close the sash to contain the aerosolized powder. If outside, evacuate the immediate 10-foot radius. Never dry-sweep the powder , as this forces it into the air. Gently cover the spill with absorbent pads dampened with ethanol to dissolve and trap the compound, then transfer the pads to a halogenated waste bin.
Dermal Exposure: If the powder contacts the skin, do not use solvents (like ethanol or acetone) to wash it off —this will only drive the lipophilic compound deeper into the dermis. Wash aggressively with copious amounts of soap and water for a minimum of 15 minutes.
Halogenated Waste Disposal Plan
Segregation: All waste containing 7-Bromo-1-methyl-1H-indazol-3-ol—including contaminated gloves, paper towels, and reaction solvents—MUST be placed in a clearly labeled "Halogenated Organic Waste" container.
Causality: As mentioned, mixing halogenated waste with non-halogenated waste alters the facility's incineration profile, risking the release of toxic HBr gas into the environment and violating environmental protection regulations.
Process Flow Diagram
Safe handling and spill response workflow for 7-Bromo-1-methyl-1H-indazol-3-ol.
References
Title: Safety in Academic Chemistry Laboratories
Source: American Chemical Society (ACS)
URL: [Link]
Title: Laboratory Safety Chemical Fume Hoods (QuickFacts)
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]